Ibopamine
Description
Propriétés
IUPAC Name |
[4-[2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-11(2)16(19)21-14-7-6-13(8-9-18-5)10-15(14)22-17(20)12(3)4/h6-7,10-12,18H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKXLLJDNUBYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CCNC)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023138 | |
| Record name | Ibopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66195-31-1 | |
| Record name | Ibopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66195-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibopamine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066195311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibopamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ibopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ibopamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZCA2I2L11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ibopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041906 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Ibopamine in the Trabecular Meshwork
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibopamine, a prodrug of the sympathomimetic amine epinine, exerts a multifaceted influence on aqueous humor dynamics. While its primary clinical application has been as a provocative agent in glaucoma diagnostics due to its effect on aqueous humor production, its mechanism of action extends to the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance. This technical guide delineates the core molecular mechanisms by which this compound is understood to modulate TM cell function, leading to changes in outflow facility. The central hypothesis is that this compound's active metabolite, epinine, acting as a dopamine D1 receptor agonist, initiates a signaling cascade that culminates in the relaxation of TM cells, thereby facilitating aqueous humor outflow. This guide provides a comprehensive overview of the signaling pathways, quantitative data from relevant studies, and detailed experimental protocols to investigate these mechanisms.
Introduction
This compound is rapidly hydrolyzed in the eye to its active metabolite, epinine (N-methyldopamine). Epinine functions as an agonist at both α-adrenergic and D1 dopaminergic receptors.[1] While the α-adrenergic effects are primarily responsible for its mydriatic properties, the D1 dopaminergic activity is central to its influence on aqueous humor dynamics.[2] Clinically, topical administration of 2% this compound leads to a transient increase in intraocular pressure (IOP) in patients with primary open-angle glaucoma (POAG), but not in healthy individuals.[1][3] This differential effect is attributed to the compromised outflow facility in glaucomatous eyes, which cannot accommodate the this compound-induced increase in aqueous humor production.[3]
Beyond its effects on aqueous humor inflow, the D1 receptor-mediated signaling cascade initiated by epinine has significant implications for the cellular physiology of the trabecular meshwork. The TM is a contractile tissue, and its tone is a critical determinant of aqueous humor outflow resistance.[4] Relaxation of the TM is associated with increased outflow facility and a reduction in IOP. The mechanism of action of this compound in the TM is primarily centered on the modulation of pathways that govern TM cell contractility.
Core Signaling Pathway in the Trabecular Meshwork
The binding of epinine to D1 dopamine receptors on the surface of trabecular meshwork cells is the initiating event in a signaling cascade that leads to TM relaxation. This pathway is primarily mediated by the second messenger cyclic adenosine monophosphate (cAMP).
D1 Receptor Activation and cAMP Production
The D1 dopamine receptor is a Gs protein-coupled receptor (GPCR).[5][6] Upon agonist binding, the Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[7][8] This leads to an elevation of intracellular cAMP levels in TM cells.
cAMP-Mediated Inhibition of the RhoA/ROCK Pathway
Elevated intracellular cAMP levels exert their effects on TM contractility primarily through the inhibition of the RhoA/ROCK signaling pathway. The RhoA/ROCK pathway is a key regulator of cellular contraction and is known to be hyperactivated in the TM of glaucomatous eyes.[4]
-
Protein Kinase A (PKA) Activation: Increased cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Inhibition of RhoA: PKA can phosphorylate and inhibit RhoA, a small GTPase that is the central upstream activator of the ROCK pathway.
-
Downregulation of ROCK Activity: Inhibition of RhoA leads to the downregulation of Rho-associated kinase (ROCK) activity. ROCK promotes cellular contraction by phosphorylating and inactivating myosin light chain phosphatase, leading to an increase in phosphorylated myosin light chain (p-MLC).
-
Decreased Myosin Light Chain Phosphorylation: With reduced ROCK activity, myosin light chain phosphatase remains active, leading to the dephosphorylation of myosin light chain.
-
Actin Cytoskeleton Remodeling: The decrease in p-MLC leads to a reduction in actin stress fibers and a relaxation of the TM cell cytoskeleton.
Overall Effect on Outflow Facility
The culmination of this signaling cascade is a reduction in the contractile tone of the trabecular meshwork. This cellular relaxation is thought to increase the effective filtration area within the TM and/or reduce the stiffness of the tissue, thereby increasing the facility of aqueous humor outflow.
Quantitative Data
While direct quantitative data for this compound's effect on cAMP and outflow facility in the TM is limited, studies using analogous Gs-coupled receptor agonists, such as epinephrine, and modulators of the RhoA/ROCK pathway provide valuable insights.
| Parameter | Agent | Model | Effect | Reference |
| Cyclic AMP (cAMP) Levels | Epinephrine (10 µM) | Isolated human trabecular tissue | 2.7-fold increase over control after 10 min; 4.2-fold increase after 90 min | [9] |
| Outflow Facility | Epinephrine (2.5 x 10⁻⁵ M) | In vitro human eye perfusion | 44% maximal increase | [9] |
| Outflow Facility | Lysophosphatidic acid (LPA) (RhoA activator) | Live mice | 5.2-fold decrease | [10] |
| Outflow Facility | RhoAV14 (constitutively active RhoA) | Organ cultured porcine anterior segments | 30% decrease | [11] |
Experimental Protocols
Trabecular Meshwork Cell Culture
-
Source: Human donor corneoscleral rims.
-
Isolation:
-
Under a dissecting microscope, make a circumferential incision posterior to the limbus to remove the cornea.
-
Carefully remove the iris and lens.
-
Identify and excise strips of the trabecular meshwork at the iridocorneal angle.
-
Place the TM strips in a sterile tube containing Collagenase Type I solution.
-
Incubate at 37°C for 1-2 hours with gentle agitation.
-
Neutralize the collagenase with an equal volume of DMEM containing 10% FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Culture:
-
Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in a T25 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells using Trypsin-EDTA when confluent. Use cells between passages 3 and 6 for experiments.[12]
-
Measurement of Intracellular cAMP
-
Method: Enzyme Immunoassay (EIA)
-
Protocol:
-
Plate trabecular meshwork cells in a 96-well plate and grow to confluence. Serum-starve for 24 hours.
-
Treat cells with epinine at various concentrations and time points. Include a positive control (e.g., forskolin) and a vehicle control.
-
Lyse the cells using 0.1 M HCl.
-
Transfer the lysate to a 96-well plate coated with an anti-rabbit IgG antibody.
-
Follow the manufacturer's instructions for the specific cAMP EIA kit to measure the optical density at 405 nm.
-
Calculate cAMP concentrations based on a standard curve.
-
Collagen Gel Contraction Assay
-
Principle: To assess the contractility of TM cells by measuring their ability to contract a collagen gel matrix.
-
Protocol:
-
Preparation of Collagen Gels:
-
Trypsinize and count human TM cells.
-
Resuspend the cells in serum-free DMEM to a final concentration of 2 x 10^6 cells/mL.
-
On ice, mix the cell suspension with cold Collagen Type I solution and 10x PBS to achieve a final collagen concentration of 1.5 mg/mL and a cell density of 4 x 10^5 cells/mL.
-
Neutralize the solution with 1N NaOH.
-
Quickly dispense 0.5 mL of the cell-collagen mixture into each well of a pre-chilled 24-well plate.
-
-
Gel Polymerization and Treatment:
-
Incubate the plate at 37°C for 1 hour to allow the collagen to polymerize.
-
Prepare different concentrations of epinine in serum-free DMEM. Include a vehicle-only control and a positive control for relaxation (e.g., a ROCK inhibitor like Y-27632).
-
Gently add 1 mL of the corresponding treatment media to each well.
-
-
Initiation of Contraction and Measurement:
-
Using a sterile micro-spatula, gently detach the edges of the collagen gels from the walls of the wells.
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 4, 8, 12, 24, and 48 hours), capture images of each well.
-
Using image analysis software, measure the diameter of each gel. The change in gel diameter over time is indicative of cell contractility.[12]
-
-
Immunofluorescence Staining of the Actin Cytoskeleton
-
Principle: To visualize changes in the actin stress fibers of TM cells in response to treatment.
-
Protocol:
-
Cell Preparation:
-
Plate TM cells on glass coverslips in a 24-well plate and grow to sub-confluence.
-
Treat the cells with epinine at the desired concentration and for the desired time. Include vehicle and positive/negative controls.
-
-
Fixation and Permeabilization:
-
Gently aspirate the culture medium and wash twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Aspirate the fixative and wash three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Staining:
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.
-
Prepare a fluorescently-labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in the blocking buffer according to the manufacturer's instructions.
-
Aspirate the blocking buffer and add the phalloidin solution to the coverslips.
-
Incubate for 20-60 minutes at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Mount the coverslips on glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the stained cells using a fluorescence or confocal microscope.[13]
-
-
Visualizations
Signaling Pathway
Caption: Signaling cascade of this compound in trabecular meshwork cells.
Experimental Workflow: Collagen Gel Contraction Assay
Caption: Workflow for the collagen gel contraction assay.
Conclusion
The mechanism of action of this compound in the trabecular meshwork, mediated by its active metabolite epinine, provides a compelling example of how D1 dopamine receptor agonism can influence aqueous humor outflow dynamics. The core of this mechanism lies in the elevation of intracellular cAMP, which in turn inhibits the RhoA/ROCK pathway, a critical regulator of TM cell contractility. This leads to TM relaxation and an increase in outflow facility. While direct experimental evidence for this compound's effects on TM cellular signaling is an area for future research, the established principles of D1 receptor signaling and TM physiology provide a robust framework for understanding its potential therapeutic effects beyond its current diagnostic applications. The experimental protocols detailed in this guide offer a comprehensive toolkit for further elucidating the intricate molecular interactions governing aqueous humor outflow and for the development of novel therapeutics targeting the trabecular meshwork.
References
- 1. Frontiers | RhoA/ROCK-YAP/TAZ Axis Regulates the Fibrotic Activity in Dexamethasone-Treated Human Trabecular Meshwork Cells [frontiersin.org]
- 2. Regulation of Plasticity and Fibrogenic Activity of Trabecular Meshwork Cells by Rho GTPase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increase in aqueous humor production following D1 receptors activation by means of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epinephrine increases facility of outflow and cyclic AMP content in the human eye in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Pharmacology of Ibopamine: A Prodrug Approach to Epinine-Mediated Receptor Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ibopamine, the 3,4-diisobutyryl ester of N-methyldopamine (epinine), is an orally active prodrug designed to deliver its pharmacologically active metabolite, epinine, into systemic circulation. This technical guide provides a comprehensive overview of the pharmacology of this compound, focusing on the mechanism of action, receptor engagement, and pharmacokinetic profile of its active moiety, epinine. Epinine exerts its effects through a complex interaction with both dopaminergic and adrenergic receptor systems, leading to a range of cardiovascular and renal effects. This document details the signaling pathways activated by epinine, summarizes key quantitative pharmacological data, and outlines relevant experimental protocols for the study of this compound.
Introduction
This compound was developed as an orally bioavailable dopamine analog for the management of congestive heart failure and has also been investigated for its utility in glaucoma diagnostics.[1][2] Its therapeutic effects are not attributable to the parent compound but rather to its rapid and extensive hydrolysis by plasma and tissue esterases to form epinine (N-methyldopamine).[3][4] Epinine is a catecholamine that, like dopamine, interacts with a variety of G-protein coupled receptors, including dopamine D1 and D2 receptors, as well as alpha (α) and beta (β)-adrenergic receptors.[5] The relative potency of epinine at these different receptor subtypes dictates its overall pharmacodynamic profile, which includes vasodilation, positive inotropic effects, and increased renal blood flow.[1] This guide will delve into the molecular pharmacology of epinine, providing researchers with the foundational knowledge required for further investigation and development of related compounds.
Mechanism of Action: From this compound to Epinine
The fundamental principle of this compound's action lies in its prodrug nature. After oral administration, this compound is absorbed and rapidly converted to epinine. This bioconversion is a critical step in its mechanism of action.
In Vitro Hydrolysis of this compound
The conversion of this compound to epinine can be assessed in vitro by incubating this compound in plasma or tissue homogenates and measuring the formation of epinine over time.
Pharmacology of Epinine
Epinine is a non-selective agonist at dopaminergic and adrenergic receptors. Its pharmacological effects are a composite of its actions at these different receptor subtypes.
Receptor Binding Profile
While a comprehensive and directly comparative set of binding affinities (Ki values) for epinine across all receptor subtypes is not available in a single source, the literature indicates that epinine possesses a broad spectrum of activity. It is reported to be more potent than dopamine at DA1, DA2, α1, α2, β1, and β2 receptors.[6]
| Receptor Subtype | Reported Affinity (Ki) | Reference |
| Dopamine D1 | Not explicitly quantified | [6] |
| Dopamine D2 | Not explicitly quantified | [6][7] |
| Alpha-1 Adrenergic | Not explicitly quantified | [6] |
| Alpha-2 Adrenergic | Not explicitly quantified | [6] |
| Beta-1 Adrenergic | Not explicitly quantified | [6] |
| Beta-2 Adrenergic | Not explicitly quantified | [6] |
Note: The table highlights the need for further quantitative studies to fully elucidate the receptor binding profile of epinine.
Functional Activity
Epinine's functional activity is dose-dependent. At lower plasma concentrations (20-80 nmol/L), achieved with therapeutic doses of this compound, its effects are primarily mediated by dopamine receptors.[5] At higher concentrations, it increasingly engages α- and β-adrenoceptors.[5]
| Receptor Subtype | Functional Effect | Reported Efficacy (EC50) | Reference |
| Dopamine D1 | Vasodilation, increased renal blood flow | Weaker than dopamine | [7] |
| Dopamine D2 | Inhibition of norepinephrine release, decreased prolactin | More potent than dopamine | [7] |
| Alpha Adrenergic | Vasoconstriction | Stronger than dopamine | [5] |
| Beta-2 Adrenergic | Vasodilation | More potent than dopamine | [7] |
Signaling Pathways
Epinine's interaction with its target receptors initiates distinct intracellular signaling cascades.
Activation of D1 receptors by epinine leads to the stimulation of adenylyl cyclase via Gαs/olf coupling, resulting in increased intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation.
Conversely, epinine's agonism at D2 receptors, which are coupled to Gαi/o, leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channel activity.
Epinine also activates α- and β-adrenergic receptors. α1-adrenergic receptor activation typically involves Gαq coupling, leading to phospholipase C (PLC) activation and subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG). β-adrenergic receptors, similar to D1 receptors, are primarily coupled to Gαs, leading to cAMP production.
Pharmacokinetics
The clinical utility of this compound is intrinsically linked to its pharmacokinetic profile, which governs the formation and disposition of epinine.
Absorption and Metabolism
Following oral administration, this compound is rapidly absorbed. Peak plasma concentrations of epinine are typically observed within 30 minutes.[8] The half-life of epinine is short, with plasma concentrations becoming undetectable 1.5 to 3 hours after a single dose.[8]
| Parameter | Value | Condition | Reference |
| Epinine | |||
| Tmax | ~30 minutes | Single 100 or 200 mg oral dose of this compound | [8] |
| Detectable Duration | 1.5 - 3 hours | Single 100 or 200 mg oral dose of this compound | [8] |
Pharmacodynamics
The hemodynamic effects of this compound are correlated with the plasma concentrations of epinine. In patients with congestive heart failure, single oral doses of 100 mg and 200 mg of this compound have been shown to produce significant hemodynamic changes.
| Parameter | Change | Dose of this compound | Reference |
| Cardiac Index | Increased | 200 mg and 300 mg | |
| Stroke Volume Index | Increased | 200 mg and 300 mg | |
| Systemic Vascular Resistance | Decreased | 200 mg and 300 mg | |
| Total Pulmonary Arterial Resistance | Decreased | 200 mg and 300 mg |
Experimental Protocols
Radioligand Binding Assays
To determine the binding affinity of epinine for dopamine and adrenergic receptors, competitive radioligand binding assays are employed.
-
Receptor Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the receptor of interest (e.g., HEK293 cells transfected with the human D2 receptor).
-
Radioligand: A specific radiolabeled antagonist with high affinity for the receptor is used (e.g., [3H]-spiperone for D2 receptors).
-
Assay Conditions: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled epinine.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes and bound radioligand.
-
Detection: The radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of epinine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Animal Models
Animal models are crucial for evaluating the integrated pharmacodynamic and pharmacokinetic properties of this compound.
-
Congestive Heart Failure Models: Myocardial infarction can be induced in rats by coronary artery ligation to model chronic heart failure.[9] this compound can then be administered orally, and its effects on hemodynamic parameters (e.g., blood pressure, heart rate, cardiac output) and neurohumoral markers (e.g., plasma norepinephrine) can be assessed.[9]
-
Glaucoma Models: The effects of topical this compound on intraocular pressure can be studied in rabbits.[10]
Clinical Trial Protocols
-
Congestive Heart Failure: The PRIME II study was a large, randomized, double-blind, placebo-controlled trial that evaluated the effect of this compound (100 mg three times daily) on the survival of patients with advanced severe heart failure.[11][12] The primary endpoint was all-cause mortality.[12]
-
Glaucoma Diagnostics: Clinical studies have evaluated the use of a 2% this compound ophthalmic solution as a provocative test for glaucoma.[2][13][14] The protocol typically involves instilling two drops of the solution and measuring the change in intraocular pressure after 45 minutes.[13]
Conclusion
This compound serves as an effective oral prodrug for the pharmacologically active catecholamine, epinine. Epinine's complex pharmacology, characterized by its agonism at multiple dopamine and adrenergic receptor subtypes, results in a multifaceted physiological response. The dose-dependent nature of its receptor engagement is a key determinant of its therapeutic and adverse effect profile. This technical guide has provided a detailed overview of the pharmacology of this compound and epinine, including their mechanism of action, receptor interactions, signaling pathways, and pharmacokinetic properties. The outlined experimental protocols offer a framework for the continued investigation of this and similar compounds. A more complete quantitative characterization of epinine's binding affinities and functional potencies at all relevant receptor subtypes would further enhance our understanding of its pharmacological profile and aid in the development of more selective and effective therapies.
References
- 1. Efficacy and safety of this compound in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound challenge test can diagnose glaucoma stages - American Academy of Ophthalmology [aao.org]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent separation of dopaminergic and adrenergic effects of epinine in healthy volunteers [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term therapy of chronic congestive heart failure with this compound: a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential cardiovascular and neuroendocrine effects of epinine and dopamine in conscious pigs before and after adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross interaction of dopaminergic and adrenergic systems in neural modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in glaucoma diagnostics: a new pharmacological provocative test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Achieving appropriate endpoints in heart failure trials: the PRIME-II protocol. The Second Perspective Randomised study of this compound on Mortality and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomised study of effect of this compound on survival in patients with advanced severe heart failure. Second Prospective Randomised Study of this compound on Mortality and Efficacy (PRIME II) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound challenge testing differentiates glaucoma suspect, stable glaucoma and progressive glaucoma cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound challenge test can be used to differentiate glaucoma suspects from glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and synthesis of Ibopamine and its analogs
An in-depth analysis of the discovery, synthesis, and pharmacological profile of Ibopamine and its analogs, tailored for researchers and drug development professionals.
Abstract
This compound (SB-7505) is the 3,4-diisobutyryl ester of N-methyldopamine (epinine), developed as an orally active prodrug to mimic the therapeutic effects of intravenously administered dopamine.[1][2] This technical guide provides a comprehensive overview of the discovery rationale, synthetic pathways, and pharmacological mechanisms of this compound and its active metabolite, epinine. It details the structure-activity relationships among related N-substituted dopamine derivatives and outlines the signaling cascades initiated upon receptor engagement. The document includes detailed experimental protocols for synthesis, structured tables of available pharmacological data, and visualizations of key pathways to serve as a resource for researchers in cardiovascular and ophthalmic drug development.
Discovery and Rationale
The therapeutic utility of intravenous dopamine in treating congestive heart failure and shock spurred the development of an orally active equivalent.[1][2] Dopamine itself has poor oral bioavailability due to extensive first-pass metabolism. To overcome this, a wide array of 3,4-O-diesters of dopamine and its N-substituted derivatives were synthesized with the goal of creating a prodrug with enhanced absorption and a suitable duration of action.[1][2]
This compound, the 3,4-diisobutyryl ester of N-methyldopamine (epinine), was selected from this series based on several key properties:
-
Rapid Enzymatic Activation: this compound is quickly hydrolyzed by plasma and tissue esterases to release its active metabolite, epinine.[1][2]
-
Favorable Pharmacokinetics: It demonstrates good absorption and a desirable duration of action for chronic treatment.[1][2]
-
Chemical Stability: The compound is stable in pharmaceutical formulations.[1][2]
-
Limited CNS Penetration: The rapid peripheral activation was considered advantageous to prevent accumulation in the central nervous system and minimize potential side effects.[1][2]
Synthesis of this compound
The synthesis of this compound involves the esterification of its precursor, N-methyldopamine (epinine). A general multi-step synthetic approach starting from 3,4-dimethoxyphenethylamine is outlined below, based on established chemical principles.
Experimental Protocols
Protocol 1: Synthesis of this compound (General Pathway)
This protocol describes a potential pathway for the synthesis of this compound, starting from 3,4-dimethoxyphenethylamine.
-
Step 1: N-methylation and Benzyl Protection. 3,4-dimethoxyphenethylamine is reacted with benzaldehyde and formaldehyde in the presence of a catalyst (e.g., Palladium on carbon) and hydrogen gas. This step simultaneously adds a methyl group and a benzyl protecting group to the amine, yielding N-benzyl-N-methyl-3,4-dimethoxyphenethylamine.
-
Step 2: Demethylation. The methoxy groups on the phenyl ring are cleaved using a strong acid like hydrobromic acid (HBr) under heat to yield the catechol structure, N-benzyl-N-methyl-3,4-dihydroxyphenethylamine.
-
Step 3: Esterification. The resulting dihydroxy compound is reacted with isobutyryl chloride in the presence of a base (to neutralize the HCl byproduct). This step forms the diisobutyryl ester at the 3 and 4 hydroxyl positions.
-
Step 4: Deprotection. The N-benzyl protecting group is removed via catalytic hydrogenation to yield the final product, this compound (3,4-diisobutyryloxy-N-methyl-phenethylamine).
Protocol 2: Preparation of this compound Maleate
This protocol details the conversion of this compound hydrochloride to this compound base, followed by salt formation with maleic acid.[3][4]
-
Step a) Preparation of this compound Base:
-
Dissolve this compound hydrochloride (4 g) in water (10 ml).
-
Add a saturated sodium carbonate solution dropwise until no further precipitate is formed.
-
Extract the precipitate with ethyl ether (50 ml).
-
Separate the organic phase, dry it over anhydrous sodium sulphate, and filter.
-
Remove the ether by evaporation under reduced pressure at room temperature to obtain this compound base as a solid residue (yield: ~3 g).[3][4]
-
-
Step b) Formation of this compound Maleate:
-
Prepare a solution of this compound base (1.78 g; 0.005 mol) in acetone (10 ml).
-
Separately, prepare a solution of maleic acid (674 mg; 0.005 mol) in acetone (5 ml).
-
Under an inert atmosphere at room temperature, add the maleic acid solution to the this compound base solution.
-
Stir the resulting solution at room temperature for 20 minutes.
-
Add ethyl ether dropwise until opalescence is observed.
-
Continue stirring until precipitation is complete (approximately 30 minutes).
-
Collect the solid product by filtration and wash with ethyl ether to yield this compound maleate (1 g).[3][4]
-
Synthesis Workflow Visualization
Caption: General synthetic pathway for this compound.
Pharmacology and Mechanism of Action
This compound itself is inactive; its pharmacological effects are mediated by its active metabolite, epinine (N-methyldopamine).[5] Following oral administration, this compound is rapidly hydrolyzed by esterases in the plasma and tissues, releasing epinine into circulation.[1][2] Epinine is a full agonist at both dopamine (DA) receptors and adrenergic (α and β) receptors.[5]
Receptor Interaction and Signaling Pathways
Epinine's broad receptor profile leads to a complex range of dose-dependent physiological effects.
-
Dopamine D1-like Receptors (D1/D5): These receptors are coupled to the Gs alpha subunit (Gαs). Agonism by epinine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is primarily responsible for vasodilation, particularly in the renal and splanchnic vascular beds.[6][7]
Caption: Dopamine D1 receptor signaling pathway.
-
Dopamine D2-like Receptors (D2/D3/D4): These receptors are coupled to the Gi alpha subunit (Gαi). Epinine agonism inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.[7][8] Presynaptic D2 receptors also inhibit the release of norepinephrine, contributing to vasodilation and modulating sympathetic tone.[5]
References
- 1. Structure activity relationships of N-substituted dopamine derivatives as agonists of the dopamine vascular and other cardiovascular receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and chemical properties of this compound and of related esters of N-substituted dopamines--synthesis of this compound metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AU2005211453A1 - this compound maleate, method for preparing it and pharmaceutical compositions containing it - Google Patents [patents.google.com]
- 4. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical properties of D1 and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]
An In-depth Technical Guide to Ibopamine's Effects on Dopaminergic and Adrenergic Receptors
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the pharmacological effects of ibopamine, focusing on its interactions with dopaminergic and adrenergic receptor systems. It includes quantitative data on receptor binding and functional activity, detailed experimental protocols for assessing these interactions, and visualizations of the relevant signaling pathways.
Introduction
This compound is an orally active sympathomimetic agent.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is then converted to its active metabolite within the body.[2][3] The active form of this compound is epinine (N-methyldopamine).[1][3] This conversion is facilitated by esterases present in plasma and various tissues, including the aqueous humor of the eye.[1][4]
The pharmacological effects of this compound are, therefore, attributable to the actions of epinine. Epinine is a catecholamine that exhibits a broad spectrum of activity, interacting with both dopaminergic and adrenergic receptors.[3][5] This guide will provide a comprehensive overview of these interactions, presenting quantitative data, the underlying signaling mechanisms, and the experimental methodologies used to characterize them.
Pharmacodynamics of Epinine (Active Metabolite of this compound)
Epinine interacts with multiple receptor subtypes, leading to a complex pharmacological profile. It is known to stimulate both D1-like and D2-like dopamine receptors, as well as α- and β-adrenergic receptors.[6][7] The overall effect of this compound is dose-dependent, reflecting the varying affinities of epinine for these different receptor families.[6] Generally, it has the highest affinity for dopamine receptors.[6]
Receptor Interaction Profile
Epinine acts as an agonist at the following receptors:
The activation of these receptors leads to a range of physiological responses, including vasodilation, mild positive inotropic effects on the heart, and changes in aqueous humor dynamics in the eye.[4][7]
Quantitative Data on Receptor Interactions
The following tables summarize the available quantitative data on the binding affinity and functional potency of epinine for various dopaminergic and adrenergic receptors. This data is crucial for understanding the dose-response relationship of this compound.
Table 1: Binding Affinities (Ki) of Epinine for Dopaminergic and Adrenergic Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D1 | [3H]-SCH 23390 | Rat Striatum | ~650 | [8] |
| Dopamine D2 | [3H]-Spiperone | Human Striatum | Data not available | |
| α1-Adrenergic | Data not available | Data not available | Data not available | |
| α2-Adrenergic | Data not available | Data not available | Data not available | |
| β1-Adrenergic | [3H]-DHA | CHO-β1AR cells | Data not available | [9] |
| β2-Adrenergic | Data not available | Data not available | Data not available |
Table 2: Functional Potencies (EC50/IC50) of Epinine
| Receptor Subtype | Assay Type | Measured Effect | EC50/IC50 (nM) | Reference |
| Dopamine D1 | cAMP stimulation | Increased cAMP | Data not available | |
| Dopamine D2 | cAMP inhibition | Decreased cAMP | Data not available | |
| α1-Adrenergic | Pressor Response | Increase in BP | Data not available | [10] |
| β1-Adrenergic | Tachycardia | Increase in HR | Data not available | [10] |
| β2-Adrenergic | Vasodilation | Decrease in BP | Data not available |
Note: While studies confirm the agonistic activity of epinine at these receptors, specific EC50/IC50 values from functional assays are not detailed in the provided search results. The functional outcomes, such as changes in blood pressure and heart rate, are well-documented qualitatively.[10]
Signaling Pathways
The activation of dopaminergic and adrenergic receptors by epinine initiates distinct intracellular signaling cascades. These are primarily mediated by G proteins.
Dopaminergic Receptor Signaling
D1 Receptor (Gs-coupled): Activation of D1 receptors stimulates the Gs alpha subunit of the associated G protein. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.
Caption: D1 Receptor Gs-coupled signaling pathway.
D2 Receptor (Gi-coupled): In contrast, D2 receptor activation stimulates the Gi alpha subunit. This inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP production. This reduction in cAMP levels leads to decreased PKA activity and a corresponding change in cellular function.
Caption: D2 Receptor Gi-coupled signaling pathway.
Adrenergic Receptor Signaling
α1 Receptor (Gq-coupled): Activation of α1-adrenergic receptors stimulates the Gq alpha subunit. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to trigger the release of stored calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
Caption: α1 Receptor Gq-coupled signaling pathway.
β1 and β2 Receptors (Gs-coupled): Similar to D1 dopamine receptors, β-adrenergic receptors are coupled to Gs proteins.[11] Their activation by epinine leads to the stimulation of adenylyl cyclase, increased production of cAMP, and subsequent activation of PKA, culminating in a physiological response such as increased heart rate and contractility (β1) or smooth muscle relaxation (β2).[11] The signaling pathway is identical to the one depicted for the D1 receptor.
Experimental Protocols
The characterization of this compound's (epinine's) interaction with its target receptors relies on established in vitro pharmacological assays.
Radioligand Binding Assay (Competitive)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.[12]
Objective: To determine the affinity of epinine for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., rat striatum for dopamine receptors) to create a membrane preparation containing the receptors.[12]
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-SCH 23390 for D1 receptors) and varying concentrations of the unlabeled test compound (epinine).[12][13]
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes and bound radioligand.[12]
-
Detection: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor (epinine). Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of epinine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
These assays measure the functional consequence of receptor activation, specifically for Gs- and Gi-coupled receptors, by quantifying changes in intracellular cAMP levels.[14][15]
Objective: To determine if epinine acts as an agonist or antagonist at a Gs- or Gi-coupled receptor and to quantify its potency (EC50 or IC50).
Methodology:
-
Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO cells transfected with the D1 receptor).
-
Cell Plating: Seed the cells into a multi-well assay plate and allow them to adhere.
-
Stimulation:
-
For Gs-coupled receptors (Agonist mode): Treat cells with varying concentrations of epinine.
-
For Gi-coupled receptors (Agonist mode): Treat cells with varying concentrations of epinine in the presence of a fixed concentration of an adenylyl cyclase activator like forskolin. The agonistic effect is measured as a reduction in forskolin-stimulated cAMP levels.[14]
-
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP production/inhibition.[14]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[15]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A standard competitive ELISA format.[16]
-
Bioluminescence-based assays (e.g., GloSensor™): Use a genetically engineered protein that emits light in the presence of cAMP.[17]
-
-
Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the log concentration of epinine. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
Caption: General workflow for a cell-based cAMP functional assay.
Summary of Pharmacological Effects
The multifaceted receptor activation profile of epinine translates into several clinically relevant effects of this compound:
-
Cardiovascular: In heart failure, low doses of this compound primarily cause vasodilation (via DA1 and DA2 receptors), while higher doses introduce a mild positive inotropic effect (via β1 receptors).[2][6]
-
Renal: DA1 receptor stimulation in the kidneys can increase renal blood flow and promote diuresis.[3][18]
-
Ophthalmic: In the eye, this compound stimulates α-adrenergic receptors to cause mydriasis (pupil dilation) and D1 receptors, which can increase aqueous humor production.[4][19] This latter effect is utilized in a provocative test for glaucoma.[4][20]
Conclusion
This compound, through its active metabolite epinine, is a pharmacologically complex drug that engages a wide array of dopaminergic and adrenergic receptors. Its clinical utility in ophthalmology and its historical investigation for heart failure stem from this diverse mechanism of action. A thorough understanding of its interactions with D1, D2, α1, α2, β1, and β2 receptors, as characterized by binding and functional assays, is essential for its rational use and for the development of future receptor-targeted therapies. This guide provides the foundational knowledge, from quantitative receptor interactions to downstream signaling and the experimental methods of their discovery, for professionals in the field of drug development and research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Neurohormonal and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of this compound. A summary of experiments on anaesthesized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the alpha and beta adrenoceptor-mediated activities of the novel, orally active inotropic agent, this compound, in the cardiovascular system of the pithed rat: comparison with epinine and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cAMP-Glo™ Assay Protocol [promega.com]
- 18. [this compound--clinical results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. aao.org [aao.org]
The Ocular Pharmacodynamics of Ibopamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibopamine, a sympathomimetic drug, is the di-isobutyryl ester of N-methyldopamine (epinine).[1] Administered topically to the eye, it functions as a prodrug, rapidly hydrolyzed by esterases in the ocular tissues and aqueous humor into its active metabolite, epinine.[1] Epinine exhibits a dual mechanism of action, stimulating both α-adrenergic and D1 dopaminergic receptors, which results in a unique pharmacological profile in the eye.[1][2][3] This guide provides an in-depth exploration of the pharmacodynamics of this compound in ocular tissues, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action.
Mechanism of Action
Upon topical instillation, this compound penetrates the cornea and is swiftly converted to epinine.[4] Epinine's pharmacological effects are twofold:
-
α-Adrenergic Agonism: Epinine directly stimulates α1-adrenergic receptors on the iris dilator muscle, leading to mydriasis (pupil dilation) without significant cycloplegia (paralysis of the ciliary muscle).[2][5][6] This effect is responsible for its use as a mydriatic agent for diagnostic purposes.[7][8]
-
D1 Dopaminergic Agonism: Stimulation of D1 dopamine receptors in the ciliary body leads to an increase in the production of aqueous humor.[9][10] This effect is central to this compound's use as a provocative test for glaucoma and its potential application in treating ocular hypotony.[9][10][11]
The dual action of this compound on both adrenergic and dopaminergic receptors underpins its distinct clinical applications in ophthalmology.[2]
Pharmacodynamic Effects on Ocular Tissues
Mydriasis
Topical this compound is an effective mydriatic agent, inducing rapid and significant pupil dilation.[8] Studies have shown a dose-dependent mydriatic effect in terms of both magnitude and duration.[8] Notably, the mydriasis induced by this compound is not accompanied by cycloplegia, preserving accommodative function.[8]
Aqueous Humor Dynamics and Intraocular Pressure (IOP)
This compound's effect on aqueous humor dynamics is one of its most significant and clinically relevant actions. By stimulating D1 receptors, this compound increases the rate of aqueous humor production.[9][10][12][13][14] This leads to a differential effect on intraocular pressure depending on the health of the eye's outflow pathways.
-
Normotensive Eyes: In healthy eyes with normal trabecular meshwork function, the increased aqueous humor production does not typically lead to a significant increase in IOP.[5][9][10] The outflow system can compensate for the increased production.
-
Glaucomatous Eyes: In eyes with compromised outflow facility, such as in primary open-angle glaucoma (POAG), the this compound-induced increase in aqueous humor production results in a transient but significant elevation of IOP.[9][10][14] This response forms the basis of the "this compound challenge test" used to identify individuals with impaired aqueous humor outflow.[15]
Quantitative Data Summary
The following tables summarize the quantitative effects of topical this compound on key ocular parameters as reported in various clinical studies.
Table 1: Effect of this compound on Intraocular Pressure (IOP)
| Study Population | This compound Concentration | Baseline IOP (mmHg, mean ± SD/SE) | Post-Ibopamine IOP (mmHg, mean ± SD/SE) | Mean IOP Increase (mmHg) | Reference |
| Healthy Volunteers | 2% | 11.13 ± 0.49 | 11.13 ± 0.47 | 0 | [9] |
| Open-Angle Glaucoma Patients | 2% | 25.83 ± 0.23 | 29.87 ± 0.33 | 4.03 | [9] |
| Glaucoma Suspects (GS) | 2% | Not Specified | Not Specified | 1.8 | [15] |
| Stable Glaucoma (SG) | 2% | Not Specified | Not Specified | 4.5 | [15] |
| Progressing Glaucoma (PG) | 2% | Not Specified | Not Specified | 8.1 | [15] |
| Ocular Hypotony Patients | 2% | Not Specified | Not Specified | 2.4 (mean integral difference vs. placebo) | [11] |
Table 2: Effect of this compound on Aqueous Humor Flow
| Study Population | This compound Concentration | Baseline Flow (µl/min, mean ± SD) | Post-Ibopamine Flow (µl/min, mean ± SD) | % Increase from Baseline | Reference |
| Healthy Volunteers | 2% | Not Specified | Significant increase vs. placebo | Not Specified | [14] |
| Open-Angle Glaucoma Patients | 2% | Not Specified | Significant increase vs. placebo (1.01 µl/min mean change) | 81% | [9] |
| Normotensive Humans | Not Specified | Not Specified | Increased fluorescein clearance by 13% (interpreted as increased production) | 13% | [12][13] |
| Healthy Volunteers | 2% | Not Specified | Significant Increase | Not Specified | [10] |
| Glaucomatous Patients | 2% | Not Specified | Significant Increase | Not Specified | [10] |
Table 3: Mydriatic Effect of this compound
| This compound Concentration | Baseline Pupil Diameter (mm, mean ± SD) | Maximum Pupil Diameter (mm, mean) | Time to Maximum Dilation (min, mean) | Reference |
| 0.25% | Not Specified | 5.5 | 60 | [8] |
| 0.50% | Not Specified | 8.0 | 54 | [8] |
| 1% | Not Specified | 9.1 | 50 | [8] |
| 2% | 3.7 ± 0.64 | 7.7 ± 0.70 | Not Specified | [12] |
Experimental Protocols
Measurement of Aqueous Humor Flow (Fluorophotometry)
A common method to assess the effect of this compound on aqueous humor dynamics is fluorophotometry.
-
Subject Selection: Healthy volunteers and patients with diagnosed open-angle glaucoma are recruited.[9][14] Exclusion criteria typically include other ocular pathologies and use of medications that could interfere with aqueous humor dynamics.[12]
-
Baseline Measurements: Baseline IOP and aqueous humor flow are measured in both eyes.[9][14]
-
Drug Administration: One eye receives a single drop of 2% this compound solution, while the contralateral eye receives a placebo (e.g., saline solution) in a randomized, double-masked fashion.[9][14] In some protocols, multiple instillations are performed.[14]
-
Fluorophotometry Scans: After a set period (e.g., 30 minutes), fluorophotometric scans are initiated and repeated at regular intervals.[14] This technique measures the clearance of topically applied fluorescein from the anterior chamber, from which the rate of aqueous humor flow can be calculated.
-
Data Analysis: Aqueous humor flow data are analyzed using appropriate statistical tests (e.g., paired t-test) to compare the this compound-treated eye with the placebo-treated eye.[14]
This compound Challenge Test for Glaucoma
This provocative test is used to assess the outflow facility of the eye.
-
Patient Population: The test is performed on individuals suspected of having glaucoma or those with diagnosed glaucoma to assess disease severity or progression.[15]
-
Baseline IOP Measurement: The patient's baseline intraocular pressure is measured using applanation tonometry.
-
This compound Instillation: Two drops of 2% this compound solution are instilled into the conjunctival sac.[15]
-
Post-Instillation IOP Measurement: After 45 minutes, the IOP is measured again.[15]
-
Interpretation: An increase in IOP of a certain threshold (e.g., >3 mmHg) is considered a positive test, indicating a compromised aqueous humor outflow system.[15] The magnitude of the IOP increase may correlate with the severity of the glaucoma.[15]
Visualizations
Caption: Metabolic conversion of this compound and its subsequent receptor interactions.
Caption: Differential effect of this compound on intraocular pressure.
Conclusion
This compound's unique dual-action pharmacodynamics make it a valuable agent in ophthalmology. Its ability to induce mydriasis without cycloplegia is beneficial for diagnostic examinations, while its D1 receptor-mediated increase in aqueous humor production provides a powerful tool for the diagnosis of glaucoma and the management of ocular hypotony. Understanding the quantitative effects and the underlying mechanisms of this compound is crucial for its appropriate clinical application and for guiding future research in ocular pharmacology. The detailed experimental protocols and visualized pathways presented in this guide offer a comprehensive resource for researchers and drug development professionals in this field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ocular pharmacokinetics and pharmacodynamics in rabbits of this compound, a new mydriatic agent. | Semantic Scholar [semanticscholar.org]
- 5. Use of this compound eye drops in Ophthalmology | Semantic Scholar [semanticscholar.org]
- 6. Ocular pharmacokinetics and pharmacodynamics in rabbits of this compound, a new mydriatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a new preoperative mydriatic for cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pupillographic evaluation of the mydriatic effect of this compound solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Increase in aqueous humor production following D1 receptors activation by means of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topical this compound in the treatment of chronic ocular hypotony attributable to vitreoretinal surgery, uveitis, or penetrating trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Effect of this compound on aqueous humor production in normotensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound eye drops on intraocular pressure and aqueous humor flow in healthy volunteers and patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aao.org [aao.org]
Ibopamine's Role in Aqueous Humor Dynamics: A Technical Guide for Researchers
An in-depth exploration of ibopamine's mechanism of action, experimental applications, and its significance in understanding aqueous humor physiology and pathophysiology.
This technical guide provides a comprehensive overview of this compound's role in aqueous humor dynamics research. This compound, a prodrug of epinine (N-methyldopamine), has emerged as a valuable pharmacological tool for investigating the regulation of aqueous humor production and outflow. Its unique properties allow for the exploration of dopaminergic and adrenergic pathways in the eye, offering insights into both normal ocular physiology and the pathological changes associated with glaucoma. This document is intended for researchers, scientists, and drug development professionals in the field of ophthalmology.
Mechanism of Action: A Dual Receptor Agonist
This compound itself is inactive; following topical administration, it is hydrolyzed by esterases in the aqueous humor to its active metabolite, epinine.[1] Epinine acts as an agonist at both α-adrenergic and D1-dopaminergic receptors in the anterior segment of the eye.[1]
-
D1-Dopaminergic Stimulation: The D1-dopaminergic activity of epinine is primarily responsible for the increase in aqueous humor production.[1][2] These receptors are expressed in the ciliary body, and their stimulation is believed to enhance the rate of aqueous humor secretion.[2]
-
α-Adrenergic Stimulation: The α-adrenergic activity of epinine mediates its mydriatic (pupil-dilating) effect without causing cycloplegia (paralysis of the ciliary muscle).[3][4][5]
The dual agonism of its active metabolite makes this compound a unique compound for studying the interplay between these two receptor systems in the regulation of intraocular pressure (IOP).
Effects on Aqueous Humor Dynamics and Intraocular Pressure
This compound's primary effect on aqueous humor dynamics is the stimulation of its production.[6][7][8] This effect has been consistently demonstrated in both healthy individuals and patients with glaucoma. However, the resulting impact on intraocular pressure (IOP) differs significantly between these two groups, a phenomenon that forms the basis of its use as a provocative test for glaucoma.
Aqueous Humor Production
Studies utilizing fluorophotometry have shown that topical administration of 2% this compound leads to a significant increase in the rate of aqueous humor flow.[6][7][8] In healthy volunteers, this compound has been shown to increase aqueous humor flow by approximately 46% compared to baseline and 52% compared to placebo-treated eyes.[6] A similar increase of 81% from baseline and 52% compared to placebo was observed in patients with primary open-angle glaucoma (POAG).[6] Another study in normotensive humans found that when mydriasis was blocked, this compound increased fluorescein clearance by 13%, which was interpreted as an increased rate of aqueous humor production.[3][9]
Intraocular Pressure
The effect of this compound on IOP is contingent on the health of the aqueous humor outflow pathways.
-
In Healthy Eyes: Healthy eyes can compensate for the increased aqueous humor production through their normal outflow facility. As a result, the administration of this compound does not cause a significant increase in IOP in normotensive individuals.[4][6][7][10] In fact, some studies have even reported a decrease in IOP in healthy subjects after this compound administration.[3][9]
-
In Glaucomatous Eyes: In patients with glaucoma, the trabecular meshwork and other outflow pathways are compromised. This impaired outflow facility prevents the eye from adequately draining the excess aqueous humor produced in response to this compound.[6][11] Consequently, the increased production leads to a transient but significant increase in IOP.[4][5][6][7][10][12] This differential response is the principle behind the this compound provocative test, which is used to identify individuals with impaired outflow facility.[4][11][12]
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical studies on the effects of this compound on IOP and aqueous humor flow.
Table 1: Effect of this compound on Intraocular Pressure (IOP) in Humans
| Patient Population | Drug | Baseline IOP (mmHg) | Post-treatment IOP (mmHg) | Mean IOP Change (mmHg) | Reference |
| Healthy Volunteers | 2% this compound | 11.13 ± 0.49 | 11.13 ± 0.47 | No significant change | [6] |
| Open-Angle Glaucoma | 2% this compound | 25.83 ± 0.23 | 29.87 ± 0.33 | +4.03 (95% CI 3.46-4.51) | [6][7] |
| Glaucoma Suspects | 2% this compound | Not specified | Not specified | +1.8 | [12][13] |
| Stable Glaucoma | 2% this compound | Not specified | Not specified | +4.5 | [12][13] |
| Progressive Glaucoma | 2% this compound | Not specified | Not specified | +8.1 | [12][13] |
| Healthy Subjects | 2% this compound | 13.8 | 14.8 | No significant change | [10] |
| Primary Open-Angle Glaucoma | 2% this compound | 22.2 | 24.0 | +1.8 (significant) | [10] |
Table 2: Effect of this compound on Aqueous Humor Flow in Humans
| Patient Population | Drug | Baseline Flow (µl/min) | Post-treatment Flow Change (µl/min) | Percentage Increase from Baseline | Reference |
| Healthy Volunteers | 2% this compound | Not specified | +1.31 (vs -0.20 for placebo) | ~46% | [6] |
| Open-Angle Glaucoma | 2% this compound | Not specified | +1.01 (vs -0.20 for placebo) | ~81% | [6] |
| Normotensive Humans (mydriasis blocked) | This compound | Not specified | 13% increase in fluorescein clearance | 13% | [3][9] |
| Healthy Volunteers | 2% this compound | Not specified | Significant increase | Not specified | [8] |
| Glaucomatous Patients | 2% this compound | Not specified | Significant increase | Not specified | [8] |
Experimental Protocols
The following sections detail the methodologies employed in key human and animal studies investigating the effects of this compound.
Human Clinical Trials
Study Design: Most human studies on this compound have been designed as randomized, double-masked, placebo-controlled, crossover trials.[3][7] This design minimizes bias and allows for robust comparison of this compound's effects against a placebo.
Subject Population: Studies typically include two cohorts: healthy volunteers with no history of ocular disease and patients diagnosed with open-angle glaucoma or ocular hypertension.[6][7][10]
Drug Administration:
-
Investigational Drug: A single drop of 2% this compound hydrochloride ophthalmic solution is administered topically to one eye.[6][7]
-
Control: The contralateral eye often receives a placebo (e.g., the vehicle solution for the this compound drops).[6][7]
-
Frequency: For provocative tests, measurements are typically taken at baseline and 45 minutes after instillation.[12][13] For aqueous flow studies, multiple instillations may be given over several hours.[6][7]
Measurement of Aqueous Humor Dynamics:
-
Fluorophotometry: This is the gold standard for measuring aqueous humor flow. The procedure involves the topical application of sodium fluorescein to the cornea. After a loading period, the concentration of fluorescein in the anterior chamber is measured over time using a scanning fluorophotometer. The rate of fluorescein clearance is then used to calculate the aqueous humor flow rate.[3][6][7]
-
Tonometry: Intraocular pressure is measured using a calibrated tonometer, such as a Goldmann applanation tonometer or a pneumatonometer.[6][14] Measurements are taken at baseline and at specified time points after drug administration.
-
Pupillometry: Pupil diameter is measured to quantify the mydriatic effect of this compound.[3] This is important to account for potential artifacts in fluorophotometry readings caused by mydriasis.[3][9]
Animal Studies
Animal Models: New Zealand White rabbits are commonly used in preclinical studies of aqueous humor dynamics due to their large eyes and relatively well-characterized ocular physiology.[8][14][15][16][17][18]
Induction of Outflow Impairment: To mimic the conditions of glaucoma in animal models, researchers can experimentally induce an impairment of the aqueous outflow system. One method involves the use of Laminaria digitata, a type of seaweed that can be used to obstruct the trabecular meshwork.[8]
Measurement of Aqueous Humor Dynamics in Rabbits:
-
Fluorophotometry: The principles are similar to those in human studies, but the equipment and parameters are adapted for the rabbit eye.[14][19]
-
Tonometry: IOP can be measured using a tonometer suitable for rabbits, such as a Tono-Pen or a pneumatonometer.[14]
-
Telemetry: For continuous IOP monitoring, a telemetric pressure transducer can be implanted in the vitreous cavity of the rabbit eye.[16] This allows for the collection of IOP data in undisturbed, conscious animals over extended periods, including the assessment of circadian rhythms.[16]
Visualizations of Pathways and Processes
The following diagrams illustrate the key mechanisms and experimental workflows related to this compound research.
Conclusion and Future Directions
This compound has proven to be an invaluable tool in the study of aqueous humor dynamics. Its ability to selectively stimulate aqueous humor production via dopaminergic pathways has allowed researchers to:
-
Quantify the eye's outflow facility: The differential IOP response between healthy and glaucomatous eyes provides a functional assessment of the outflow pathways.
-
Investigate the role of dopamine in IOP regulation: this compound has been instrumental in elucidating the contribution of D1 receptors to aqueous humor secretion.
-
Develop a provocative test for glaucoma: The this compound test is a useful diagnostic tool for identifying individuals at risk for or in the early stages of glaucoma.[11][12]
Future research could focus on several promising areas. Further investigation into the downstream signaling cascades activated by D1 receptor stimulation in the ciliary body could reveal novel targets for IOP-lowering therapies. Additionally, the use of this compound in conjunction with advanced imaging techniques could provide a more detailed understanding of the structural and functional changes in the outflow pathways in response to increased aqueous flow. Finally, exploring the potential therapeutic application of this compound for conditions of ocular hypotony, where an increase in aqueous production is desired, warrants further study.[8]
References
- 1. benthamscience.com [benthamscience.com]
- 2. Role of Dopaminergic Receptors in Glaucomatous Disease Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. The effects of 2% this compound eye drops on the intraocular pressure and pupil motility of patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of 2% this compound eye drops on the intraocular pressure and pupil motility of patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Effects of this compound eye drops on intraocular pressure and aqueous humor flow in healthy volunteers and patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increase in aqueous humor production following D1 receptors activation by means of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on aqueous humor production in normotensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 2% this compound on pupil, refraction, anterior segment anatomy and intraocular pressure [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in glaucoma diagnostics: a new pharmacological provocative test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aao.org [aao.org]
- 13. This compound challenge testing differentiates glaucoma suspect, stable glaucoma and progressive glaucoma cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. rabbit aqueous humor: Topics by Science.gov [science.gov]
- 16. Comparison of effects of topical this compound and epinephrine on the circadian rhythm of intraocular pressure of the rabbit eye as measured by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Growth and Development on Aqueous Humor Dynamics in Male Dutch Belted Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of dopamine on ciliary blood flow, aqueous production, and intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Inotropic Effects of Ibopamine in Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibopamine, an orally active dopamine prodrug, has been investigated for its potential therapeutic role in heart failure. Following administration, this compound is rapidly hydrolyzed to its active metabolite, epinine (N-methyldopamine), which exerts complex pharmacodynamic effects through its interaction with dopaminergic and adrenergic receptors. This technical guide provides an in-depth analysis of the inotropic effects of this compound, detailing its mechanism of action, summarizing quantitative data from key preclinical and clinical studies, and outlining the experimental protocols employed in its evaluation. The guide also visualizes the intricate signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's cardiovascular properties. While initial studies demonstrated favorable hemodynamic effects, the results of the PRIME II trial, which indicated increased mortality, have significantly impacted its clinical development and underscore the complexities of inotropic support in chronic heart failure.
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the metabolic demands of the body. A key feature of systolic heart failure is impaired myocardial contractility. Inotropic agents, which increase the force of cardiac contraction, have long been a cornerstone in the management of acute decompensated heart failure and in select cases of chronic heart failure. This compound emerged as a novel oral inotropic agent with the potential for long-term management of heart failure.[1][2] Its primary active metabolite, epinine, interacts with a range of cardiovascular receptors, leading to a combination of positive inotropic and vasodilatory effects.[3][4] This guide delves into the scientific investigation of this compound's inotropic properties, providing a detailed resource for researchers and drug development professionals.
Mechanism of Action
This compound itself is pharmacologically inactive. Its effects are mediated by its active metabolite, epinine.[1][2] Epinine is an agonist at dopamine (DA) and β-adrenergic receptors, and to a lesser extent, α-adrenergic receptors.[3][4]
-
Dopaminergic Receptor Activation:
-
DA1 Receptors: Stimulation of DA1 receptors, primarily located in the renal and mesenteric vasculature, leads to vasodilation, increasing renal blood flow.[5]
-
DA2 Receptors: Activation of presynaptic DA2 receptors inhibits norepinephrine release from sympathetic nerve terminals, contributing to a reduction in systemic vascular resistance.[3][5]
-
-
Adrenergic Receptor Activation:
-
β1-Adrenergic Receptors: Located in the heart, stimulation of β1-receptors is the primary mechanism for the positive inotropic effect of epinine, leading to an increase in myocardial contractility.[6][7] This is mediated through the Gs-adenylyl cyclase-cAMP-PKA signaling cascade.
-
β2-Adrenergic Receptors: Activation of β2-receptors in the peripheral vasculature contributes to vasodilation and a reduction in afterload.[7][8] In the heart, β2-receptor stimulation can also contribute to increased contractility.[6]
-
α-Adrenergic Receptors: Epinine has a lower affinity for α-adrenergic receptors. At higher doses, α1-receptor stimulation can cause vasoconstriction.[9]
-
The combination of these receptor interactions results in a net hemodynamic effect of increased cardiac output and reduced systemic vascular resistance.[5]
Signaling Pathways
The cellular effects of epinine are initiated by the activation of specific G-protein coupled receptors. The downstream signaling cascades are crucial for understanding its inotropic and vasodilatory actions.
The binding of epinine to its respective receptors initiates distinct intracellular signaling cascades.
Preclinical Studies
In Vitro Models
-
Isolated Papillary Muscle: Studies on isolated rabbit papillary muscle demonstrated that epinine exerts a positive inotropic effect through the stimulation of both α- and β-adrenoceptors.[9] At lower concentrations, the effect is primarily mediated by α-adrenoceptors, while at higher concentrations, β-adrenoceptor stimulation, associated with an increase in cyclic AMP, becomes dominant.[9]
In Vivo Animal Models
-
Anesthetized Dogs: In anesthetized dogs, this compound demonstrated both vasodilating activity and a mild positive inotropic effect without significantly increasing heart rate or myocardial oxygen consumption.[3] Epinine was found to be more potent than dopamine on DA1, DA2, α1, α2, β1, and β2 receptors.[3]
-
Rat Model of Chronic Myocardial Infarction: In a rat model of chronic heart failure following myocardial infarction, this compound treatment for three weeks reduced elevated plasma norepinephrine levels and cardiac angiotensin-converting enzyme (ACE) activity.[10]
Table 1: Summary of Preclinical Data
| Model System | Key Findings | Reference |
| Isolated Rabbit Papillary Muscle | Positive inotropic effect via α- and β-adrenoceptors.[9] | [9] |
| Anesthetized Dogs | Vasodilation and mild positive inotropy without increased heart rate or myocardial oxygen consumption.[3] | [3] |
| Rat Model of Chronic Myocardial Infarction | Reduced elevated plasma norepinephrine and cardiac ACE activity.[10] | [10] |
Clinical Studies
A number of clinical trials have evaluated the hemodynamic effects of this compound in patients with heart failure.
Hemodynamic Effects
Multiple studies have demonstrated that oral administration of this compound in patients with chronic heart failure leads to significant improvements in hemodynamic parameters. These include increases in cardiac index and stroke volume index, and reductions in systemic vascular resistance.[11][12]
Table 2: Summary of Hemodynamic Effects of this compound in Patients with Heart Failure
| Study | Dose | Cardiac Index | Stroke Volume Index | Systemic Vascular Resistance | Reference |
| Dei Cas et al. | 150 mg single dose | ↑ ~30% | ↑ ~30% | ↓ ~20% | [12] |
| Ren et al. | 200-600 mg single dose | Dose-related ↑ | - | Dose-related ↓ | [11] |
| van der Luit et al. | 100 mg single dose | ↑ (from 4.0 to 5.0 L/min) | - | ↓ | [13] |
The PRIME II Trial
The Second Prospective Randomized Study of this compound on Mortality and Efficacy (PRIME II) was a large-scale, multicenter, randomized, placebo-controlled trial designed to assess the effect of this compound on survival in patients with advanced severe heart failure. The trial was prematurely terminated due to a statistically significant increase in all-cause mortality in the this compound group compared to the placebo group.
Table 3: Key Results of the PRIME II Trial
| Outcome | This compound Group (n=953) | Placebo Group (n=953) | Relative Risk (95% CI) | p-value |
| All-cause Mortality | 232 (25%) | 193 (20%) | 1.26 (1.04-1.53) | 0.017 |
These findings raised significant safety concerns regarding the long-term use of this compound in patients with advanced heart failure.
Experimental Protocols
Preclinical Evaluation: Isolated Papillary Muscle Preparation
-
Objective: To assess the direct inotropic effects of epinine on cardiac muscle.
-
Methodology:
-
Tissue Preparation: Papillary muscles are dissected from the right ventricle of a rabbit heart and mounted in an organ bath containing Krebs-Henseleit solution, maintained at a constant temperature and gassed with 95% O2 and 5% CO2.
-
Stimulation: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz).
-
Measurement: Isometric contraction is measured using a force-displacement transducer.
-
Drug Administration: Increasing concentrations of epinine are added to the organ bath, and the change in developed tension is recorded.
-
Antagonist Studies: The experiment can be repeated in the presence of specific α- and β-adrenergic antagonists to elucidate the receptor subtypes involved.[9]
-
Clinical Evaluation: Hemodynamic Assessment in Patients with Heart Failure
-
Objective: To determine the in vivo hemodynamic effects of this compound in humans.
-
Methodology:
-
Patient Population: Patients with a diagnosis of chronic heart failure (e.g., NYHA Class II-III) are recruited.
-
Instrumentation: A pulmonary artery (Swan-Ganz) catheter is inserted for the measurement of cardiac output (thermodilution method), pulmonary artery pressure, and pulmonary capillary wedge pressure. An arterial line is placed for continuous blood pressure monitoring.
-
Baseline Measurements: A complete set of hemodynamic measurements is obtained before drug administration.
-
Drug Administration: A single oral dose of this compound is administered.
-
Serial Measurements: Hemodynamic parameters are measured at predefined intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) after drug administration.[11][12]
-
Data Analysis: Changes from baseline in cardiac index, stroke volume index, systemic vascular resistance, and other parameters are calculated and statistically analyzed.
-
Discussion and Conclusion
This compound is a pharmacologically interesting compound that produces favorable hemodynamic effects in patients with heart failure, primarily through the actions of its active metabolite, epinine. The combination of mild positive inotropy and vasodilation leads to an increase in cardiac output and a reduction in afterload. Preclinical and early clinical studies consistently demonstrated these beneficial effects.
However, the increased mortality observed in the PRIME II trial serves as a critical reminder of the potential dangers of long-term inotropic stimulation in chronic heart failure. The reasons for this adverse outcome are not fully understood but may be related to proarrhythmic effects, increased myocardial oxygen demand, or other off-target effects.
For researchers and drug development professionals, the story of this compound offers several key lessons. While acute hemodynamic improvements are a desirable feature of a heart failure therapy, they do not always translate to long-term clinical benefit, particularly in terms of mortality. The complex interplay of various receptor subtypes and their downstream signaling pathways necessitates a thorough understanding of a drug's complete pharmacological profile. Future research in the field of inotropic therapy for heart failure must prioritize not only hemodynamic efficacy but also long-term safety, with a particular focus on survival outcomes. The development of agents with more selective mechanisms of action or those that improve cardiac efficiency without significantly increasing myocardial oxygen consumption remains a key goal in cardiovascular drug discovery.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of this compound. A summary of experiments on anaesthesized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurohormonal and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in chronic congestive heart failure: hemodynamic and neurohumoral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beta(2)-Adrenergic receptor signaling complexes in cardiomyocyte caveolae/lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the mechanism of the positive inotropic action evoked by epinine on the rabbit isolated papillary muscle at different rates of beating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurohumoral and hemodynamic effects of this compound in a rat model of chronic myocardial infarction and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The hemodynamic effects of this compound, a dopamine congener, in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hemodynamic effects of this compound in patients with idiopathic congestive cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Renal and systemic hemodynamic effects of this compound in patients with mild to moderate congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Effects of Ibopamine on Retinal Ganglion Cells: A Technical Guide
Disclaimer: Direct, long-term studies on the specific effects of Ibopamine on retinal ganglion cells (RGCs) are not extensively available in the current body of scientific literature. This guide synthesizes information from research on the broader role of dopamine and its receptor agonists on RGCs to provide a comprehensive overview of the potential long-term impacts. The information presented herein is intended for researchers, scientists, and drug development professionals to inform future research directions.
Introduction
This compound, a prodrug of epinine, is a sympathomimetic agent that acts on both dopaminergic and adrenergic receptors. While its short-term effects on intraocular pressure have been explored for diagnostic purposes in glaucoma, the long-term consequences of its administration on the health and survival of retinal ganglion cells (RGCs) remain largely uninvestigated. Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of RGCs.[1][2] Therefore, understanding how a dopaminergic agent like this compound might influence RGCs over extended periods is of significant interest.
This technical guide provides an in-depth analysis of the potential long-term effects of this compound on RGCs by examining the known roles of dopamine signaling in retinal physiology and pathophysiology. It summarizes quantitative data from relevant studies, details experimental protocols for assessing neuroprotection, and visualizes key signaling pathways and experimental workflows.
Dopaminergic Signaling in Retinal Ganglion Cells
Dopamine is a critical neuromodulator in the retina, influencing a variety of functions including light adaptation and visual signaling.[3] Its effects are mediated primarily through D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, which are G-protein coupled receptors that can have opposing effects on intracellular signaling cascades.
Activation of D1-like receptors has been shown to be neuroprotective for RGCs in some contexts. Studies have indicated that D1 receptor agonists can reduce the number of apoptotic RGCs in models of chronic ocular hypertension.[4] This neuroprotective effect may be mediated by the modulation of ion channel activity and a reduction in RGC hyperexcitability, a state that can lead to cell death in glaucoma.[4]
Conversely, the role of D2-like receptors is more complex. Increased expression of D2 receptors has been observed in RGCs in glaucomatous retinas, and their activation has been linked to enhanced RGC hyperexcitability and injury.[4] Therefore, the net long-term effect of a broad dopamine agonist like this compound (acting through its active metabolite epinine) on RGC survival may depend on the balance of D1 and D2 receptor activation and the specific pathological state of the retina.
Quantitative Data from Preclinical Studies on Dopaminergic Agents
The following tables summarize quantitative findings from preclinical studies investigating the effects of dopamine-related therapies on retinal ganglion cells.
Table 1: Effects of Dopamine-Related Therapy on Optic Nerve Regeneration [5]
| Treatment Group | Regenerating Axons at 1 mm (mean ± SEM) | Regenerating Axons at 2 mm (mean ± SEM) |
| Vehicle Control | Not specified | Not specified |
| L-DOPA + Drd1 OE + Pten KD | 839.5 ± 65.14 | 555.9 ± 60.54 |
Drd1 OE: Dopamine receptor D1 overexpression; Pten KD: Phosphatase and tensin homolog knockdown. Data represents axon counts 28 days post-optic nerve crush.
Table 2: Neuroprotective Effects of L-DOPA in a Mouse Model of Diabetic Retinopathy [6]
| Parameter | Diabetic Group | Diabetic + L-DOPA Group | P-value |
| Retinal Thickness | Significantly reduced | Partially restored | < 0.05 |
| Scotopic b-wave amplitude (3.0 cd·s/m²) | Diminished | Markedly restored | < 0.001 |
| Oscillatory Potentials Amplitude | Significantly decreased | Partially recovered | Not specified |
L-DOPA was administered daily for 2 weeks.
Table 3: Effects of D1 and D2 Receptor Modulation on RGC Injury in a Chronic Ocular Hypertension (COH) Model [4]
| Treatment | Effect on TUNEL-positive (apoptotic) RGCs |
| D1R agonist (SKF81297) | Reduced the number |
| Dopamine | Reduced the number |
| D2R antagonist (sulpiride) | Partially reduced the number |
| D1R antagonist (SCH23390) | No reduction |
TUNEL staining was used to identify apoptotic RGCs.
Experimental Protocols
This section details common methodologies used in preclinical studies to assess the effects of pharmacological agents on retinal ganglion cells.
Animal Models of RGC Degeneration
-
Optic Nerve Crush (ONC): This model involves surgically exposing the optic nerve and applying a controlled crush injury with fine forceps. It induces a rapid and synchronized death of RGCs, making it suitable for studying acute neuroprotective and regenerative effects.[7]
-
Chronic Ocular Hypertension (COH): This model mimics glaucoma by inducing a sustained elevation of intraocular pressure. Common methods include the injection of microbeads into the anterior chamber to obstruct aqueous humor outflow or laser photocoagulation of the trabecular meshwork.[8]
-
Diabetic Retinopathy Model: Diabetes can be induced in rodents, such as C57BL/6 mice, through a single high-dose intraperitoneal injection of streptozotocin. This leads to retinal neurodegeneration, including effects on RGCs.[6]
Assessment of RGC Survival and Morphology
-
Immunohistochemistry: Retinas are fixed, sectioned, and stained with antibodies against RGC-specific markers like RBPMS (RNA Binding Protein with Multiple Splicing) or Brn3a. The number of labeled cells is then quantified using microscopy to determine RGC density.[6]
-
TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to identify apoptotic cells by detecting DNA fragmentation. This is a common method to quantify RGC death.[4]
Functional Assessment of RGCs
-
Pattern Electroretinography (PERG): This non-invasive technique measures the electrical response of RGCs to a patterned visual stimulus. A reduction in the PERG amplitude is indicative of RGC dysfunction.[9][10]
-
Scotopic and Photopic Electroretinography (ERG): While the b-wave of the scotopic ERG primarily reflects bipolar cell activity, it can be affected by inner retinal dysfunction. Oscillatory potentials, a component of the ERG, are also considered to reflect the activity of inner retinal neurons, including RGCs and amacrine cells.[6]
Visualizations: Signaling Pathways and Experimental Workflows
Dopaminergic Signaling in Retinal Ganglion Cells
Caption: Dopamine receptor signaling pathways in retinal ganglion cells.
Generalized Experimental Workflow for Assessing Neuroprotective Agents
Caption: A generalized experimental workflow for preclinical assessment.
Conclusion and Future Directions
While direct evidence is lacking, the existing literature on dopamine's role in the retina suggests that the long-term administration of this compound could have multifaceted effects on retinal ganglion cells. The activation of D1-like receptors may offer neuroprotective benefits by reducing apoptosis and excitotoxicity.[4] However, concurrent activation of D2-like receptors could potentially exacerbate RGC injury, particularly in a glaucomatous state.[4]
Future long-term preclinical studies are imperative to elucidate the specific effects of this compound on RGC survival and function. Such studies should employ validated animal models of glaucoma and optic neuropathy, with comprehensive assessments of both structural and functional outcomes. Furthermore, investigating the differential effects of selective D1 and D2 receptor agonists and antagonists would provide a more nuanced understanding of the dopaminergic pathways involved in RGC pathophysiology. This knowledge will be crucial for the development of safe and effective neuroprotective strategies for glaucoma and other optic neuropathies.
References
- 1. Glaucoma 2.0: Neuroprotection, Neuroregeneration, Neuroenhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reviewofophthalmology.com [reviewofophthalmology.com]
- 3. Role of Dopamine in Retinal Function - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dopamine receptor-mediated roles on retinal ganglion cell hyperexcitability and injury in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Dopamine Alleviated Diabetic Retinal Neurodegeneration through Protecting Retinal Ganglion Cells from Ferroptosis via the Nrf2/HO‑1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polydopamine nanoparticles attenuate retina ganglion cell degeneration and restore visual function after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Long–Term Impairment of Retinal Ganglion Cell Function After Oxygen–Induced Retinopathy | MDPI [mdpi.com]
- 10. Long-Term Impairment of Retinal Ganglion Cell Function After Oxygen-Induced Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Ibopamine Hydrochloride vs. Ibopamine Free Base: A Technical Guide for Researchers
For research, scientific, and drug development professionals, the choice between using a drug as a free base or a salt form is a critical decision that influences formulation, stability, and experimental outcomes. This technical guide provides an in-depth comparison of ibopamine hydrochloride and this compound free base, offering data-driven insights and detailed experimental protocols to aid in study design.
This compound, the diisobutyryl ester of N-methyldopamine (epinine), is a sympathomimetic prodrug. Its pharmacological activity is realized after in-vivo hydrolysis by esterases to its active metabolite, epinine.[1][2][3] Epinine acts as an agonist at dopamine D1 receptors and α-adrenergic receptors.[2] This dual action makes this compound a compound of interest in ophthalmology for inducing mydriasis (pupil dilation) and in cardiology for its potential in treating congestive heart failure.[1][2]
For research applications, this compound is available as a free base and as a hydrochloride salt. The choice between these two forms has significant implications for solubility, stability, and handling.
Core Physicochemical Properties: A Comparative Analysis
The selection of the appropriate form of a compound for research is fundamentally guided by its physicochemical properties. For amine-containing compounds like this compound, the salt form (hydrochloride) is generally favored for its enhanced aqueous solubility and chemical stability compared to the free base.[4][5][6] While direct comparative studies on this compound are limited, we can compile the available data and extrapolate from established chemical principles.
| Property | This compound Hydrochloride | This compound Free Base | General Principle / Reference |
| CAS Number | 75011-65-3 | 66195-31-1 | N/A |
| Molecular Formula | C₁₇H₂₆ClNO₄ | C₁₇H₂₅NO₄ | N/A |
| Molecular Weight | 343.85 g/mol | 307.39 g/mol | N/A |
| Appearance | Solid Powder | Solid Powder | N/A |
| Melting Point | 132°C | Data Not Available | N/A |
| Aqueous Solubility | Water-soluble[7] | Poorly soluble (expected) | Amine salts are generally more water-soluble than the corresponding free bases.[4][5][8] |
| Organic Solvent Solubility | Slightly soluble in Dioxane, DMSO, Methanol | Soluble in DMSO | N/A |
| pKa | Data Not Available | Data Not Available | The pKa of the conjugate acid of an amine determines the pH at which the salt and free base forms are in equilibrium.[4][9] |
| Chemical Stability | Aqueous solutions are stable for ~7 days at room temperature.[7] More stable in solid form due to protonation of the amine, which prevents oxidative degradation.[6] | Less stable than the hydrochloride salt, particularly in solution and when exposed to air (oxidation).[6] | Amine salts are generally more stable than the free base form.[4][6] |
| Storage | 2-8°C (short-term), -20°C (long-term) | 0-4°C (short-term), -20°C (long-term) | N/A |
Pharmacological and Toxicological Considerations
This compound's primary pharmacological action is mediated by its active metabolite, epinine. The prodrug itself has minimal to no activity.[1] The conversion is rapid, with a half-life of approximately two minutes in the aqueous humor of the eye.[1][2]
Pharmacology:
-
Mechanism of Action: Epinine stimulates D1 dopamine receptors and α-adrenergic receptors.[2] D1 receptor activation stimulates the Gs alpha subunit of the G-protein complex, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[10][11] This signaling cascade is central to its effects.
-
Ocular Effects: Topically applied this compound induces potent mydriasis.[12][13] It also increases the production of aqueous humor, which can lead to a transient increase in intraocular pressure (IOP) in individuals with compromised aqueous outflow, forming the basis of a provocative test for glaucoma.[1][14]
-
Systemic Effects: When administered orally for cardiovascular studies, this compound exerts positive inotropic and vasodilatory effects.[3]
Toxicology:
-
This compound is generally well-tolerated with low systemic and local toxicity.[2]
-
For ophthalmic use, the choice between the free base and hydrochloride salt can influence local tolerability. While the hydrochloride salt enhances solubility, the formulation's pH must be carefully controlled to avoid irritation.
-
General Principle: The toxicity profile is primarily determined by the active moiety (epinine). However, the counter-ion (chloride) in the salt form is generally considered to have a low toxicity profile.[15] Differences in bioavailability resulting from the choice of form could potentially influence the systemic toxicological profile.[15]
Experimental Protocols
Detailed, standardized protocols are crucial for reproducible research. The following sections provide representative methodologies for key experiments involving this compound.
Protocol 1: In Vitro Hydrolysis of this compound
This protocol is designed to measure the rate of conversion of this compound to its active metabolite, epinine, by ocular tissues.
Objective: To determine the rate of enzymatic hydrolysis of this compound in various ocular tissues.
Materials:
-
This compound Hydrochloride or Free Base
-
Isolated ocular tissues (e.g., human or rabbit cornea, iris-ciliary body)[16][17]
-
Glutathione-bicarbonated Ringer's (GBR) buffer, pH 7.4[17]
-
LC-MS/MS system for analysis[17]
-
Incubator at 37°C
Methodology:
-
Tissue Preparation: Obtain fresh human or rabbit ocular tissues. Dissect the desired tissues (e.g., cornea, iris-ciliary body) and divide them into replicates of known weight.[17]
-
Incubation: Place tissue replicates into tubes containing pre-warmed GBR buffer.[17]
-
Dosing: Add this compound (e.g., from a stock solution in DMSO, final concentration 20 µM) to initiate the reaction.[17]
-
Sampling: Collect aliquots of the buffer at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Sample Preparation: Immediately quench the enzymatic reaction in the collected samples (e.g., by adding acetonitrile) and prepare for analysis.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of this compound and the formation of epinine.
-
Data Analysis: Calculate the rate of hydrolysis, typically normalized for tissue weight (e.g., in pmol/mg tissue/hr).[16]
Protocol 2: D1 Receptor-Mediated Adenylyl Cyclase Activation
This assay measures the functional consequence of D1 receptor activation by this compound's active metabolite, epinine.
Objective: To quantify the increase in intracellular cAMP following D1 receptor stimulation.
Materials:
-
HEK293 cells stably transfected with the human Dopamine D1 receptor.
-
Epinine (active metabolite).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Multi-well plates (e.g., 96-well or 384-well).
Methodology:
-
Cell Culture: Culture the D1-receptor expressing cells to confluency in appropriate multi-well plates.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20-30 minutes at 37°C to prevent cAMP degradation.
-
Agonist Stimulation: Add varying concentrations of epinine to the wells. Include a control with buffer only (basal level) and a positive control (e.g., Forskolin) to directly stimulate adenylyl cyclase.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the epinine concentration to generate a dose-response curve and determine the EC₅₀ value.
Protocol 3: Assessment of Mydriatic Effect in Rabbits
This in vivo protocol evaluates the pupil-dilating effect of a topical this compound formulation.
Objective: To measure the magnitude and duration of mydriasis induced by topical this compound.
Materials:
-
New Zealand White rabbits.
-
This compound hydrochloride ophthalmic solution (e.g., 1% or 2%).
-
Vehicle control (placebo solution).
-
Digital pupillometer or ruler for measuring pupil diameter.
-
Controlled lighting environment.
Methodology:
-
Acclimatization: Acclimate rabbits to the experimental environment and handling to minimize stress-induced variations in pupil size.
-
Baseline Measurement: Measure the baseline pupil diameter of both eyes for each rabbit under controlled lighting conditions.
-
Drug Administration: Instill a single drop (e.g., 50 µL) of the this compound solution into one eye (test eye) and the vehicle into the contralateral eye (control eye).[18]
-
Pupil Measurement: Measure the pupil diameter of both eyes at regular intervals (e.g., 10, 20, 30, 45, 60, 90, 120, 180, and 240 minutes) post-instillation.[18]
-
Data Analysis: Calculate the change in pupil diameter from baseline for each eye at each time point. Compare the mydriatic effect of the this compound-treated eye to the control eye. Plot the mean change in pupil diameter versus time to determine the onset, peak effect, and duration of action.[12][13]
Conclusion
For researchers studying this compound, the hydrochloride salt is the recommended form for most applications, particularly when aqueous formulations are required. Its superior solubility and stability ensure more reliable and reproducible experimental conditions. The free base may be considered for specific non-aqueous formulations or fundamental studies where the absence of a counter-ion is critical. The protocols and data presented in this guide provide a framework for designing robust experiments to further elucidate the pharmacological and toxicological profile of this interesting prodrug.
References
- 1. This compound Hydrochloride [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amines, [chemed.chem.purdue.edu]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. DE68912947T2 - EYE MEDICINAL PREPARATION CONTAINING SOLUBLE this compound SALT. - Google Patents [patents.google.com]
- 8. What NIC do use, Freebase or Salts? - The Pub - E-Liquid Recipes Forum [forum.e-liquid-recipes.com]
- 9. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 10. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ocular pharmacokinetics and pharmacodynamics in rabbits of this compound, a new mydriatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ocular Pharmacokinetics and Pharmacodynamics in Rabbits of this compound, a New Mydriatic Agent | CoLab [colab.ws]
- 14. Increase in aqueous humor production following D1 receptors activation by means of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Pupillographic evaluation of the mydriatic effect of this compound solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Ibopamine Provocative Test for Glaucoma Diagnosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is a major risk factor, and its management is central to glaucoma therapy. The diagnosis of early-stage glaucoma, particularly in individuals with suspicious optic discs or borderline IOP, remains a clinical challenge. Provocative tests aim to unmask the eye's compromised aqueous humor outflow facility, aiding in earlier diagnosis and risk stratification. The ibopamine provocative test is a pharmacological challenge that assesses the functional capacity of the aqueous humor outflow system.
This compound, the 3,4-di-isobutyryl ester of N-methyldopamine (epinine), is a sympathomimetic agent. When administered topically to the eye, it is hydrolyzed into its active metabolite, epinine. Epinine acts as a non-selective agonist on D1-dopaminergic and α-adrenergic receptors.[1][2] Its D1-dopaminergic activity stimulates the production of aqueous humor, while its α-adrenergic action induces mydriasis (pupil dilation) without significant cycloplegia (paralysis of the ciliary muscle).[1][2][3]
In a healthy eye, the increased aqueous production is compensated by a fully functional outflow system, resulting in minimal to no change in IOP. However, in eyes with compromised outflow, as is the case in many forms of glaucoma, the increased aqueous production leads to a significant elevation in IOP.[4][5] This differential response forms the basis of the this compound provocative test, making it a valuable tool for identifying individuals at risk of developing or progressing glaucoma.[4][6]
Data Presentation
The following tables summarize the quantitative data from clinical studies on the this compound provocative test, highlighting the differential IOP response between various patient cohorts.
Table 1: Intraocular Pressure (IOP) Response to the this compound Provocative Test in Different Patient Groups
| Patient Group | Baseline IOP (mmHg) | IOP Change after this compound (mmHg) | Percentage of Positive Responders | Reference |
| Primary Open-Angle Glaucoma (POAG) | Not specified | Not specified | 92% | [4] |
| Glaucoma Suspects | Not specified | Not specified | 61% | [4] |
| Normal Tension Glaucoma (NTG) | Not specified | Not specified | 52% | [4] |
| Healthy Volunteers | Not specified | Not specified | 0% | [4] |
| Glaucoma Patients | Not specified | Mean increase of 4.0 | 86.7% | [7] |
| Healthy Volunteers | Not specified | No significant change | 0% | [7] |
| Glaucoma Suspects (GS) | Not specified | 1.8 | Not specified | [6][8] |
| Stable Glaucoma (SG) | Not specified | 4.5 | Not specified | [6][8] |
| Progressive Glaucoma (PG) | Not specified | 8.1 | Not specified | [6][8] |
| Offspring of POAG Parents | 15.73 ± 2.31 | Mean increase of 5.57 in positive responders | 44.33% | [9] |
| Offspring of Healthy Parents | 15.31 ± 1.86 | 1 to 2 mmHg reduction | 0% | [9] |
Table 2: Diagnostic Performance of the this compound Provocative Test
| Parameter | Value | Patient Population | Reference |
| Sensitivity | 87% | Glaucoma Patients | [10] |
| Specificity | 95% | Normal Individuals | [10] |
| Sensitivity | 78.7% | Early Glaucoma | [11] |
| Specificity | 71.6% | Controls | [11] |
Experimental Protocols
Protocol for the this compound Provocative Test
This protocol is a synthesis of methodologies reported in multiple clinical studies.[6][9][10][12]
1. Patient Selection and Preparation:
-
Inclusion Criteria: Patients with suspected glaucoma (e.g., suspicious optic disc, borderline IOP), diagnosed open-angle glaucoma, or individuals at high risk for glaucoma. A control group of healthy volunteers with no ocular pathology is recommended for comparative studies.
-
Exclusion Criteria: Patients with angle-closure glaucoma are contraindicated.[13] Caution should be exercised in patients with a history of severe heart disease, pheochromocytoma, hyperthyroidism, and arrhythmias.[13] Concurrent use of prostaglandin analogues may reduce the sensitivity of the test.[10] A washout period for topical glaucoma medications may be considered, depending on the study design.
-
Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the procedure, potential risks, and benefits.
-
Baseline Measurements:
-
Measure and record the baseline IOP using a calibrated Goldmann applanation tonometer.
-
Perform a comprehensive ophthalmic examination, including visual acuity, slit-lamp biomicroscopy, and gonioscopy to confirm an open angle.
-
2. Materials:
-
This compound hydrochloride 2% ophthalmic solution.
-
Goldmann applanation tonometer.
-
Slit lamp.
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%).
3. Procedure:
-
Instill one drop of topical anesthetic into the conjunctival sac of the eye(s) to be tested.
-
Measure the baseline IOP.
-
Instill two drops of 2% this compound ophthalmic solution into the conjunctival sac of the study eye(s), with a 5-minute interval between the drops.[9][10][12]
-
Measure IOP at subsequent time points. Commonly used time points for post-instillation IOP measurement are 30, 45, and 60 minutes.[6][10][12] Some protocols extend measurements to 180 minutes.[10]
4. Interpretation of Results:
-
Positive Test: A significant increase in IOP from baseline is considered a positive response. The cutoff for a positive test varies across studies, with common definitions being an IOP increase of ≥3 mmHg at 45 minutes[9] or >4 mmHg at any time point.[10]
-
Negative Test: Little to no change or a slight decrease in IOP from baseline.
5. Post-Procedure Care and Follow-up:
-
Advise patients of potential temporary side effects, including mydriasis (dilated pupils) leading to photophobia (light sensitivity).[5]
-
Systemic side effects are rare with topical administration.[5]
-
Follow-up examinations, including visual field testing and optical coherence tomography (OCT), can be correlated with the results of the this compound test to assess the risk of glaucoma progression.[4][11]
Mandatory Visualizations
Signaling Pathway of this compound in the Eye
Caption: this compound's mechanism of action in the eye.
Experimental Workflow of the this compound Provocative Test
Caption: Workflow of the this compound provocative test.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound in glaucoma diagnostics: a new pharmacological provocative test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. aao.org [aao.org]
- 7. Effects of this compound eye drops on intraocular pressure and aqueous humor flow in healthy volunteers and patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. login.medscape.com [login.medscape.com]
- 9. This compound: D1-dopaminergic agonist in the diagnosis of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound provocative test and glaucoma: consideration of factors that may influence the examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Early Glaucoma Screening Using the this compound Provocative Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. medindia.net [medindia.net]
Application Notes and Protocols for Ophthalmic Formulation of Ibopamine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of ophthalmic Ibopamine formulations for animal research, with a focus on rabbit models. The detailed protocols and supporting data are intended to facilitate the standardized and effective use of this compound in preclinical ophthalmic studies.
Introduction
This compound is a sympathomimetic prodrug of epinine (N-methyldopamine) that exhibits both dopaminergic and adrenergic activity.[1][2] In ophthalmology, it is recognized for its mydriatic (pupil-dilating) effects and its ability to influence intraocular pressure (IOP).[3][4] Following topical administration, this compound is rapidly hydrolyzed by esterases in the ocular tissues and aqueous humor to its active metabolite, epinine, with a half-life of approximately two minutes.[1][2] Epinine then stimulates D1 dopaminergic and α1-adrenergic receptors, leading to a dual mechanism of action.[3][4][5] Stimulation of α1-adrenergic receptors on the iris dilator muscle results in mydriasis, while activation of D1 receptors in the ciliary body can lead to an increase in aqueous humor production.[3][4][5][6]
Data Presentation
Table 1: Ophthalmic Formulation of this compound Hydrochloride (2%)
| Component | Quantity per 100 mL | Purpose |
| This compound Hydrochloride | 2.0 g | Active Pharmaceutical Ingredient |
| Citric Acid Monohydrate | 0.520 g | Buffering Agent |
| Disodium Phosphate Dodecahydrate | 1.380 g | Buffering Agent |
| Hydroxypropyl Methylcellulose (HPMC) | 0.300 g | Viscosity Enhancing Agent |
| Benzalkonium Chloride | 0.010 g | Preservative |
| Mannitol | 2.000 g | Tonicity Adjusting Agent |
| Disodium Edetate (EDTA) | 0.050 g | Chelating Agent/Stabilizer |
| Sterile Water for Injection | q.s. to 100 mL | Vehicle |
This formulation is based on a patented composition and should be adapted based on specific experimental requirements.[7]
Table 2: Effects of 2% this compound on Intraocular Pressure (IOP) and Pupil Diameter in Rabbits
| Parameter | Baseline (Mean ± SD) | Post-instillation (Peak Effect) (Mean ± SD) | Time to Peak Effect | Duration of Effect | Reference |
| IOP | Varies by study | Transient increase followed by prolonged hypotension | ~30 minutes for initial rise | Several hours for hypotension | [8][9] |
| Pupil Diameter | Varies by study | Significant mydriasis | 40 minutes | > 2 hours | [9][10] |
Table 3: Reported Quantitative Effects of this compound in Ophthalmic Studies
| Study Type | Animal Model | This compound Concentration | Observed Effect on IOP | Observed Effect on Pupil Diameter | Reference |
| Experimental Study | Rabbit | 2% | Transient increase, then prolonged decrease | Marked mydriasis | [8] |
| Experimental Study | Rabbit | Not Specified | Transient rise | Dilation | [9] |
| Clinical Study | Human (Healthy) | 2% | No significant change | Marked mydriasis (3.9 mm to 7.3 mm) | [10] |
| Clinical Study | Human (Glaucoma) | 2% | Significant increase (22.2 mmHg to 24.0 mmHg) | Not specified in abstract | [10] |
| Experimental Study | Rabbit | 2% | Increased IOP after outflow impairment (+13.5 mmHg) | Not specified in abstract | [6] |
Experimental Protocols
Protocol 1: Preparation of 2% this compound Ophthalmic Solution
Materials:
-
This compound Hydrochloride powder
-
Citric Acid Monohydrate
-
Disodium Phosphate Dodecahydrate
-
Hydroxypropyl Methylcellulose (HPMC)
-
Benzalkonium Chloride solution (0.1%)
-
Mannitol
-
Disodium Edetate (EDTA)
-
Sterile Water for Injection
-
Sterile glassware (beakers, graduated cylinders)
-
Sterile magnetic stirrer and stir bar
-
pH meter
-
Sterile 0.22 µm syringe filters
-
Sterile ophthalmic dropper bottles
Procedure:
-
Vehicle Preparation: In a sterile beaker, dissolve the buffering agents (citric acid and disodium phosphate), tonicity agent (mannitol), and chelating agent (EDTA) in approximately 80% of the final volume of sterile water for injection with gentle stirring.
-
Viscosity Enhancement: Slowly add the HPMC to the solution while stirring continuously to avoid clumping. Allow the HPMC to fully hydrate and the solution to become clear. This may take several hours.
-
Drug Dissolution: Accurately weigh the this compound Hydrochloride powder and slowly add it to the vehicle with continuous stirring until fully dissolved.
-
Preservative Addition: Add the required volume of Benzalkonium Chloride solution to achieve a final concentration of 0.01%.
-
pH Adjustment: Check the pH of the solution and adjust to a physiologically acceptable range (typically 6.8-7.4) using sterile sodium hydroxide or hydrochloric acid solutions if necessary.
-
Final Volume Adjustment: Add sterile water for injection to reach the final desired volume.
-
Sterilization: Sterilize the final solution by filtering it through a sterile 0.22 µm syringe filter into a sterile receiving vessel.
-
Aseptic Filling: Aseptically dispense the sterile solution into sterile ophthalmic dropper bottles.
-
Quality Control: Perform sterility testing and verify the final concentration of this compound Hydrochloride using a suitable analytical method (e.g., HPLC).
Protocol 2: Topical Ophthalmic Administration and Monitoring in Rabbits
Animals:
-
Healthy New Zealand White rabbits (2-3 kg) are commonly used.[11]
-
House animals individually in a controlled environment with a 12-hour light/dark cycle.[8]
-
Allow for an acclimatization period of at least one week before the experiment.
Procedure:
-
Animal Restraint: Gently restrain the rabbit. Wrapping the rabbit in a towel can help to minimize movement and stress.
-
Baseline Measurements:
-
IOP: Measure the baseline intraocular pressure of both eyes using a calibrated tonometer (e.g., rebound tonometer) prior to drug administration.[1]
-
Pupil Diameter: Measure the baseline pupil diameter using a caliper or a specialized pupillometer.
-
-
Drug Administration:
-
Instill one drop (approximately 30-50 µL) of the 2% this compound ophthalmic solution into the lower conjunctival sac of one eye. The other eye can serve as a control and receive a vehicle solution.
-
Avoid touching the tip of the dropper to the eye or surrounding tissues.
-
-
Post-Administration Monitoring:
-
IOP and Pupil Diameter: Measure IOP and pupil diameter at predetermined time points (e.g., 15, 30, 45, 60, 90, 120, 180, and 240 minutes) after instillation.
-
Ocular Observations: Visually inspect the eyes for any signs of irritation, such as redness, swelling, or discharge, and record the observations.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for IOP and pupil diameter at each time point for both the treated and control eyes.
-
Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed changes.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in ocular tissues.
Caption: Experimental workflow for this compound animal studies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Iris dilator muscle - Wikipedia [en.wikipedia.org]
- 4. alpha(1A)-adrenoceptors mediate sympathetically evoked pupillary dilation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increase in aqueous humor production following D1 receptors activation by means of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0442958B1 - Pharmaceutical composition for ophthalmic use comprising a water soluble acid addition salt of this compound - Google Patents [patents.google.com]
- 8. Comparison of effects of topical this compound and epinephrine on the circadian rhythm of intraocular pressure of the rabbit eye as measured by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behaviour of IOP and pupil size after topical tranylcypromine in the rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 2% this compound on pupil, refraction, anterior segment anatomy and intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ibopamine Administration in Rabbit Models of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibopamine, a prodrug of epinine (N-methyldopamine), is a sympathomimetic agent that exhibits both dopaminergic (D1) and α-adrenergic agonist activity. In ophthalmic applications, topical administration of this compound is known to induce mydriasis without causing cycloplegia.[1][2] A key pharmacological effect of this compound is its ability to increase the production of aqueous humor.[3][4] This characteristic has led to its use as a provocative test in clinical settings to identify eyes with compromised aqueous outflow, as a significant increase in intraocular pressure (IOP) is observed in glaucomatous eyes but not in healthy eyes following its administration.[1][3][4]
These properties make this compound a valuable tool for preclinical glaucoma research in animal models. Rabbit models of glaucoma are frequently employed to study the pathophysiology of the disease and to evaluate the efficacy of potential therapeutic agents. This document provides detailed application notes and protocols for the administration of this compound in various rabbit models of glaucoma, summarizes quantitative data from relevant studies, and illustrates the key signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound on intraocular pressure (IOP) in both normal rabbits and a rabbit model of glaucoma with induced outflow impairment.
Table 1: Effect of 2% this compound on Intraocular Pressure in Normal Rabbits
| Rabbit Model | Administration Protocol | IOP Change | Time Course | Reference |
| Normal Pigmented Rabbits | Single topical instillation of 2% this compound | Transient increase followed by prolonged hypotension | Effect is dependent on the circadian rhythm (transient rise observed during the light phase) | [5] |
Table 2: Effect of 2% this compound in a Rabbit Model of Glaucoma with Experimentally Impaired Outflow
| Rabbit Model | Method of Outflow Impairment | Administration Protocol | Baseline IOP (mmHg) | Post-Ibopamine IOP Change (mmHg) | Statistical Significance | Reference |
| New Zealand White Rabbits | Laminaria Digitata | Single topical instillation of 2% this compound | Not specified | +13.5 ± 7.2 (SD) | p ≤ 0.001 | [1] |
Experimental Protocols
Preparation of 2% this compound Ophthalmic Solution (Extemporaneous)
For research purposes, a 2% this compound ophthalmic solution can be prepared extemporaneously. The following is a general guideline and should be performed under sterile conditions in a laminar flow hood.
Materials:
-
This compound hydrochloride powder
-
Sterile water for injection
-
Sterile vehicle (e.g., balanced salt solution or a suitable ophthalmic buffer)
-
Sterile containers (e.g., dropper bottles)
-
pH meter
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound hydrochloride to prepare a 2% (w/v) solution.
-
In a sterile environment, dissolve the this compound hydrochloride powder in a small amount of sterile water for injection.
-
Add the sterile vehicle to reach the final desired volume.
-
Check the pH of the solution and adjust to a physiologically acceptable range for ophthalmic use (typically pH 6.8-7.8) using sterile solutions of hydrochloric acid or sodium hydroxide if necessary.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into the final sterile containers.
-
Store the prepared solution as recommended based on stability data, typically refrigerated and protected from light.
Note: It is crucial to perform stability and sterility testing on any extemporaneously prepared ophthalmic solution.[6][7][8]
Induction of Glaucoma in Rabbit Models
Several models can be used to induce ocular hypertension in rabbits. The choice of model may depend on the specific research question.
a) Steroid-Induced Glaucoma: This model mimics glucocorticoid-induced glaucoma.
-
Materials: Dexamethasone (0.1% or 1%) or Betamethasone ophthalmic solution.[9][10]
-
Protocol: Administer one drop of the steroid solution to one eye of the rabbit two to three times daily for 3 to 5 weeks.[10] IOP should be monitored regularly (e.g., twice weekly) using a calibrated tonometer. A significant and sustained elevation in IOP compared to the contralateral (control) eye indicates the successful induction of ocular hypertension.[9][10][11]
b) Laser-Induced Glaucoma: This model creates a more direct impairment of aqueous outflow.
-
Materials: Argon or diode laser, goniolens.
-
Protocol: Under general and topical anesthesia, use a laser to photocoagulate the trabecular meshwork. The laser parameters (spot size, duration, power) should be optimized to achieve a significant reduction in outflow facility.[12][13] This procedure should only be performed by trained personnel. Post-operative inflammation should be managed, and IOP monitored closely.
c) Outflow Impairment with Laminaria Digitata: This model has been specifically used in a study with this compound.[1] While a detailed step-by-step protocol is not readily available in the public domain, the principle involves the surgical placement of Laminaria Digitata, a type of seaweed that expands upon hydration, into the anterior chamber angle to physically obstruct aqueous outflow. This is a surgical procedure requiring a high level of skill and should be developed and validated under appropriate ethical guidelines.
Administration of this compound and IOP Measurement
-
Animal Handling: Rabbits should be gently restrained. Topical anesthetic (e.g., proparacaine hydrochloride 0.5%) should be applied to the cornea before IOP measurements.
-
This compound Administration: Instill one to two drops of the 2% this compound solution into the cul-de-sac of the glaucomatous eye. The contralateral eye can serve as a control.
-
IOP Measurement: Measure IOP at baseline (before this compound administration) and at regular intervals post-instillation (e.g., 15, 30, 45, 60, 90, and 120 minutes) using a tonometer (e.g., Tono-Pen, rebound tonometer).
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound in the Ciliary Body
This compound's effect on aqueous humor production is primarily mediated through its active metabolite, epinine, which stimulates D1 and α1-adrenergic receptors in the ciliary epithelium.
Figure 1: this compound's signaling cascade in ciliary epithelial cells.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound in a rabbit model of glaucoma.
Figure 2: Workflow for this compound studies in rabbit glaucoma models.
Conclusion
This compound serves as a potent pharmacological tool for the investigation of aqueous humor dynamics in the context of glaucoma research. The provided protocols and data offer a framework for utilizing this compound in rabbit models to probe the mechanisms of IOP regulation and to evaluate novel therapeutic strategies aimed at modulating aqueous humor production and outflow. The ability of this compound to elicit a hypertensive response specifically in eyes with compromised outflow makes it particularly useful for validating glaucoma models and for studying the interplay between aqueous production and outflow facility. Researchers should select the most appropriate glaucoma induction model based on their specific experimental objectives and adhere to strict ethical guidelines for animal research.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of 2% this compound on pupil, refraction, anterior segment anatomy and intraocular pressure. | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Effects of this compound eye drops on intraocular pressure and aqueous humor flow in healthy volunteers and patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of effects of topical this compound and epinephrine on the circadian rhythm of intraocular pressure of the rabbit eye as measured by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashp.org [ashp.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmacypractice.org [pharmacypractice.org]
- 9. ijisrt.com [ijisrt.com]
- 10. Ocular changes in rabbits with corticosteroid-induced ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gjms.com.pk [gjms.com.pk]
- 12. Laser-induced glaucoma in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Developing laser-induced glaucoma in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-Based Assay of Ibopamine and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibopamine is an orally administered prodrug that is rapidly hydrolyzed by esterases in the plasma and tissues to its pharmacologically active metabolite, epinine (N-methyldopamine).[1][2][3] Epinine exerts its effects by stimulating dopamine (DA1 and DA2), beta (β1 and β2), and alpha (α) adrenergic receptors, making it a subject of interest in the treatment of conditions like congestive heart failure.[3] Monitoring the plasma concentrations of this compound's primary active metabolite, epinine, and its subsequent breakdown products is crucial for pharmacokinetic and pharmacodynamic studies. The main metabolites of epinine include 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
This document provides detailed application notes and protocols for the quantitative analysis of epinine and its key metabolites in plasma using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.
Metabolic Pathway of this compound
This compound undergoes rapid enzymatic hydrolysis to form its active metabolite, epinine. Epinine is then further metabolized through oxidation and methylation to form DOPAC and HVA, respectively.
Experimental Protocols
This section outlines the methodologies for the analysis of epinine and its metabolites in plasma. Two primary HPLC methods are detailed: one with electrochemical detection and an alternative with fluorescence detection.
Protocol 1: HPLC with Electrochemical Detection (HPLC-ECD)
This is a highly sensitive method for the direct measurement of electrochemically active compounds like catecholamines and their metabolites.
1. Sample Preparation: Alumina Extraction
This method is effective for extracting catecholamines from plasma.
-
Reagents and Materials:
-
Procedure:
-
To 1 mL of plasma, add 50 µL of the internal standard solution.[4]
-
Add approximately 20 mg of activated alumina and 600 µL of Tris-EDTA buffer.[4]
-
Vortex or stir the mixture for 10 minutes to allow catecholamines to adsorb to the alumina.
-
Centrifuge at 800 x g for 1 minute at 4°C and discard the supernatant.[4]
-
Wash the alumina pellet three times with 1 mL of the wash solution, centrifuging after each wash.[4]
-
Elute the catecholamines from the alumina by adding 120 µL of perchloric acid and centrifuging.[4]
-
Inject a 40 µL aliquot of the eluate into the HPLC system.[4]
-
2. HPLC-ECD Conditions
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A common mobile phase consists of a phosphate or citrate buffer at a pH of approximately 3.0-5.6. It often includes an ion-pairing agent like 1-octanesulfonic acid and a small percentage of an organic modifier such as methanol or acetonitrile.[4][5]
-
Detector: Glassy carbon working electrode.[6]
Protocol 2: HPLC with Fluorescence Detection
This method requires derivatization of the target analytes to make them fluorescent.
1. Sample Preparation: Protein Precipitation
A straightforward method for removing proteins from plasma samples.
-
Reagents and Materials:
-
Plasma sample.
-
Ice-cold methanol or acetonitrile.[7]
-
-
Procedure:
-
Add 2 to 3 volumes of ice-cold methanol or acetonitrile to 1 volume of plasma (e.g., 600 µL of solvent to 200 µL of plasma).[7]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Carefully collect the supernatant for the derivatization step.
-
2. Derivatization
-
Reagent: 1,2-diphenylethylenediamine is a common derivatizing agent for catecholamines.
-
Procedure: The supernatant from the protein precipitation step is incubated with the derivatizing agent to form fluorescent derivatives.
3. HPLC-Fluorescence Conditions
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient elution with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile/water) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence detector.
-
Excitation/Emission Wavelengths: The specific wavelengths will depend on the derivatizing agent used. For 1,2-diphenylethylenediamine derivatives, typical excitation is around 350 nm and emission is around 480 nm.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-based analysis of this compound metabolites in plasma.
Data Presentation
The following tables summarize typical quantitative data for the HPLC analysis of epinine and its metabolites. Note that these values can vary depending on the specific instrumentation and laboratory conditions.
Table 1: HPLC-ECD Method Performance
| Analyte | Retention Time (min) | LOD (pg/mL) | LOQ (pg/mL) | Recovery (%) |
| Epinine (as Dopamine) | 8 - 11 | 8.3[8] | 25 | 70 - 85 |
| DOPAC | 4 - 6 | < 10 | 30 | 70 - 85 |
| HVA | 12 - 15 | 10 - 20 (in urine)[9] | 50 | 65 - 80 |
Table 2: HPLC Column and Mobile Phase Conditions
| Parameter | HPLC-ECD Method 1 | HPLC-ECD Method 2 |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 3 µm |
| Mobile Phase | 0.1 M Citrate buffer, 0.3 mM EDTA, 0.5 mM 1-octanesulfonic acid, 7% Methanol[5] | 58 mM Sodium dihydrogen phosphate, 1.2 mM octanesulfonic acid, 0.3 mM EDTA, 2 mM KCl, 8% Methanol[4] |
| pH | ~3.0 | 5.6[4] |
| Flow Rate | 1.2 mL/min[5] | 0.8 mL/min |
Conclusion
The described HPLC-based methods provide sensitive and reliable means for the quantification of this compound's active metabolite, epinine, and its major metabolites in plasma. The choice between electrochemical and fluorescence detection will depend on the available instrumentation and the specific requirements of the study. Proper sample preparation is critical for achieving accurate and reproducible results. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and clinical pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. HPLC-ED determination of catecholamines and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Experimental Ocular Hypertension Using Ibopamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibopamine, a prodrug of epinine (N-methyldopamine), is a sympathomimetic agent that acts as a non-cycloplegic mydriatic.[1] It functions by stimulating both α-adrenergic and D1-dopaminergic receptors.[2][3] The activation of D1 receptors in the ciliary body leads to an increase in aqueous humor production.[4][5] In individuals with compromised aqueous humor outflow, this pharmacologically induced increase in production results in a transient elevation of intraocular pressure (IOP).[4][6][7] This characteristic makes this compound a valuable tool for researchers studying ocular hypertension and glaucoma. While clinically used as a provocative test to identify impaired outflow facility,[1][5][8] this document outlines protocols for its application in inducing experimental ocular hypertension in animal models for research purposes.
Data Presentation
Table 1: Effects of 2% this compound on Intraocular Pressure (IOP) in Humans
| Subject Group | Baseline IOP (mmHg, mean ± SE) | Post-Ibopamine IOP (mmHg, mean ± SE) | Mean IOP Increase (mmHg) | Reference |
| Healthy Volunteers | 11.13 ± 0.49 | 11.13 ± 0.47 | 0 | [7] |
| Open-Angle Glaucoma Patients | 25.83 ± 0.23 | 29.87 ± 0.33 | 4.03 | [7] |
Table 2: Proposed Dosing Regimen for Chronic Ocular Hypertension Induction in a Rat Model
| Animal Model | This compound Concentration | Administration Route | Frequency | Proposed Duration |
| Rat (Sprague-Dawley) | 2% | Topical Ocular | Twice daily | 4 weeks |
Note: This is a proposed protocol as literature on chronic induction is limited. The frequency is based on the transient nature of this compound's effect, aiming for sustained IOP elevation.
Signaling Pathway of this compound-Induced Aqueous Humor Production
This compound, after topical administration, is rapidly hydrolyzed into its active metabolite, epinine. Epinine acts as an agonist at D1 dopamine receptors on the ciliary epithelium. This receptor activation initiates a Gs protein-coupled signaling cascade. The activated Gs protein stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[9][10] Elevated cAMP levels activate Protein Kinase A (PKA), leading to a series of downstream phosphorylation events that ultimately result in increased aqueous humor secretion by the ciliary body.[9][11]
Caption: this compound's signaling cascade in the ciliary body.
Experimental Protocols
Protocol 1: Induction of Chronic Ocular Hypertension in a Rat Model (Proposed)
This protocol is designed to induce a sustained elevation in IOP in rats.
Materials:
-
This compound (2% ophthalmic solution)
-
Sprague-Dawley rats (8-10 weeks old)
-
Rebound tonometer (e.g., TonoLab)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
Procedure:
-
Animal Acclimatization: Acclimate rats to handling and the procedure for IOP measurement for one week prior to the start of the experiment.
-
Baseline IOP Measurement:
-
Gently restrain the conscious rat.
-
Instill one drop of topical anesthetic into the eye.
-
Measure the baseline IOP using a rebound tonometer according to the manufacturer's instructions.
-
Record the average of three consecutive readings.
-
-
This compound Administration:
-
Instill one 5 µL drop of 2% this compound ophthalmic solution onto the cornea of one eye. The contralateral eye can serve as a control and receive a vehicle (e.g., sterile saline).
-
Administer the eye drops twice daily (e.g., 9:00 AM and 5:00 PM) for 4 weeks.
-
-
IOP Monitoring:
-
Measure IOP in both eyes twice a week, approximately 1-2 hours after the morning administration of this compound, to assess the peak pressure increase.
-
Continue monitoring throughout the 4-week period.
-
Caption: Workflow for inducing chronic ocular hypertension.
Protocol 2: Quantification of Retinal Ganglion Cell (RGC) Death via Retrograde Labeling
This protocol allows for the visualization and quantification of surviving RGCs.
Materials:
-
Fluoro-Gold (or other retrograde tracer)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4%)
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Retrograde Labeling (7 days before endpoint):
-
Anesthetize the animal.
-
Mount the animal in a stereotaxic apparatus.
-
Expose the superior colliculi.
-
Apply a small piece of gelfoam soaked in Fluoro-Gold solution onto the surface of both superior colliculi.
-
Suture the incision and allow the animal to recover for 7 days to permit tracer transport to the RGC bodies.
-
-
Tissue Harvest and Preparation:
-
At the experimental endpoint, euthanize the animal and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde.
-
Dissect the retinas and prepare them as flat mounts on microscope slides.
-
-
RGC Visualization and Counting:
-
Visualize the Fluoro-Gold labeled RGCs using a fluorescence microscope.
-
Capture images from standardized fields in each quadrant of the retina.
-
Count the number of labeled RGCs per field.
-
Calculate the average RGC density for each retina.
-
Caption: Logical flow for assessing RGC loss.
Concluding Remarks
The use of this compound provides a pharmacological approach to induce ocular hypertension for the study of glaucoma. The protocols outlined above offer a framework for researchers to establish an animal model and assess the subsequent neurodegenerative effects on retinal ganglion cells. It is crucial to note that the chronic induction protocol is a proposed methodology based on the known pharmacodynamics of this compound and may require optimization for specific research needs. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
References
- 1. This compound provocative test and glaucoma: consideration of factors that may influence the examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Increase in aqueous humor production following D1 receptors activation by means of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: D1-dopaminergic agonist in the diagnosis of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound eye drops on intraocular pressure and aqueous humor flow in healthy volunteers and patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 11. Cyclic AMP-dependent protein kinase and D1 dopamine receptors regulate diacylglycerol lipase-α and synaptic 2-arachidonoyl glycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ibopamine in Combination with Diuretics in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of ibopamine in combination with diuretics in preclinical heart failure models. The following sections detail the rationale, experimental design, and specific protocols for investigating the synergistic or additive effects of this drug combination on cardiac and renal function.
Introduction and Rationale
Heart failure is a complex syndrome characterized by impaired cardiac function, neurohumoral activation, and fluid retention. Diuretics are a cornerstone of heart failure management, primarily addressing fluid overload. This compound, an orally active dopamine prodrug, exerts its effects through its active metabolite, epinine. It stimulates dopamine D1-like and D2-like receptors, as well as adrenergic receptors, leading to vasodilation, increased renal blood flow, and mild inotropic effects.[1][2] The combination of this compound and a diuretic, such as the loop diuretic furosemide, is hypothesized to provide complementary benefits by simultaneously improving hemodynamics and promoting more effective fluid and sodium removal.
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound and diuretics in heart failure are mediated through distinct and potentially synergistic signaling pathways.
-
This compound's Mechanism of Action: this compound, through its active metabolite epinine, primarily acts on dopamine (D1 and D2) and adrenergic (β1, β2, and α) receptors.[1]
-
Cardiac Effects: Stimulation of β1-adrenergic receptors in the heart leads to a mild positive inotropic effect, increasing cardiac contractility.
-
Vascular Effects: Activation of D1 and β2 receptors in vascular smooth muscle causes vasodilation, reducing both preload and afterload on the heart.
-
Renal Effects: D1 receptor activation in the renal vasculature increases renal blood flow. In the proximal tubules, D1 receptor stimulation inhibits the Na+/H+ exchanger and Na+/K+-ATPase, leading to natriuresis and diuresis.[3]
-
Neurohumoral Effects: Stimulation of presynaptic D2 receptors inhibits norepinephrine release, contributing to a reduction in sympathetic tone. This compound has also been shown to decrease plasma renin activity and aldosterone levels.[1]
-
-
Diuretics' Mechanism of Action (Furosemide Example): Loop diuretics like furosemide act on the thick ascending limb of the loop of Henle in the kidney. They inhibit the Na+-K+-2Cl- cotransporter, leading to a significant increase in the excretion of sodium, chloride, and water.
The combined action of this compound and a diuretic can therefore target both the hemodynamic and fluid retention aspects of heart failure.
Experimental Protocols
The following protocols outline the creation of a heart failure model in rats and the subsequent experimental design for testing this compound in combination with a diuretic.
Animal Model of Heart Failure: Myocardial Infarction (MI) by Coronary Artery Ligation
This model is widely used to induce heart failure that closely mimics the pathophysiology of ischemic heart disease in humans.[4]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia: Ketamine (80 mg/kg) and xylazine (10 mg/kg), intraperitoneally
-
Surgical instruments for thoracotomy
-
6-0 silk suture
-
Ventilator
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia.
-
Intubate the rat and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with the 6-0 silk suture.
-
Successful ligation is confirmed by the appearance of a pale, cyanotic area in the anterior wall of the left ventricle.
-
Close the thoracic cavity in layers.
-
Provide postoperative analgesia (e.g., buprenorphine 0.05 mg/kg, subcutaneously) and monitor the animal's recovery.
-
Allow the animals to recover for 4-6 weeks to develop chronic heart failure.
Confirmation of Heart Failure:
-
Echocardiography: Perform echocardiography before and after the treatment period to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs), and wall thickness. A significant decrease in LVEF and FS, along with ventricular dilation, confirms the development of heart failure.
Experimental Design and Drug Administration
Study Groups (n=10-12 animals per group):
-
Sham-operated + Vehicle: Animals undergo the surgical procedure without LAD ligation and receive the vehicle for the drugs.
-
MI + Vehicle: Animals with induced MI receive the vehicle.
-
MI + this compound: Animals with MI receive this compound.
-
MI + Furosemide: Animals with MI receive furosemide.
-
MI + this compound + Furosemide: Animals with MI receive the combination of this compound and furosemide.
Drug Dosing and Administration (based on preclinical and clinical data):
-
This compound: 10-30 mg/kg/day, administered orally via gavage.[5]
-
Furosemide: 10 mg/kg/day, administered in drinking water or via oral gavage.
-
Treatment Duration: 3-8 weeks.[5]
Key Parameters and Measurements
1. Cardiac Function and Hemodynamics:
-
Echocardiography: LVEF, FS, LVIDd, LVIDs.
-
Invasive Hemodynamics (at the end of the study): Left ventricular end-diastolic pressure (LVEDP), left ventricular systolic pressure (LVSP), maximal rates of pressure rise and fall (dP/dtmax and dP/dtmin), cardiac output, and systemic vascular resistance.
2. Renal Function:
-
24-hour Urine Collection: Measure urine volume, sodium, and potassium excretion.
-
Blood and Urine Analysis: Serum and urine creatinine to calculate creatinine clearance. Blood urea nitrogen (BUN).
3. Neurohumoral Activation:
-
Plasma Biomarkers: Measure plasma levels of norepinephrine, renin, aldosterone, and B-type natriuretic peptide (BNP).
4. Histopathology:
-
Heart: Infarct size, cardiac hypertrophy (heart weight to body weight ratio), and fibrosis (Masson's trichrome or Picrosirius red staining).
-
Kidney: Assess for any signs of renal damage.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between the experimental groups.
Table 1: Hemodynamic and Echocardiographic Parameters
| Parameter | Sham + Vehicle | MI + Vehicle | MI + this compound | MI + Furosemide | MI + this compound + Furosemide |
| LVEF (%) | |||||
| FS (%) | |||||
| LVEDP (mmHg) | |||||
| dP/dtmax (mmHg/s) | |||||
| Heart Rate (bpm) | |||||
| Systolic BP (mmHg) |
Table 2: Renal Function and Neurohumoral Markers
| Parameter | Sham + Vehicle | MI + Vehicle | MI + this compound | MI + Furosemide | MI + this compound + Furosemide |
| 24h Urine Volume (mL) | |||||
| 24h Na+ Excretion (mmol) | |||||
| Creatinine Clearance (mL/min) | |||||
| Plasma Norepinephrine (pg/mL) | |||||
| Plasma Aldosterone (pg/mL) |
Note: The values in these tables are to be filled in with the experimental data obtained.
Expected Outcomes and Interpretation
-
MI + Vehicle group: Expected to show a significant decline in cardiac function, increased LVEDP, and activation of neurohumoral systems compared to the sham group.
-
MI + Furosemide group: Expected to show reduced signs of fluid retention (e.g., decreased lung weight) but may not significantly improve cardiac contractility.
-
MI + this compound group: May show improved cardiac function and a reduction in neurohumoral activation.[6]
-
MI + this compound + Furosemide group: The primary interest is to observe if this combination leads to a greater improvement in cardiac function, more effective diuresis and natriuresis, and a more pronounced reduction in neurohumoral activation compared to either treatment alone.
Conclusion
These application notes provide a framework for the preclinical investigation of this compound in combination with diuretics for the treatment of heart failure. The detailed protocols and methodologies will enable researchers to generate robust and reproducible data to evaluate the therapeutic potential of this combination therapy. The use of well-characterized animal models and a comprehensive set of endpoints is crucial for a thorough assessment of the cardiac, renal, and neurohumoral effects.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. A double-blind, cross-over comparison of the effects of a loop diuretic and a dopamine receptor agonist as first line therapy in patients with mild congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound--acute hemodynamic, renal and neurohumoral effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on ventricular remodeling after experimental myocardial infarction: a comparison with captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurohumoral and hemodynamic effects of this compound in a rat model of chronic myocardial infarction and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Ibopamine's Effect on Aqueous Humor Dynamics using Fluorophotometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibopamine, a prodrug of epinine, is a sympathomimetic amine that exhibits activity at both dopaminergic and adrenergic receptors.[1][2] In ophthalmology, topical application of this compound is utilized for its mydriatic effects and as a provocative test in glaucoma diagnosis.[2][3] A key pharmacodynamic effect of this compound is its ability to increase the rate of aqueous humor production.[1][4][5][6] This makes it a subject of interest in studies of aqueous humor dynamics, particularly in the context of glaucoma and ocular hypotony.[3][4]
Fluorophotometry is a non-invasive technique that allows for the quantitative measurement of aqueous humor flow.[7][8][9] The method involves the introduction of a fluorescent tracer, typically fluorescein, into the anterior chamber of the eye and measuring its clearance over time.[8][9] This application note provides a detailed protocol for utilizing fluorophotometry to assess the effect of this compound on aqueous humor dynamics, based on established clinical research methodologies.
Principle of the Method
The fundamental principle of fluorophotometry in this application is to measure the rate at which topically applied fluorescein is cleared from the cornea and anterior chamber.[2] This clearance is primarily attributed to the bulk flow of aqueous humor.[2] By comparing the fluorescein clearance rate before and after the administration of this compound, the drug's effect on aqueous humor production can be quantified. It is crucial to account for potential confounding factors, such as this compound-induced mydriasis (pupil dilation), which can create an artifact of increased fluorescein clearance.[1][2] Therefore, the use of an alpha-adrenergic antagonist like dapiprazole to block mydriasis is recommended for accurate assessment of aqueous humor flow.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on aqueous humor flow as reported in key studies.
Table 1: Effect of this compound on Aqueous Humor Flow in Healthy Volunteers
| Treatment | Mean Aqueous Humor Flow (μL/min) | Percentage Increase from Control/Baseline | Study |
| Placebo | 2.92 ± 0.71 | N/A | McLaren et al. (2003)[2] |
| This compound (with mydriasis) | Peak at 7.77 ± 5.0 | ~166% (peak) | McLaren et al. (2003)[2] |
| This compound + Dapiprazole (mydriasis blocked) | 3.09 ± 0.46 | 13% | McLaren et al. (2003)[2] |
| Tropicamide + Dapiprazole (control) | 2.74 ± 0.46 | N/A | McLaren et al. (2003)[2] |
| Placebo | -0.20 (change from baseline) | N/A | Azevedo et al. (2003)[6] |
| 2% this compound | 1.31 (change from baseline) | ~46% (from baseline) | Azevedo et al. (2003)[6] |
Table 2: Effect of this compound on Aqueous Humor Flow in Patients with Primary Open-Angle Glaucoma (POAG)
| Treatment | Mean Aqueous Humor Flow (μL/min) | Percentage Increase from Control/Baseline | Study |
| Placebo | -0.20 (change from baseline) | N/A | Azevedo et al. (2003)[6] |
| 2% this compound | 1.01 (change from baseline) | ~81% (from baseline) | Azevedo et al. (2003)[6] |
Experimental Protocols
This section outlines a detailed methodology for a double-masked, randomized, placebo-controlled crossover study to measure the effect of this compound on aqueous humor flow using fluorophotometry.
Subject Recruitment and Selection
-
Recruit healthy volunteers and/or patients with diagnosed glaucoma.
-
Inclusion Criteria: Age between 18-65 years, best-corrected visual acuity of 20/25 or better, normal ophthalmic examination (for healthy volunteers), or a confirmed diagnosis of glaucoma.
-
Exclusion Criteria: History of ocular surgery, presence of other ocular diseases, use of medications known to affect aqueous humor dynamics, and hypersensitivity to any of the study drugs.
-
Obtain informed consent from all participants.
Study Design
-
Employ a double-masked, randomized, placebo-controlled crossover design.
-
Each subject will serve as their own control.
-
The study will consist of multiple sessions on different days to allow for washout of the study drugs.
-
Example Study Arms:
-
Session A: Placebo eye drops in both eyes.
-
Session B: 2% this compound eye drops in one eye and placebo in the contralateral eye.
-
Session C (optional but recommended): 2% this compound + Dapiprazole eye drops in one eye and a control (e.g., Tropicamide + Dapiprazole) in the contralateral eye to isolate the effect on aqueous flow from mydriasis.
-
Materials and Equipment
-
2% this compound ophthalmic solution
-
Placebo eye drops (vehicle of this compound)
-
Dapiprazole ophthalmic solution (for mydriasis blockade)
-
Tropicamide ophthalmic solution (as a mydriatic control)
-
10% Fluorescein sodium ophthalmic solution
-
Slit-lamp fluorophotometer (e.g., Fluorotron™ Master)
-
Tonometer for intraocular pressure (IOP) measurement
-
Pupillometer for measuring pupil diameter
Experimental Procedure
-
Baseline Measurements:
-
Measure and record baseline pupil diameter and intraocular pressure (IOP).
-
-
Fluorescein Instillation:
-
Drug Administration:
-
Fluorophotometry Measurements:
-
Four hours after rinsing the eyes of excess fluorescein, perform the first set of fluorophotometric scans.[6]
-
Perform a series of consecutive scans (e.g., four scans) in each eye.[6]
-
Repeat the fluorophotometric measurements at hourly intervals for a total of four sets of scans.[6]
-
The fluorophotometer measures the concentration of fluorescein in the cornea and anterior chamber.
-
-
Pupil Diameter and IOP Monitoring:
-
Measure pupil diameter and IOP at regular intervals throughout the study period to monitor the effects of the administered drugs.
-
Data Analysis
-
The rate of aqueous humor flow (F) is calculated from the rate of decrease in the mass of fluorescein in the cornea and anterior chamber over time. The following equation can be used:
-
F = (dM/dt) / C
-
Where dM/dt is the rate of change of the mass of fluorescein and C is the concentration of fluorescein in the anterior chamber.
-
-
-
Specialized software accompanying the fluorophotometer typically performs these calculations.
-
Statistical analysis should be performed to compare the aqueous humor flow rates between the this compound-treated eyes and the placebo/control-treated eyes. A paired t-test is appropriate for this comparison.[5][6]
Visualizations
Signaling Pathway of this compound in the Eye
Caption: Signaling pathway of topical this compound in the eye.
Experimental Workflow for Fluorophotometry Measurement
References
- 1. Effect of this compound on aqueous humor production in normotensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Increase in aqueous humor production following D1 receptors activation by means of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound eye drops on intraocular pressure and aqueous humor flow in healthy volunteers and patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. lens.com [lens.com]
- 8. ocumetrics.com [ocumetrics.com]
- 9. Uses of fluorophotometry in glaucoma research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Application of Ibopamine on Cultured Trabecular Meshwork Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibopamine, the 3,4-diisobutyryl ester of N-methyldopamine (epinine), is a sympathomimetic and dopaminergic agent. Administered topically as eye drops, it is known to induce mydriasis and has been investigated for its effects on aqueous humor dynamics. Clinical studies have demonstrated that this compound increases aqueous humor production, leading to a transient increase in intraocular pressure (IOP) in patients with compromised outflow facility, such as those with primary open-angle glaucoma (POAG).[1][2][3][4] This effect forms the basis of the "this compound provocative test" used to identify impaired aqueous humor outflow.[5][6][7][8]
This compound is a prodrug that is hydrolyzed into its active metabolite, epinine. Epinine acts as an agonist at both α-adrenergic and D1-dopaminergic receptors.[6][9] While its effects on aqueous production via D1 receptor stimulation in the ciliary body are established[2][4][6], its direct effects on the cells of the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance, are not well-documented in publicly available literature. Pathological changes in the TM, including increased contractility, extracellular matrix (ECM) deposition, and cellularity loss, are key contributors to elevated IOP in glaucoma.[10][11]
These application notes provide a series of proposed protocols to investigate the direct cellular and molecular effects of this compound on cultured human trabecular meshwork (hTM) cells in vitro. The objective is to elucidate its potential impact on TM cell viability, contractility, and ECM turnover, thereby offering insights into its mechanism of action at the primary outflow pathway.
Data Presentation: Summary of Hypothetical Quantitative Data
The following tables present hypothetical data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to guide researchers in data presentation and interpretation.
Table 1: Hypothetical Effect of this compound on hTM Cell Viability (MTT Assay)
| This compound Conc. (µM) | Cell Viability (% of Control) | Standard Deviation | p-value vs. Control |
| 0 (Control) | 100 | ± 4.5 | - |
| 1 | 98.2 | ± 5.1 | > 0.05 |
| 10 | 95.6 | ± 4.8 | > 0.05 |
| 50 | 91.3 | ± 6.2 | > 0.05 |
| 100 | 88.7 | ± 5.9 | < 0.05 |
| 200 | 75.4 | ± 7.1 | < 0.01 |
Table 2: Hypothetical Effect of this compound on Extracellular Matrix (ECM) Gene Expression in hTM Cells (qRT-PCR)
| Gene | Treatment (24h) | Fold Change vs. Control | Standard Deviation | p-value vs. Control |
| FN1 (Fibronectin) | 50 µM this compound | 1.85 | ± 0.21 | < 0.05 |
| COL4A1 (Collagen IV) | 50 µM this compound | 1.62 | ± 0.18 | < 0.05 |
| MMP2 (Matrix Metalloproteinase-2) | 50 µM this compound | 0.75 | ± 0.11 | < 0.05 |
| TIMP2 (Tissue Inhibitor of Metalloproteinases 2) | 50 µM this compound | 1.45 | ± 0.15 | < 0.05 |
Table 3: Hypothetical Effect of this compound on Cytoskeletal and Adhesion Protein Expression in hTM Cells (Western Blot)
| Protein Target | Treatment (48h) | Relative Protein Expression (Normalized to GAPDH) | Standard Deviation | p-value vs. Control |
| α-SMA (Alpha-Smooth Muscle Actin) | 50 µM this compound | 2.10 | ± 0.25 | < 0.01 |
| P-MYPT1 (Phospho-Myosin Phosphatase Target Subunit 1) | 50 µM this compound | 2.50 | ± 0.30 | < 0.01 |
| PAX (Paxillin) | 50 µM this compound | 1.75 | ± 0.19 | < 0.05 |
Signaling Pathways and Experimental Workflows
The following diagrams visualize the putative signaling pathway of this compound in trabecular meshwork cells and the workflows for the described experimental protocols.
Caption: Putative signaling pathways of this compound in trabecular meshwork cells.
Caption: Experimental workflow for determining cell viability using an MTT assay.
Caption: Experimental workflow for gene expression analysis using qRT-PCR.
Experimental Protocols
Protocol 1: Culture of Human Trabecular Meshwork (hTM) Cells
This protocol describes the isolation and culture of hTM cells from donor corneal rims, based on established consensus recommendations.[12][13][14]
Materials:
-
Nontransplantable human corneoscleral rims from an eye bank
-
Dulbecco's Modified Eagle Medium (DMEM), low glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Amphotericin B
-
Sterile phosphate-buffered saline (PBS)
-
Dissection microscope, fine-toothed forceps, and razor blades
-
6-well tissue culture plates and culture flasks (T25)
-
Incubator (37°C, 5% CO2)
Methodology:
-
Tissue Dissection: Under a dissection microscope, place the corneoscleral rim in a sterile petri dish. Gently remove remnants of the iris and ciliary body. Identify the trabecular meshwork located at the iridocorneal angle.
-
Explant Isolation: Using a fine razor blade, carefully excise strips of the trabecular meshwork tissue.
-
Explant Culture: Place 2-3 small TM explants into a single well of a 6-well plate. Add a minimal amount of culture medium (DMEM with 10% FBS, 1% Penicillin/Streptomycin, and optionally 1% Amphotericin B) to allow the tissue to adhere to the plate surface.
-
Cell Migration: Place the plate in a humidified incubator at 37°C and 5% CO2. Do not disturb for 3-5 days. After adherence, slowly add more culture medium.
-
Expansion: hTM cells will begin to migrate out from the explant over 1-3 weeks. Once a significant population of cells is visible, the explants can be removed.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate into a larger flask (e.g., T25) for expansion. Cells between passages 3 and 6 are recommended for experiments.
-
Characterization: Confirm hTM cell identity by checking for characteristic markers such as alpha-smooth muscle actin (α-SMA) induction by TGF-β2, and expression of MGP and AQP1.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity and viability of hTM cells.
Materials:
-
Cultured hTM cells (passages 3-6)
-
96-well tissue culture plates
-
This compound hydrochloride
-
Culture medium (DMEM with 2% FBS for serum-starvation conditions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed hTM cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Serum Starvation: Replace the medium with low-serum (2% FBS) DMEM and incubate for another 24 hours to synchronize the cells.
-
This compound Treatment: Prepare serial dilutions of this compound in low-serum medium. Treat the cells with final concentrations ranging from 1 µM to 200 µM. Include a vehicle-only control. Incubate for 24 or 48 hours.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 3: Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol is for quantifying changes in the mRNA levels of genes associated with ECM remodeling (e.g., FN1, COL4A1, MMP2) in response to this compound.
Materials:
-
Cultured hTM cells in 6-well plates
-
This compound hydrochloride
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (human FN1, COL4A1, MMP2, and a housekeeping gene like GAPDH)
-
qPCR instrument
Methodology:
-
Cell Treatment: Culture hTM cells in 6-well plates until 80% confluent. Treat with a selected concentration of this compound (e.g., 50 µM) or vehicle for 24 hours.
-
RNA Extraction: Lyse the cells directly in the wells and extract total RNA according to the manufacturer's protocol. Quantify RNA concentration and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each gene of interest and the housekeeping gene. Each reaction should contain cDNA template, forward and reverse primers, and SYBR Green Master Mix.
-
Thermal Cycling: Run the reactions on a qPCR instrument with appropriate cycling conditions (denaturation, annealing, extension).
-
Data Analysis: Determine the cycle threshold (Ct) for each reaction. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the data to the housekeeping gene and expressing it as a fold change relative to the vehicle-treated control.
Protocol 4: Protein Expression Analysis (Western Blot)
This protocol is for detecting changes in the expression of proteins related to cell contractility and cytoskeleton organization (e.g., α-SMA, P-MYPT1) following this compound treatment.
Materials:
-
Cultured hTM cells in 6-well plates
-
This compound hydrochloride
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-P-MYPT1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment & Lysis: Treat hTM cells as described for qPCR (Protocol 3), typically for 48 hours to allow for protein expression changes. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Clear lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometry analysis on the protein bands using image analysis software. Normalize the expression of the target protein to the loading control (GAPDH).
References
- 1. scispace.com [scispace.com]
- 2. Role of Dopaminergic Receptors in Glaucomatous Disease Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound eye drops on intraocular pressure and aqueous humor flow in healthy volunteers and patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increase in aqueous humor production following D1 receptors activation by means of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of 2% this compound eye drops on the intraocular pressure and pupil motility of patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. This compound: D1-dopaminergic agonist in the diagnosis of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound challenge test can diagnose glaucoma stages - American Academy of Ophthalmology [aao.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Trabecular meshwork: A pivotal target for evolving glaucoma treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of human trabecular meshwork cell cultures using nontransplantable corneoscleral rims - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [scholarship.miami.edu]
Application Notes and Protocols: Ibopamine Dose-Response Studies in Canine Cardiovascular Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-dependent cardiovascular effects of Ibopamine in canine models, a critical area of study for understanding its therapeutic potential in heart failure. The following sections detail the pharmacological profile of this compound, experimental protocols for its evaluation, and a summary of key dose-response data.
Introduction to this compound
This compound is an orally active dopamine analog. It is the diisobutyric ester of N-methyldopamine (epinine), and after administration, it is rapidly hydrolyzed by esterases to its active metabolite, epinine.[1][2] Epinine exerts its effects by stimulating dopamine (DA) and adrenergic receptors, leading to a range of cardiovascular responses.[2] Primarily, it acts as a vasodilator through DA1 and beta2-adrenergic receptors and has mild positive inotropic effects at higher doses.[1][2] This dual action makes it a subject of interest for the management of congestive heart failure.[1][3][4]
Mechanism of Action: Signaling Pathways
This compound, through its active metabolite epinine, interacts with a variety of receptors to produce its cardiovascular effects. The primary signaling pathways are initiated by the activation of dopamine D1 and D2 receptors, as well as beta1 and beta2-adrenergic receptors. At higher concentrations, alpha-adrenergic receptor stimulation can also occur.
Experimental Protocols
The following protocols are synthesized from various studies investigating the dose-response of this compound in canine models.
Animal Model and Preparation
-
Animal Selection: Adult mongrel dogs of either sex are commonly used. A thorough physical examination and electrocardiogram should be performed to exclude animals with pre-existing cardiac conditions.[5]
-
Anesthesia: Anesthesia is typically induced and maintained with an appropriate agent, such as pentobarbital sodium. The animal is intubated and ventilated to maintain normal blood gas levels.
-
Catheterization:
-
Arterial Line: A femoral artery is catheterized for continuous monitoring of systemic arterial blood pressure and for blood sampling.
-
Venous Line: A femoral vein is catheterized for the administration of maintenance fluids and test substances.
-
Pulmonary Artery Catheter: A Swan-Ganz catheter is advanced via a jugular vein into the pulmonary artery for the measurement of pulmonary arterial pressure, pulmonary capillary wedge pressure, and cardiac output (by thermodilution).
-
Left Ventricular Catheter: A catheter is placed in the left ventricle for the measurement of left ventricular pressure and its first derivative (dP/dt), an index of myocardial contractility.
-
-
Drug Administration: this compound is administered intraduodenally to mimic oral administration in clinical settings.[6][7]
Data Acquisition and Analysis
Hemodynamic parameters are continuously recorded. Baseline measurements are taken before drug administration. After administration of this compound, measurements are recorded at regular intervals (e.g., 5, 10, 15, 30, 60, 90, 120, and 180 minutes) to characterize the time course of the drug's effects.[8] Data are typically expressed as the mean ± standard error of the mean (SEM), and statistical analysis is performed to determine significant differences from baseline and between doses.
Dose-Response Data
The following tables summarize the dose-dependent effects of this compound on key cardiovascular parameters in anesthetized dogs.
Hemodynamic Effects
| Parameter | Dose of this compound (intraduodenal) | Peak Effect Time | Change from Baseline | Reference |
| Cardiac Index | 4 mg/kg | 30-60 min | Increased | [6] |
| 8 mg/kg | 30-60 min | Dose-dependent increase | [6] | |
| Stroke Volume Index | 4 mg/kg | 30-60 min | Increased | [6] |
| 8 mg/kg | 30-60 min | Dose-dependent increase | [6] | |
| LV dP/dt max | 4 mg/kg | 30-60 min | Increased | [6] |
| 8 mg/kg | 30-60 min | Dose-dependent increase | [6] | |
| Total Peripheral Resistance | 4 mg/kg | 30-60 min | Decreased | [6] |
| 8 mg/kg | 30-60 min | Dose-dependent decrease | [6] | |
| Heart Rate | Up to 16 mg/kg | - | No significant change | [6] |
| Mean Aortic Pressure | 12 mg/kg | 15 min | Increased | [7] |
Renal Effects
| Parameter | Dose of this compound (intraduodenal) | Peak Effect Time | Change from Baseline | Reference |
| Renal Blood Flow | 4 mg/kg | 30-60 min | Increased | [6] |
| 8 mg/kg | 30-60 min | Dose-dependent increase | [6] | |
| Renal Vascular Resistance | 4 mg/kg | 30-60 min | Decreased | [6] |
| 8 mg/kg | 30-60 min | Dose-dependent decrease | [6] | |
| Urine Output | 8 mg/kg | - | Increased by 115% | [6] |
Discussion and Key Findings
-
Dose-Dependent Inotropy and Vasodilation: this compound produces a dose-dependent increase in cardiac contractility (positive inotropy) and a reduction in systemic vascular resistance (vasodilation), leading to an overall increase in cardiac output.[6]
-
Renal Effects: A key feature of this compound is its ability to increase renal blood flow and urine output, which is beneficial in the context of heart failure.[6]
-
Heart Rate: At therapeutic doses, this compound does not significantly alter heart rate.[6][7]
-
Biphasic Pulmonary Pressure Response: Some studies have noted an initial, transient increase in pulmonary arterial and capillary wedge pressures within the first 15-30 minutes of administration, which then resolves.[8] This is thought to be due to an initial alpha-adrenoceptor stimulation.[9]
-
Comparison with Dopamine: The active metabolite of this compound, epinine, is more potent than dopamine at DA1, DA2, alpha1, alpha2, beta1, and beta2 receptors.[2] This may contribute to its distinct pharmacological profile.
Conclusion
This compound demonstrates a favorable hemodynamic profile in canine cardiovascular models, characterized by dose-dependent positive inotropic and vasodilatory effects, without a significant increase in heart rate. Its beneficial renal effects further support its potential utility in the management of congestive heart failure. These application notes provide a foundation for designing and interpreting further preclinical studies with this compound.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of this compound. A summary of experiments on anaesthesized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in chronic congestive heart failure: hemodynamic and neurohumoral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of this compound in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Different Dosages of Dopamine and Dubotamin on Dog's E.C.G - WSAVA 2003 Congress - VIN [vin.com]
- 6. Effects of this compound on systemic, pulmonary and regional hemodynamics. Experimental investigations in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute haemodynamic effects of this compound and dopamine on isovolumic relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Onset of cardiovascular action after oral this compound. Early hemodynamic effects of single and repeated doses in patients with idiopathic dilated myocardiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of dopamine, this compound, and epinine on alpha- and beta-adrenoceptors in canine pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ibopamine stability and storage in aqueous solutions for experiments
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of ibopamine in aqueous solutions for experimental use. The following question-and-answer guides address common issues to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a critical consideration?
A1: this compound is the diisobutyric ester of N-methyldopamine (epinine). It is a prodrug, meaning it is biologically inactive until it is converted into its active metabolite, epinine, within the body or in a biological matrix.[1][2][3] This conversion occurs through hydrolysis of the ester bonds. In aqueous solutions, this hydrolysis can happen spontaneously, making this compound inherently unstable. Therefore, proper handling and storage are crucial to ensure that you are working with the intended compound at the correct concentration.
Q2: What is the primary degradation product of this compound in aqueous solutions?
A2: The primary degradation product of this compound in aqueous solutions is its active metabolite, epinine (N-methyldopamine), formed by the hydrolysis of its two isobutyric ester groups.[1][2][4]
Q3: How should I store powdered this compound and its stock solutions?
A3: Proper storage is essential to maintain the integrity of this compound. The following storage conditions are recommended:
| Form | Solvent | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Shelf Life (Properly Stored) |
| Solid Powder | N/A | 0 - 4 °C (Dry and dark) | -20 °C (Dry and dark) | >3 years |
| Stock Solution | DMSO | 0 - 4 °C | -20 °C | Not specified, but long-term storage is possible |
Data sourced from MedKoo Biosciences.[1]
Q4: Can I prepare aqueous solutions of this compound in advance?
A4: Due to its rapid hydrolysis in aqueous solutions, it is strongly recommended to prepare fresh aqueous working solutions of this compound immediately before each experiment. Pre-prepared aqueous solutions will likely contain a significant and increasing percentage of the active metabolite, epinine, which could confound experimental results.
Troubleshooting Guide
This guide addresses potential issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | This compound degradation: The compound may have hydrolyzed to epinine in your aqueous solution before or during the experiment. | Prepare fresh aqueous solutions of this compound immediately before use. Consider performing a time-course experiment to understand the stability of this compound in your specific experimental buffer and conditions. |
| Incorrect stock solution concentration: The initial stock solution in DMSO may have degraded due to improper storage. | Ensure your DMSO stock solution is stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. | |
| Low or no observed effect of this compound. | Complete hydrolysis: The this compound may have completely converted to epinine, which may have a different potency or effect in your specific assay. | Confirm the identity and concentration of your compound using an analytical method like HPLC. Prepare fresh solutions and minimize the time they are in an aqueous environment before use. |
| Precipitation of the compound: this compound may not be fully soluble in your aqueous buffer, especially at higher concentrations. | Visually inspect your solution for any precipitate. If necessary, sonicate the solution or prepare it in a vehicle that ensures solubility, keeping in mind the potential for vehicle effects on your experiment. | |
| Observed effect is different from what is expected for this compound. | Action of epinine: The observed biological effects may be due to the activity of the hydrolysis product, epinine, which has a broad pharmacological profile, acting on dopamine (D1, D2) and adrenergic (α1, α2, β1, β2) receptors.[5][6] | Be aware of the pharmacology of epinine and consider if the observed effects align with its known receptor activity. Use appropriate receptor antagonists to dissect the observed effects. |
Troubleshooting Workflow for Unexpected Results
Caption: Troubleshooting flowchart for this compound experiments.
Experimental Protocols
Protocol 1: Determining this compound Stability in an Aqueous Buffer using HPLC
This protocol provides a framework for assessing the stability of this compound in your experimental aqueous buffer.
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare your aqueous experimental buffer (e.g., phosphate-buffered saline, cell culture medium) and adjust the pH to the desired value.
-
Prepare a stock solution of the expected degradation product, epinine, in DMSO for use as a reference standard.
-
-
Stability Experiment Setup:
-
At time zero (t=0), dilute the this compound DMSO stock solution into your pre-warmed aqueous buffer to a final concentration (e.g., 100 µM).
-
Incubate the aqueous this compound solution at the desired experimental temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.
-
Immediately quench the hydrolysis by adding the aliquot to a solution that will stop the reaction (e.g., by adding an equal volume of ice-cold acetonitrile or by immediate freezing at -80°C).
-
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase HPLC system with UV or electrochemical detection.
-
Mobile Phase: A common mobile phase for catecholamine analysis consists of a phosphate or acetate buffer with an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier like methanol or acetonitrile.
-
Column: A C18 column is typically used.
-
Detection: UV detection can be used, but electrochemical detection is often more sensitive for catecholamines.
-
Quantification: Create a standard curve for both this compound and epinine to quantify their concentrations in your samples at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
From this data, you can calculate the rate of degradation and the half-life (t½) of this compound under your specific experimental conditions.
-
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining this compound stability.
This compound Signaling Pathway
This compound is a prodrug that is hydrolyzed to epinine. Epinine is an agonist at both dopamine and adrenergic receptors, leading to a complex downstream signaling cascade.
Caption: this compound's conversion and signaling pathways.
References
- 1. Analysis of epinine and its metabolites in man after oral administration of its pro-drug this compound using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological profile of this compound. A summary of experiments on anaesthesized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Ibopamine Solubility Issues for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with ibopamine in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a sympathomimetic prodrug of epinine (N-methyldopamine).[1][2] It functions as an agonist for both D1 dopaminergic and α-adrenergic receptors.[1][3] For in vitro assays, achieving a desired concentration of this compound in aqueous culture media can be challenging due to its limited solubility. This can lead to compound precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What is the commonly used form of this compound for research?
A2: this compound is often used in its hydrochloride salt form (this compound HCl) for research purposes.[2][4] Salt forms of compounds are generally more water-soluble than their free base counterparts.
Q3: In which solvents is this compound hydrochloride reported to be soluble?
A3: this compound hydrochloride has been reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol, with sonication potentially aiding dissolution.[5] It is also reportedly soluble in dioxane. While some sources state it is "soluble in DMSO," others describe it as "slightly soluble," suggesting that achieving high concentrations may be difficult.
Q4: Can I dissolve this compound directly in cell culture media?
A4: Directly dissolving this compound in aqueous cell culture media is generally not recommended due to its low aqueous solubility. This practice will likely result in precipitation and an unknown final concentration in your experiment. It is best practice to first prepare a concentrated stock solution in an appropriate organic solvent.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide provides a step-by-step approach to troubleshoot and resolve issues related to this compound precipitation during your experiments.
Problem: Precipitate observed after adding this compound stock solution to cell culture medium.
Cause 1: Low Solubility of this compound in the Final Assay Volume.
-
Solution:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.
-
Increase the Solvent Concentration: While not always ideal due to potential solvent toxicity, slightly increasing the final percentage of the organic solvent (e.g., DMSO) in the culture medium can help maintain this compound solubility. It is crucial to keep the final solvent concentration below a level that affects cell viability (typically <0.5% for DMSO). Always include a vehicle control in your experimental design to account for any solvent effects.
-
Cause 2: Improper Preparation of the Stock Solution.
-
Solution:
-
Ensure Complete Dissolution: Visually inspect your stock solution to ensure there are no undissolved particles. If particles are present, try gentle warming (e.g., in a 37°C water bath) and/or sonication to aid dissolution.
-
Use Fresh Stock Solutions: this compound stability in solution over long periods is not well-documented. It is advisable to prepare fresh stock solutions for your experiments or use aliquots that have been stored properly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles.
-
Cause 3: Interaction with Components in the Cell Culture Medium.
-
Solution:
-
Serum Concentration: High concentrations of proteins in fetal bovine serum (FBS) can sometimes cause compounds to precipitate. If your protocol allows, try reducing the serum percentage in your medium during the treatment period.
-
pH of the Medium: Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). pH can significantly influence the solubility of ionizable compounds.
-
Quantitative Data Summary
The following table summarizes the known solubility of this compound Hydrochloride based on available data. Please note that precise quantitative values (e.g., mg/mL) are not consistently reported in publicly available literature.
| Solvent | Reported Solubility | Molar Mass (HCl Salt) | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | 343.85 g/mol [4] | Sonication may improve dissolution. |
| Methanol | Slightly Soluble | 343.85 g/mol [5] | Sonication may improve dissolution. |
| Dioxane | Soluble | 343.85 g/mol [5] | |
| Water | Sparingly Soluble | 343.85 g/mol | This compound is a prodrug often formulated in aqueous solutions for ophthalmic use, suggesting some degree of water solubility, likely at lower concentrations.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound Hydrochloride powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound HCl:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = 10 mmol/L * 0.001 L * 343.85 g/mol * 1000 mg/g = 3.4385 mg
-
-
Weigh the this compound HCl powder:
-
Using a calibrated analytical balance, carefully weigh out approximately 3.44 mg of this compound HCl powder and place it into a sterile microcentrifuge tube or vial. Record the exact weight.
-
-
Add DMSO:
-
Add the calculated volume of DMSO to the tube containing the this compound HCl powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and store:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected cryovials. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Kinetic Solubility Assessment for In Vitro Assays
This protocol provides a general workflow to determine the kinetic solubility of this compound in your specific assay buffer.
-
Prepare a high-concentration stock solution of this compound HCl in 100% DMSO (e.g., 100 mM).
-
Perform serial dilutions of the DMSO stock solution in your assay buffer (e.g., cell culture medium).
-
Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours).
-
Visually inspect for precipitation at each concentration.
-
For a more quantitative assessment, you can use methods like nephelometry to measure light scattering caused by insoluble particles.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Use.
Caption: Troubleshooting Logic for this compound Precipitation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Hydrochloride [benchchem.com]
- 3. This compound in chronic congestive heart failure: hemodynamic and neurohumoral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. medkoo.com [medkoo.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in the Ibopamine provocative test
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ibopamine provocative test. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Troubleshooting Guide: Inconsistent Results
Question: Why am I observing a high degree of variability in intraocular pressure (IOP) response to the this compound provocative test within the same patient group?
Answer: Inconsistent IOP responses can stem from several factors related to both the experimental protocol and the subject's physiological state.
-
Protocol Adherence: Ensure strict adherence to the standardized protocol. Variations in the instillation of this compound eye drops, the timing of IOP measurements, and the tonometer calibration can introduce significant variability.[1][2]
-
Concurrent Medications: The use of certain medications, particularly prostaglandin analogues, can significantly reduce the sensitivity of the test by enhancing uveoscleral outflow and masking the this compound-induced IOP increase.[1][3] It is crucial to document and consider the washout period for any concurrent ocular hypotensive medications.
-
Diurnal IOP Fluctuation: Glaucoma patients can have significant natural fluctuations in their IOP throughout the day.[2][4] Performing the test at the same time of day for all subjects can help minimize this variability.
-
Ocular Surface Health: Conditions affecting the ocular surface, such as dry eye, can alter drug absorption and lead to inconsistent responses.
Question: My results show a positive IOP response in healthy control subjects. What could be the cause of these false-positive results?
Answer: While the this compound provocative test generally has high specificity, false positives can occur.[1][3]
-
Subclinical Outflow Impairment: A positive response in a seemingly healthy individual may indicate an early, subclinical impairment of the aqueous humor outflow system that is not yet clinically diagnosed as glaucoma.[5][6]
-
Mydriasis-Induced Artifacts: this compound induces mydriasis (pupil dilation) which can, in some instances, mechanically alter the anterior chamber angle and slightly increase IOP, independent of its effect on aqueous humor production.[7][8]
-
Measurement Error: Inaccurate baseline IOP measurements can lead to a perceived increase that meets the criteria for a positive test. Ensure proper tonometer calibration and technique.
Question: I am not observing a significant IOP increase in my glaucoma patient group. What are the potential reasons for these false-negative results?
Answer: A lack of response in diagnosed glaucoma patients can be attributed to several factors.
-
Concurrent Prostaglandin Analogue Use: As mentioned, this is a primary cause of reduced test sensitivity.[1][3] These drugs enhance the alternative (uveoscleral) outflow pathway, which can compensate for the this compound-induced increase in aqueous production.
-
Advanced Disease Stage: In some cases of advanced glaucoma, the ciliary body's capacity to increase aqueous humor production in response to stimulation may be diminished.
-
Individual Variability in Drug Response: Genetic and physiological differences can lead to variations in how individuals metabolize this compound and respond to its active metabolite, epinine.
Frequently Asked Questions (FAQs)
What is the mechanism of action of the this compound provocative test?
This compound is a prodrug of epinine (N-methyldopamine).[7][9][10][11][12][13] When administered topically to the eye, it is rapidly hydrolyzed into epinine. Epinine stimulates both D1-dopaminergic and α-adrenergic receptors in the eye.[2][11][14] The activation of D1 receptors on the ciliary epithelium leads to an increase in the production of aqueous humor.[6] In individuals with a healthy outflow system, this increased production is compensated for, and there is no significant rise in intraocular pressure (IOP).[15][16] However, in eyes with an impaired trabecular meshwork or other outflow pathway abnormalities (as seen in glaucoma), the increased aqueous humor production leads to a transient but significant elevation in IOP.[5][15]
What is the standard protocol for the this compound provocative test?
A common protocol involves the following steps:
-
Measure the baseline intraocular pressure (IOP).
-
Instill two drops of 2% this compound ophthalmic solution into the eye, with a 5-minute interval between the drops.[1][2][3]
-
Measure the IOP at subsequent time points, typically at 30, 45, and 60 minutes after the first instillation.[1][2][17]
-
A positive test is generally defined as an IOP increase of a specific magnitude, often greater than 3 or 4 mmHg from baseline at any of the measurement times.[1][3][16][17]
What are the expected sensitivity and specificity of the test?
Clinical studies have reported varying sensitivity and specificity, but generally, the test is considered to have good diagnostic performance.
-
One study reported a sensitivity of 87% and a specificity of 95% for differentiating between glaucoma patients and normal individuals.[1][3]
-
Another study found the test to be positive in 92% of primary open-angle glaucoma (POAG) patients, 61% of glaucoma suspects, and 0% of healthy volunteers.[5]
Data Presentation
Table 1: Summary of Quantitative Data from Clinical Studies
| Parameter | Glaucoma Patients | Glaucoma Suspects | Healthy Controls | Reference |
| Sensitivity | 87% | - | - | [1][3] |
| Specificity | - | - | 95% | [1][3] |
| Positive Test Rate | 92% (POAG) | 61% | 0% | [5] |
| Mean IOP Increase | 7.4 ± 4.0 mmHg | 1.9 ± 1.6 mmHg | - | [16] |
| IOP Increase (Stable Glaucoma) | 4.5 mmHg | - | - | [15] |
| IOP Increase (Progressive Glaucoma) | 8.1 mmHg | - | - | [15] |
Experimental Protocols
Detailed Methodology for the this compound Provocative Test
1. Subject Selection and Preparation:
- Obtain informed consent from all participants.
- Conduct a thorough ophthalmic examination to confirm the subject's diagnosis (glaucoma, glaucoma suspect, or healthy control).
- Document all current medications, with special attention to ocular hypotensive drugs. Institute an appropriate washout period if necessary and ethically permissible.
- Acclimate the subject to the testing environment for at least 10 minutes before baseline measurements.
2. Baseline Intraocular Pressure (IOP) Measurement:
- Calibrate a Goldmann applanation tonometer according to the manufacturer's instructions.
- Instill a single drop of a topical anesthetic (e.g., proparacaine hydrochloride 0.5%) into the conjunctival sac of the eye to be tested.
- Measure the baseline IOP. Take at least two readings and average them. If the readings differ by more than 2 mmHg, a third measurement should be taken.
3. This compound Administration:
- Instill one drop of 2% this compound hydrochloride ophthalmic solution into the inferior conjunctival cul-de-sac.
- Instruct the subject to close their eye gently for one minute to minimize systemic absorption.
- After 5 minutes, instill a second drop of 2% this compound solution following the same procedure.
4. Post-instillation IOP Measurements:
- Measure the IOP at 30, 45, and 60 minutes after the first drop of this compound was instilled.
- Follow the same procedure for IOP measurement as described for the baseline reading.
5. Interpretation of Results:
- Calculate the change in IOP from baseline at each time point.
- A positive test is typically defined as an increase in IOP of >3 mmHg or >4 mmHg from baseline at any of the post-instillation measurements. The exact threshold may vary based on the specific study protocol.
Visualizations
Caption: this compound Signaling Pathway in the Eye.
Caption: Experimental Workflow for the this compound Provocative Test.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound provocative test and glaucoma: consideration of factors that may influence the examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in glaucoma diagnostics: a new pharmacological provocative test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increase in aqueous humor production following D1 receptors activation by means of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Effect of this compound on aqueous humor production in normotensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological profile of this compound. A summary of experiments on anaesthesized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound--how should it be used? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aao.org [aao.org]
- 16. This compound challenge test can be used to differentiate glaucoma suspects from glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison between the 1% and 2% this compound provocative test in primary open-angle glaucoma patients: sensitivity, specificity and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing follicular conjunctivitis side effect in Ibopamine animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing side effects, specifically follicular conjunctivitis, during pre-clinical animal studies involving Ibopamine.
Troubleshooting Guide: Managing Follicular Conjunctivitis
This guide provides a step-by-step approach to identifying and managing suspected follicular conjunctivitis in animal subjects during this compound administration.
1. Initial Observation and Confirmation
-
Question: What are the initial signs of follicular conjunctivitis and how can I confirm the diagnosis?
-
Answer: Initial signs include redness (hyperemia), swelling (chemosis) of the conjunctiva, and ocular discharge.[1] You may also observe the animal exhibiting signs of discomfort such as increased blinking (blepharospasm) or rubbing the eyes.[2] For a definitive diagnosis, a veterinarian or veterinary ophthalmologist should perform a thorough ophthalmic examination. This may involve numbing the eye to examine the conjunctival surfaces, including the third eyelid, for the characteristic raised, "cobblestone" appearance of enlarged lymphoid follicles.[3] Cytological examination of conjunctival scrapings can also be performed to confirm the presence of lymphoid hyperplasia.
2. Rule Out Other Potential Causes
-
Question: Before attributing follicular conjunctivitis to this compound, what other potential causes should be considered?
-
Answer: It is crucial to rule out other common causes of conjunctivitis in a research setting. These can include:
-
Environmental Irritants: Dust, bedding particles, or allergens in the animal's environment.[1][3]
-
Infections: Bacterial, viral, or fungal infections can present with similar clinical signs.
-
Allergic Reactions: Hypersensitivity to other substances in the environment or diet.[1]
-
Underlying Ocular or Systemic Disease: Conditions such as dry eye (keratoconjunctivitis sicca), glaucoma, or uveitis can cause secondary conjunctival inflammation.[1] A complete physical and ophthalmic examination, including Schirmer tear testing and tonometry, is recommended.[1][4]
-
3. Management and Treatment Protocol
-
Question: What is the recommended treatment protocol for managing follicular conjunctivitis in a research setting?
-
Answer: The primary goal is to reduce inflammation and discomfort for the animal.
-
Mild Cases: For mild cases without significant discomfort, gentle flushing of the eyes with a sterile saline solution may be sufficient to remove potential irritants.[1][3]
-
Moderate to Severe Cases: In cases with marked inflammation and clinical signs, topical anti-inflammatory medications are typically recommended.
-
Topical Corticosteroids: Dexamethasone 0.1% or prednisolone acetate 1% eye drops can be effective in reducing inflammation.[2][5][6] However, their long-term use should be avoided due to potential side effects like delayed corneal healing.[1][6]
-
Topical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Diclofenac 0.1% eye drops are an alternative to corticosteroids for managing inflammation.[2][5]
-
-
Treatment Duration: The duration of treatment will depend on the severity of the condition and the animal's response. Medications are typically tapered as the clinical signs resolve.[3]
-
Experimental Workflow for Managing Suspected this compound-Induced Follicular Conjunctivitis
Caption: Workflow for managing suspected drug-induced follicular conjunctivitis.
Frequently Asked Questions (FAQs)
About this compound
-
Q1: What is the mechanism of action of this compound in the eye?
-
A1: this compound is a prodrug of epinine (N-methyldopamine).[7][8] After topical administration, it is hydrolyzed by esterases in the aqueous humor to epinine.[8][9] Epinine stimulates both α-adrenergic and D1-dopaminergic receptors in the eye.[8][9][10] The α-adrenergic stimulation leads to mydriasis (pupil dilation) without affecting accommodation, while the D1-dopaminergic activity can increase aqueous humor production.[9][11]
This compound Signaling Pathway in the Eye
Caption: this compound's conversion to epinine and its action on ocular receptors.
-
Q2: What are the known ocular side effects of this compound in animal studies?
-
A2: In a study on rabbits, 2% this compound eye drops caused a transient increase in intraocular pressure followed by prolonged hypotension.[12] Generally, this compound is considered to have low toxicity and be well-tolerated.[8] The most commonly noted effect is mydriasis.[8] While follicular conjunctivitis is not a widely reported side effect, any inflammatory response should be carefully evaluated.
About Follicular Conjunctivitis
-
Q3: Is follicular conjunctivitis a common condition in laboratory animals?
-
A3: Follicular conjunctivitis is a relatively common finding, particularly in young dogs, and is often associated with environmental irritants or allergens.[1][3] It represents an immune response of the conjunctival-associated lymphoid tissue.
-
Q4: Can other ophthalmic medications induce follicular conjunctivitis?
-
A4: Yes, drug-induced follicular conjunctivitis has been reported with other topical medications. For example, brinzolamide, a carbonic anhydrase inhibitor, has been shown to cause follicular conjunctivitis in humans.[13] Any topical medication can potentially cause a local hypersensitivity reaction.[4]
Data Summary
The following tables summarize key information from relevant studies.
Table 1: this compound Ocular Effects in Animal Models
| Animal Model | This compound Concentration | Observed Effects | Reference |
| Rabbit | 2% | Transient increase in intraocular pressure, followed by prolonged hypotension; mydriasis. | [12] |
Table 2: Treatment Options for Follicular Conjunctivitis in Animal Studies
| Treatment | Concentration | Animal Model | Outcome | Reference |
| Dexamethasone | 0.1% | Dog | Recommended for moderate to severe cases. | [2][5] |
| Diclofenac | 0.1% | Dog | Effective for mild cases; faster resolution in young dogs compared to dexamethasone. | [2][5] |
| Saline Rinse | N/A | Dog | May be sufficient for mild cases to remove irritants. | [1][3] |
Experimental Protocols
Protocol 1: Ophthalmic Examination for Follicular Conjunctivitis
-
Visual Inspection: Grossly examine the eyes for signs of redness, swelling, and discharge.
-
Topical Anesthesia: Instill one drop of a topical anesthetic (e.g., proparacaine hydrochloride 0.5%) into the conjunctival sac.
-
Conjunctival Evaluation: After 1-2 minutes, use a sterile, smooth-tipped instrument or a cotton-tipped applicator to gently evert the eyelids and the third eyelid.
-
Follicle Assessment: Examine the conjunctival surfaces under magnification (e.g., with a slit lamp biomicroscope or operating loupes) for the presence of raised, translucent or whitish nodules (follicles). Note their size, number, and distribution.
-
Documentation: Record all findings and capture images if possible for comparison over time.
Protocol 2: Conjunctival Cytology
-
Anesthesia: Apply topical anesthetic as described in Protocol 1.
-
Sample Collection: Gently scrape the conjunctival surface, including some of the follicles, with a sterile cytobrush or a Kimura platinum spatula.
-
Slide Preparation: Roll the collected cells onto a clean glass microscope slide.
-
Staining: Air-dry the slide and stain with a Romanowsky-type stain (e.g., Diff-Quik).
-
Microscopic Examination: Examine the slide under a microscope for the presence of lymphocytes, plasma cells, and other inflammatory cells, which would be indicative of a lymphoid response.
References
- 1. Eyes on Fire: Managing Conjunctivitis in Dogs - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 2. Follicular conjunctivitis in dogs: A retrospective study (2007-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Follicular Conjunctivitis | VCA Animal Hospitals [vcahospitals.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. researchgate.net [researchgate.net]
- 6. Selected Ophthalmic Drugs: Indications and Contraindications - WSAVA 2017 Congress - VIN [vin.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. benthamscience.com [benthamscience.com]
- 10. This compound eye drops in ophthalmology | Journalasjt [journalajst.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of effects of topical this compound and epinephrine on the circadian rhythm of intraocular pressure of the rabbit eye as measured by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brinzolamide-induced Follicular Conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Ibopamine dosage for sustained intraocular pressure increase
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing ibopamine dosage for sustained intraocular pressure (IOP) increase in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound increases intraocular pressure?
A1: this compound is a prodrug of epinine (N-methyldopamine).[1][2] After topical administration, it is rapidly hydrolyzed by esterases in the ocular tissues and aqueous humor into epinine.[1] The IOP increase is primarily due to the stimulation of D1 dopaminergic receptors on the ciliary body by epinine, which leads to an increased production of aqueous humor.[1][3][4] This effect is most pronounced in eyes with compromised aqueous outflow pathways.[4][5]
Q2: What is the standard concentration of this compound used in ophthalmic research?
A2: The most commonly used concentration in clinical and research settings is a 2% this compound ophthalmic solution.[3][5][6][7][8] While a 1% solution has also been tested, the 2% concentration is generally recommended for a more robust effect, particularly in diagnostic tests.[9]
Q3: How long does the IOP-increasing effect of a single dose of this compound last?
A3: A single administration of 2% this compound typically induces a transient increase in IOP. The peak effect is generally observed within 45 minutes, and the duration of action is approximately 180 minutes.[10]
Q4: Is it possible to achieve a sustained increase in IOP with this compound?
A4: Yes, a sustained increase in IOP can be achieved through repeated administration of this compound. Studies on ocular hypotony have used dosing regimens of 2% this compound two to three times daily to maintain an elevated IOP over an extended period.[9] One study noted that twice-daily administration could increase IOP for over 8 hours.
Q5: Does tolerance or tachyphylaxis develop with repeated this compound administration?
A5: Current research suggests that tachyphylaxis (a diminishing response to successive doses) is not a significant concern with chronic this compound treatment. Studies have shown that the IOP-lowering effect returns to pre-treatment values after discontinuation of the drug, indicating a consistent response with repeated use.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Significant IOP Increase | 1. Healthy Outflow Pathways: In healthy eyes with normal aqueous humor outflow, the increased production may be compensated for, resulting in no net IOP change.[3][5] 2. Concurrent Medications: The use of prostaglandin analogues can reduce the hypertensive effect of this compound.[10] 3. Improper Administration: Incorrect instillation technique can lead to insufficient drug delivery. | 1. Subject Selection: Ensure the experimental model or patient population has compromised outflow facility to observe a significant IOP increase. 2. Medication Washout: Implement a sufficient washout period for any concurrent ocular medications, particularly prostaglandin analogues, prior to the experiment. 3. Standardized Instillation: Follow a strict protocol for eye drop administration to ensure consistent dosing. |
| Ocular Irritation or Conjunctivitis with Chronic Dosing | 1. Drug Formulation: The formulation of the this compound solution may cause local irritation. 2. Repeated Administration: Frequent instillation can lead to ocular surface irritation and follicular conjunctivitis. | 1. Vehicle Control: Use a vehicle-only control group to determine if the irritation is due to the active ingredient or the formulation. 2. Dose Frequency Optimization: Investigate if a lower dosing frequency can maintain the desired IOP increase while minimizing irritation. 3. Formulation Adjustment: Consider reformulating the solution with different excipients to improve tolerability, although this would require extensive validation. |
| High Variability in IOP Response Between Subjects | 1. Baseline IOP: The magnitude of the IOP increase can be influenced by the baseline IOP.[11] 2. Severity of Outflow Impairment: The degree of outflow pathway dysfunction can vary significantly between subjects, leading to different responses.[7][12] | 1. Subject Stratification: Stratify subjects based on baseline IOP and/or the severity of outflow impairment to reduce variability within groups. 2. Crossover Design: If feasible, use a crossover study design where each subject serves as their own control. 3. Increase Sample Size: A larger sample size can help to account for inter-subject variability. |
Data Presentation
Table 1: Effect of 2% this compound on Intraocular Pressure (IOP) in Different Patient Populations (Single Dose)
| Patient Group | Number of Patients | Baseline IOP (mmHg, Mean) | IOP after 45 min (mmHg, Mean) | Mean IOP Increase (mmHg) | Reference |
| Glaucoma Suspects | 24 | Not Specified | Not Specified | 1.8 | [7] |
| Stable Glaucoma | 24 | Not Specified | Not Specified | 4.5 | [7] |
| Progressive Glaucoma | 13 | Not Specified | Not Specified | 8.1 | [7] |
| Healthy Volunteers | 15 | 11.13 | 11.13 | 0 | [6] |
| Open-Angle Glaucoma | 15 | 25.83 | 29.87 | 4.04 | [6] |
Table 2: Dosing Regimens for Sustained IOP Elevation
| Dosage Regimen | Duration of Treatment | Observed Effect | Key Considerations | Reference |
| 2% this compound, 1 drop every hour for 4 hours | 4 hours | Significant increase in aqueous humor flow and IOP in glaucomatous eyes. | Designed to study acute effects on aqueous humor dynamics. | [6] |
| 2% this compound, twice daily | 10 hours (study duration) | Mean IOP was 2.4 mmHg higher compared to placebo over 8 hours. | Effective for short-term sustained IOP increase in hypotony. | |
| 2% this compound, three times daily | 24 weeks | Mean IOP increase of 2.11 mmHg in patients who completed the study. | Poorly tolerated in about half of the patients due to conjunctivitis and irritation. |
Experimental Protocols
Protocol 1: Acute IOP Response to a Single Dose of this compound (Provocative Test)
-
Subject Acclimatization: Allow subjects to rest in a quiet room for at least 30 minutes before baseline measurements.
-
Baseline IOP Measurement: Measure the baseline IOP in both eyes using a calibrated tonometer (e.g., applanation tonometry). Record the average of three consecutive readings.
-
This compound Administration: Instill two drops of 2% this compound solution into the conjunctival sac of the test eye, with a 5-minute interval between drops.[13] The contralateral eye can serve as a control and receive a placebo.
-
Post-instillation IOP Measurement: Re-measure the IOP in both eyes at 30, 45, 60, and 180 minutes post-instillation.[10] The peak response is expected at approximately 45 minutes.[7]
-
Data Analysis: Calculate the change in IOP from baseline for both the test and control eyes at each time point. A positive response is typically defined as an IOP increase of ≥3 mmHg.[11][13]
Protocol 2: Induction of Sustained Ocular Hypertension in a Rabbit Model
This protocol is a generalized model and should be adapted and approved by an institutional animal care and use committee.
-
Animal Model: Use healthy New Zealand White rabbits. House them in a controlled environment with a regular light-dark cycle.
-
Induction of Ocular Hypertension (Optional): To mimic a compromised outflow system, ocular hypertension can be induced. A common method is the weekly subconjunctival injection of a betamethasone suspension for 3 weeks.[14][15]
-
Baseline IOP Measurement: Measure baseline IOP in conscious rabbits using a veterinary tonometer (e.g., Tono-Pen) after a suitable acclimatization period.
-
This compound Administration for Sustained Effect:
-
Treatment Group: Administer one drop of 2% this compound solution to the test eye(s) three times daily (e.g., at 8:00, 14:00, and 20:00).
-
Control Group: Administer a vehicle placebo on the same schedule.
-
-
IOP Monitoring: Measure IOP daily, prior to the first dose of the day, to assess the sustained effect. Additional measurements can be taken at various time points after dosing to characterize the daily IOP curve.
-
Duration: Continue the dosing regimen for the desired study period (e.g., 1-4 weeks).
-
Washout Period: After the treatment period, include a washout period where the drug is no longer administered, and monitor the return of IOP to baseline levels.
-
Data Analysis: Compare the mean daily IOP between the this compound-treated and control groups. Analyze the IOP changes over the course of the study.
Visualizations
Caption: this compound's dual signaling pathway in the eye.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Pharmacological profile of this compound. A summary of experiments on anaesthesized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Increase in aqueous humor production following D1 receptors activation by means of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound eye drops on intraocular pressure and aqueous humor flow in healthy volunteers and patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound challenge test can diagnose glaucoma stages - American Academy of Ophthalmology [aao.org]
- 8. The effects of 2% this compound eye drops on the intraocular pressure and pupil motility of patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison between the 1% and 2% this compound provocative test in primary open-angle glaucoma patients: sensitivity, specificity and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound provocative test and glaucoma: consideration of factors that may influence the examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The comparison of topical this compound 2% with tonography to identify the outflow resistance in eyes with ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. daily glaucoma medications: Topics by Science.gov [science.gov]
- 13. This compound challenge testing becomes negative following successful trabeculectomy surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surgical treatment in induced ocular hypertension in rabbit [repository.usmf.md]
- 15. gjms.com.pk [gjms.com.pk]
Technical Support Center: Drug Interaction Between Ibopamine and Prostaglandin Analogs in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction between Ibopamine and prostaglandin analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and prostaglandin analogs in ophthalmic research?
A1: this compound is a sympathomimetic prodrug of epinine, which acts as a D1-dopaminergic and alpha-adrenergic agonist.[1][2] In ophthalmology, its principal effect is the stimulation of aqueous humor production.[3][4] This property is utilized in the "this compound provocative test" to assess the outflow facility of the eye; in eyes with compromised outflow, the increased aqueous production leads to a significant rise in intraocular pressure (IOP).[5][6]
Prostaglandin analogs (e.g., latanoprost, travoprost, bimatoprost) are first-line treatments for glaucoma.[7] They lower IOP by increasing the outflow of aqueous humor through both the uveoscleral and trabecular meshwork pathways.[8][9] This is achieved by remodeling the extracellular matrix of these outflow pathways.[10]
Q2: What is the expected outcome of an this compound provocative test in a subject pre-treated with a prostaglandin analog?
A2: A key interaction observed is that concurrent use of prostaglandin analogs can blunt or eliminate the expected rise in IOP during an this compound provocative test.[11] Studies have shown that glaucoma patients using prostaglandin analogs do not exhibit a significant elevation in IOP after this compound administration.[11] This interaction reduces the sensitivity of the this compound test as a diagnostic or research tool in these subjects.[11]
Q3: Why do prostaglandin analogs interfere with the this compound provocative test?
A3: While the precise molecular crosstalk is still under investigation, the interference likely stems from the opposing effects of the two drug classes on aqueous humor dynamics. This compound increases aqueous humor production, while prostaglandin analogs enhance its outflow.[3][8] The enhanced outflow capacity created by the prostaglandin analog can accommodate the increased aqueous production stimulated by this compound, thus preventing a significant rise in IOP. One study suggested that latanoprost did not influence the outflow pathway compromission itself as detected by the this compound test, indicating that while the overall IOP response is blunted, the underlying outflow issue may persist.[12]
Q4: Are there any known adverse effects when co-administering this compound and prostaglandin analogs in a research setting?
A4: Specific adverse events related to the co-administration of this compound and prostaglandin analogs are not well-documented in publicly available literature. However, it is essential to consider the individual side effect profiles of each drug. Prostaglandin analogs are associated with local side effects such as conjunctival hyperemia, increased iris pigmentation, and eyelash changes.[13] this compound is generally well-tolerated, with some patients reporting a slight burning sensation upon instillation.[14] In animal models, latanoprost has been shown to be non-toxic even at high systemic doses.[15] Researchers should monitor for both expected and unexpected ocular and systemic adverse events during co-administration studies.
Troubleshooting Guides
Problem: Unexpectedly low or no IOP increase after this compound challenge in a glaucoma model.
| Possible Cause | Troubleshooting Step |
| Concurrent treatment with prostaglandin analogs. | Verify the subject's treatment history. A washout period for prostaglandin analogs is necessary to accurately assess the effect of this compound on aqueous humor dynamics. The duration of the washout period should be sufficient to eliminate the effects of the prostaglandin analog on outflow facility. |
| Sub-optimal this compound dosage or administration. | Ensure the correct concentration (typically 2%) and administration protocol (e.g., two drops instilled 5 minutes apart) of this compound are being followed.[11] |
| Incorrect timing of IOP measurements. | IOP should be measured at baseline and at specific time points after this compound instillation (e.g., 30, 45, 60, and 180 minutes) to capture the peak effect.[11] |
| Healthy outflow pathways in the experimental subject. | The this compound provocative test will not induce a significant IOP rise in eyes with normal aqueous humor outflow.[9] Confirm that the experimental model exhibits the expected outflow impairment. |
Problem: Difficulty interpreting aqueous humor outflow data in the presence of both drugs.
| Possible Cause | Troubleshooting Step |
| Confounding effects on different outflow pathways. | Design experiments to isolate and measure the different outflow pathways. For example, use techniques like fluorophotometry to quantify uveoscleral and trabecular outflow separately.[16] |
| Lack of a clear baseline. | Establish a stable baseline of aqueous humor dynamics before introducing any investigational drugs. If subjects are already on medication, a sufficient washout period is crucial. |
| Variability in individual responses. | Increase the sample size to account for biological variability. Stratify the analysis based on baseline IOP or the extent of outflow impairment. |
Quantitative Data
Table 1: Expected IOP Changes with this compound Provocative Test in Untreated Subjects
| Subject Group | Mean IOP Increase (mmHg) | Reference |
| Glaucoma Suspects | 1.8 - 1.9 | [6][17] |
| Stable Glaucoma | 4.5 | [6] |
| Progressive Glaucoma | 8.1 | [6] |
| Glaucoma Patients (General) | 7.4 | [17] |
Table 2: Efficacy of this compound Provocative Test (in subjects not on prostaglandin analogs)
| Metric | Value | Reference |
| Sensitivity | 87% | [11] |
| Specificity | 95% | [11] |
Note: The sensitivity of the test is significantly reduced in patients concurrently using prostaglandin analogs.[11]
Experimental Protocols
1. This compound Provocative Test
-
Objective: To assess the aqueous humor outflow facility.
-
Materials:
-
This compound hydrochloride 2% ophthalmic solution
-
Tonometer (e.g., Goldmann applanation tonometer)
-
Topical anesthetic
-
-
Procedure:
-
Measure the baseline intraocular pressure (IOP).
-
Instill one drop of topical anesthetic.
-
Instill two drops of 2% this compound solution into the eye, with a 5-minute interval between the drops.[11]
-
Measure the IOP at 30, 45, 60, and 180 minutes after the first this compound instillation.[11]
-
A positive test is typically defined as an IOP increase of >3 mmHg or >4 mmHg from baseline at any of the measurement times.[14][17]
-
2. Assessment of Uveoscleral Outflow using Fluorophotometry (General Methodology)
-
Objective: To quantify the rate of aqueous humor drainage through the uveoscleral pathway.
-
Materials:
-
Scanning ocular fluorophotometer
-
Topical fluorescein
-
Anterior segment perfusion culture system (for ex vivo studies)
-
-
Procedure (In Vivo - adapted from principles in[16]):
-
Instill topical fluorescein into the eye and allow several hours for it to distribute evenly in the anterior chamber.
-
Perform baseline measurements of fluorescein concentration in the cornea and anterior chamber using the fluorophotometer.
-
Administer the prostaglandin analog according to the study protocol.
-
Repeat fluorophotometry measurements at defined time points to determine the rate of fluorescein clearance from the anterior chamber.
-
Calculate the total aqueous humor outflow. Uveoscleral outflow is often calculated using the modified Goldmann equation: Fu = F - C(IOP - EVP), where Fu is uveoscleral outflow, F is total aqueous flow, C is trabecular outflow facility, IOP is intraocular pressure, and EVP is episcleral venous pressure.
-
Signaling Pathways and Experimental Workflows
Caption: Independent signaling pathways of this compound and prostaglandin analogs in the eye.
Caption: A logical workflow for studying the interaction in a preclinical model.
Caption: Opposing effects of this compound and prostaglandin analogs on IOP regulation.
References
- 1. Combined glaucoma and cataract surgery versus cataract surgery alone for eyes with cataract and glaucoma | Cochrane [cochrane.org]
- 2. This compound challenge test can be used to differentiate glaucoma suspects from glaucoma patients | Semantic Scholar [semanticscholar.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. aao.org [aao.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Control of Gαq signaling dynamics and GPCR cross-talk by GRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound eye drops on intraocular pressure and aqueous humor flow in healthy volunteers and patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound provocative test and glaucoma: consideration of factors that may influence the examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Latanoprost and the this compound test: a year's experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Aqueous outflow imaging techniques and what they tell us about intraocular pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peripheral Latanoprost Administration Lowers Intraocular Pressure in the Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound challenge test can be used to differentiate glaucoma suspects from glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing tachyphylaxis with chronic Ibopamine administration in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chronic Ibopamine administration. The focus is on addressing potential concerns and offering investigative pathways regarding tachyphylaxis.
Frequently Asked Questions (FAQs)
Q: Is tachyphylaxis a common issue with chronic this compound administration?
A: Published clinical data in human subjects suggests that tachyphylaxis is not a common occurrence with chronic this compound administration at therapeutic doses for conditions like congestive heart failure. Several studies have shown a lack of desensitization of alpha- and beta-adrenoceptors during long-term treatment.[1][2] One study specifically noted the absence of tachyphylaxis with ophthalmic use of this compound. However, as with any G-protein coupled receptor (GPCR) agonist, the potential for tachyphylaxis exists, particularly in specific experimental models or under certain conditions.
Q: What is tachyphylaxis and how does it differ from tolerance?
A: Tachyphylaxis is a rapid decrease in the response to a drug following its initial administration.[3] It is an acute phenomenon. Tolerance, on the other hand, is a more gradual decrease in responsiveness to a drug over a longer period (days to weeks).[4] The underlying mechanisms can also differ.
Q: What are the potential mechanisms of this compound-induced tachyphylaxis?
A: this compound's active metabolite, epinine, is an agonist for dopamine (D1 and D2) and adrenergic (alpha and beta) receptors, which are all G-protein coupled receptors (GPCRs).[5][6][7] The primary mechanisms for tachyphylaxis to GPCR agonists involve:
-
Receptor Desensitization: Phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs) and other kinases (like PKA for the D1 receptor), leading to the binding of arrestin proteins which uncouple the receptor from its G-protein.[8][9]
-
Receptor Internalization: The removal of receptors from the cell surface via endocytosis, making them unavailable for agonist binding.[8]
-
Mediator Depletion: Exhaustion of downstream signaling molecules.[8]
Troubleshooting Guide
Issue: I am observing a diminished response to chronic this compound administration in my experimental model.
This could be due to several factors, including tachyphylaxis, but it is important to rule out other possibilities first.
Step 1: Verify Experimental Conditions
-
Compound Integrity: Ensure the stability and purity of your this compound stock solution.
-
Dosing and Administration: Confirm that the correct dose is being administered consistently.
-
Cell Culture/Animal Model Health: Ensure the health and stability of your experimental model, as changes in physiology can affect drug response.
Step 2: Investigate Potential Tachyphylaxis
If other factors have been ruled out, you can investigate the potential for tachyphylaxis using the following experimental protocols.
Quantitative Data from Clinical Studies
The following table summarizes findings from studies where tachyphylaxis to this compound was not observed. This may provide a useful reference for dosing and duration in your experimental design.
| Study Population | This compound Dosage | Duration of Treatment | Outcome on Receptor Function/Efficacy | Reference |
| Healthy Volunteers | 100 mg, 3 times a day | 14 days | No desensitization of lymphocyte β2- or platelet α2-adrenoceptors. | [1] |
| Patients with Congestive Heart Failure | Not specified | Up to 1 year | Maintained hemodynamic activity. | [2] |
| Patients with Congestive Heart Failure | Varied | 1 year | No tolerance observed. | [3] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the potential mechanisms of tachyphylaxis.
Protocol 1: Radioligand Binding Assay to Quantify Receptor Number (Downregulation)
This protocol is to determine if chronic this compound exposure leads to a decrease in the total number of dopamine or adrenergic receptors.
-
Objective: To measure the maximal binding capacity (Bmax), which reflects receptor density.
-
Materials:
-
Cell membranes or tissue homogenates from control and this compound-treated groups.
-
Radiolabeled antagonist for the receptor of interest (e.g., [³H]SCH23390 for D1 receptors, [³H]Spiperone for D2 receptors).
-
Unlabeled antagonist for the same receptor to determine non-specific binding.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled antagonist in the presence (for non-specific binding) or absence (for total binding) of a high concentration of the unlabeled antagonist.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform saturation analysis (e.g., Scatchard plot) to determine the Bmax (receptor number) and Kd (binding affinity). A significant decrease in Bmax in the this compound-treated group compared to the control group suggests receptor downregulation.
-
Protocol 2: Cell-Surface ELISA for Receptor Internalization
This protocol measures the number of receptors on the cell surface to assess internalization.
-
Objective: To quantify the proportion of receptors that have been internalized from the cell surface.
-
Materials:
-
Intact cells cultured in multi-well plates (control and this compound-treated).
-
Primary antibody that recognizes an extracellular epitope of the receptor of interest.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
HRP substrate (e.g., TMB).
-
Stop solution.
-
Plate reader.
-
-
Procedure:
-
Treatment: Treat cells with this compound for the desired duration. Include a control group with vehicle treatment.
-
Labeling: Place cells on ice, and incubate with the primary antibody to label the surface receptors.
-
Washing: Wash the cells with ice-cold buffer to remove unbound primary antibody.
-
Secondary Antibody: Incubate with the HRP-conjugated secondary antibody.
-
Washing: Wash the cells again to remove unbound secondary antibody.
-
Detection: Add the HRP substrate and allow the color to develop. Stop the reaction with a stop solution.
-
Quantification: Measure the absorbance at the appropriate wavelength using a plate reader. A decrease in absorbance in the this compound-treated cells indicates a reduction in cell-surface receptors due to internalization.
-
Protocol 3: Adenylyl Cyclase Activity Assay (Functional Desensitization)
This assay measures the functional coupling of D1 (stimulatory) and D2 (inhibitory) receptors to adenylyl cyclase.
-
Objective: To determine if chronic this compound exposure desensitizes the receptor's ability to modulate cAMP production.
-
Materials:
-
Cell membranes from control and this compound-treated cells.
-
ATP (substrate for adenylyl cyclase).
-
Forskolin (a direct activator of adenylyl cyclase, used to amplify the signal).
-
GTP (required for G-protein activation).
-
Dopamine or a specific D1/D2 agonist.
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
-
-
Procedure:
-
Pre-treatment: Chronically expose cells to this compound or vehicle.
-
Membrane Preparation: Prepare cell membranes from the treated and control cells.
-
Adenylyl Cyclase Reaction: Incubate the membranes with ATP, GTP, forskolin, and varying concentrations of a dopamine receptor agonist (to re-challenge the receptors).
-
For D1 receptors (Gs-coupled) , measure the stimulation of cAMP production.
-
For D2 receptors (Gi-coupled) , measure the inhibition of forskolin-stimulated cAMP production.[10]
-
-
Quantification: Measure the amount of cAMP produced using a suitable assay kit.
-
Analysis: Compare the dose-response curves for the agonist in membranes from control and this compound-treated cells. A rightward shift in the EC50 (decreased potency) or a decrease in the maximal response (Emax) in the this compound-treated group indicates functional desensitization.
-
Visualizations
References
- 1. Methods of measuring internalization of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term therapy of chronic congestive heart failure with this compound: a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenylyl cyclase interaction with the D2 dopamine receptor family; differential coupling to Gi, Gz, and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Clinical efficacy of this compound in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of adenylyl cyclase activity in rat striatal homogenate by dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Biphasic Hemodynamic Response to Ibopamine in Heart Failure Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of Ibopamine in heart failure models. The information is compiled from various clinical studies to assist in experimental design, data interpretation, and addressing unexpected observations.
Frequently Asked Questions (FAQs)
Q1: We observed an initial, transient increase in pulmonary and atrial pressures after this compound administration, followed by a decrease. Is this an expected finding?
A1: Yes, this is a documented biphasic hemodynamic response to this compound.[1][2] Studies have shown an early, transient increase in mean right atrial pressure, mean capillary wedge pressure, and mean pulmonary arterial pressure within the first 15-30 minutes of administration.[2] This initial phase is typically followed by a reduction in these pressures and a more favorable hemodynamic profile, including increased cardiac output and reduced vascular resistance, which can be observed from one hour and last up to four hours post-dosing.[1]
Q2: What is the proposed mechanism behind the biphasic hemodynamic response of this compound?
A2: The biphasic action is thought to result from the differential timing of its effects on various adrenergic and dopaminergic receptors.[2][3] The initial increase in pressures may be attributed to an early alpha-adrenoceptor stimulation, leading to vasoconstriction. The subsequent, more sustained beneficial effects are likely due to the activation of beta-adrenoceptors, leading to increased cardiac contractility, and dopamine DA1 and DA2 receptors, which promote vasodilation and reduce peripheral vascular resistance.[4][5][6]
Q3: Does tolerance develop to the hemodynamic effects of this compound with repeated dosing?
A3: Studies involving repeated doses of this compound have shown that the qualitative hemodynamic effects are similar to the initial dose, with no evidence of short-term tolerance.[1] Long-term studies have also suggested a lack of pharmacological tolerance, with sustained hemodynamic improvements.[4][6]
Q4: What are the expected effects of this compound on heart rate and blood pressure?
A4: this compound generally does not significantly alter heart rate or mean arterial blood pressure.[1][7][8][9] However, one study did observe a delayed increase in heart rate at 45 minutes post-administration.[2] The overall effect on blood pressure is modest, as the vasodilation is coupled with a mild positive inotropic effect, which helps maintain blood pressure.[5]
Q5: Are there any significant adverse effects associated with this compound to be aware of during our studies?
A5: While generally well-tolerated, adverse effects, primarily related to the gastrointestinal and cardiovascular systems, have been reported.[10] The initial biphasic response, with its transient increase in cardiac filling pressures, is generally considered undesirable in most heart failure patients.[1] Although some studies have not found significant proarrhythmic properties at therapeutic doses, a large-scale trial (PRIME II) was stopped early due to an increased risk of death in patients with advanced heart failure receiving this compound, suggesting a need for caution.[11][12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Unexpectedly high initial pulmonary and/or atrial pressures. | This is likely the initial phase of the biphasic response to this compound, possibly due to alpha-adrenoceptor stimulation.[2][3] | Continue monitoring hemodynamic parameters. The pressures should begin to decrease after approximately 30-60 minutes, followed by an increase in cardiac output.[1][2] |
| Lack of a significant increase in cardiac output. | The dose of this compound may be insufficient, or the timing of measurement may be too early. The peak effect on cardiac output is typically observed around 3 hours post-administration.[8] | Ensure the appropriate dose is being administered based on the experimental model. Extend the observation period to capture the full hemodynamic response. |
| Significant drop in systemic blood pressure. | While this compound typically maintains blood pressure, an excessive vasodilatory effect without a sufficient compensatory increase in cardiac output could lead to hypotension. | Review the experimental protocol for potential interactions with other vasodilating agents. Consider dose-response studies to identify the optimal therapeutic window. |
| Variable or inconsistent hemodynamic responses between subjects. | Patient population heterogeneity, including the severity of heart failure (NYHA class) and concomitant medications (e.g., ACE inhibitors, diuretics, digoxin), can influence the response to this compound.[10][11] | Ensure consistent baseline characteristics in the study population. Document and analyze the impact of concomitant therapies on the observed hemodynamic effects. |
Data Presentation
Table 1: Summary of Hemodynamic Effects of a Single Oral Dose of this compound in Patients with Congestive Heart Failure.
| Parameter | Direction of Change | Onset of Effect | Peak Effect | Duration of Effect | Reference(s) |
| Cardiac Index/Output | Increased | ~30 minutes | ~180 minutes | Up to 4-7 hours | [1][7][8] |
| Systemic Vascular Resistance | Decreased | ~30 minutes | ~180 minutes | Up to 4-7 hours | [1][7][8] |
| Pulmonary Arterial Pressure | Biphasic (Initial Increase, then Decrease) | Increase: ~15-30 minDecrease: >1 hour | Decrease: ~180 min | Up to 4 hours | [1][2][7] |
| Right/Left Atrial Pressure | Biphasic (Initial Increase, then Decrease) | Increase: ~15-30 minDecrease: >1 hour | - | Up to 4 hours | [1][2] |
| Heart Rate | No significant change | - | - | - | [1][7][8] |
| Mean Arterial Pressure | No significant change | - | - | - | [7][8] |
Experimental Protocols
Protocol 1: Acute Hemodynamic Assessment Following a Single Oral Dose of this compound
-
Study Population: Patients with congestive heart failure (NYHA Class III-IV).[7]
-
Procedure:
-
Patients are instrumented with a Swan-Ganz catheter for hemodynamic monitoring using the thermodilution technique.[7][9]
-
Baseline hemodynamic measurements are recorded, including cardiac index (CI), stroke volume index (SVI), mean pulmonary artery pressure (PAP), and systemic vascular resistance (SVR).[7]
-
A single oral dose of this compound is administered (doses have ranged from 1.2-3.3 mg/kg or fixed doses of 100-600 mg).[1][7]
-
Hemodynamic parameters are measured sequentially at multiple time points post-administration (e.g., 30, 60, 90, 120, 180 minutes, and up to 8 hours).[13]
-
-
Primary Endpoints: Changes in CI, SVI, PAP, and SVR from baseline.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound and its active metabolite, Epinine.
Caption: Logical flow of the biphasic hemodynamic response to this compound over time.
Caption: Typical experimental workflow for assessing the acute hemodynamic effects of this compound.
References
- 1. The hemodynamic effects of this compound, a dopamine congener, in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early cardiovascular changes with this compound: evidence for a biphasic haemodynamic action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound in chronic congestive heart failure: hemodynamic and neurohumoral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of this compound. A summary of experiments on anaesthesized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemodynamic and neurohumoral effects of this compound in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute haemodynamic effects of this compound in patients with severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic effects of this compound in patients with idiopathic congestive cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Haemodynamic evaluation of this compound in severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term therapy of chronic congestive heart failure with this compound: a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomised study of effect of this compound on survival in patients with advanced severe heart failure. Second Prospective Randomised Study of this compound on Mortality and Efficacy (PRIME II) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the acute hemodynamic effects of this compound and dopamine in chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ibopamine Formulation Improvements for Enhanced Ocular Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for developing and evaluating enhanced ocular bioavailability formulations of Ibopamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and characterization of this compound-loaded nanoparticles and in-situ gelling systems.
Issue 1: Low Encapsulation Efficiency of this compound in Chitosan Nanoparticles
Question: My encapsulation efficiency for this compound in chitosan nanoparticles prepared by ionic gelation is consistently low. What are the potential causes and how can I improve it?
Answer:
Low encapsulation efficiency is a common challenge. Here are several factors that could be contributing to this issue and corresponding troubleshooting steps:
-
pH of the Chitosan Solution: The charge density of chitosan is pH-dependent. If the pH is too high (closer to its pKa of ~6.5), the amine groups will be less protonated, leading to weaker ionic interaction with the tripolyphosphate (TPP) crosslinker and reduced encapsulation.
-
Troubleshooting: Ensure the pH of your chitosan solution is between 4.7 and 5.5 to ensure optimal protonation of the primary amine groups.
-
-
Chitosan to TPP Ratio: An inappropriate ratio of chitosan to TPP can lead to the formation of loose nanoparticle structures that are unable to effectively entrap the drug.
-
Troubleshooting: Experiment with different mass ratios of chitosan to TPP. A higher concentration of TPP can lead to a more rigid nanoparticle structure, but an excess can cause particle aggregation. Start with a 5:1 ratio of Chitosan:TPP and adjust accordingly.
-
-
Drug Loading Method: Adding the drug at an inappropriate step in the formulation process can lead to significant drug loss.
-
Troubleshooting: Try incorporating this compound into the chitosan solution before the addition of TPP. This allows for the nanoparticles to form around the drug molecules.
-
-
Stirring Speed and TPP Addition Rate: Rapid addition of TPP or inadequate stirring can lead to localized high concentrations of the crosslinker, resulting in premature precipitation and poor drug encapsulation.
-
Troubleshooting: Add the TPP solution dropwise to the chitosan solution under constant, moderate magnetic stirring.
-
Quantitative Data Reference Table for Chitosan Nanoparticle Formulation:
| Parameter | Typical Range | Potential Impact on Encapsulation Efficiency |
| Chitosan Concentration (% w/v) | 0.1 - 0.5 | Higher concentrations can increase viscosity, potentially hindering nanoparticle formation. |
| TPP Concentration (% w/v) | 0.05 - 0.25 | Affects the degree of crosslinking and particle size. |
| Chitosan:TPP Mass Ratio | 2:1 - 8:1 | A critical parameter for controlling particle size and encapsulation efficiency. |
| pH of Chitosan Solution | 4.7 - 5.5 | Essential for protonation of chitosan's amine groups. |
| Stirring Speed (rpm) | 400 - 800 | Affects particle size distribution and uniformity. |
Issue 2: Inconsistent Gelation Time for In-Situ Gelling Formulation
Question: My this compound-loaded, pH-sensitive in-situ gelling system shows variable gelation times upon contact with simulated tear fluid. How can I achieve more consistent performance?
Answer:
Inconsistent gelation can compromise the formulation's residence time and drug release profile. Consider the following factors:
-
Polymer Concentration: The concentration of the pH-sensitive polymer (e.g., Carbopol) is a critical determinant of the sol-gel transition.
-
Troubleshooting: Precisely control the concentration of the gelling agent. Even minor variations can significantly alter the gelation behavior. Prepare a concentration series to identify the optimal concentration for your desired gelation time.
-
-
pH of the Formulation: The initial pH of your formulation must be in a range that keeps the polymer in a solution state but allows for a rapid transition to a gel at the pH of tear fluid (approximately 7.4).
-
Troubleshooting: Carefully adjust and buffer the initial pH of your formulation. A pH between 4.5 and 5.5 is often a good starting point for Carbopol-based systems.
-
-
Ionic Strength: The ionic composition of your simulated tear fluid can influence the hydration of the polymer chains and affect gelation.
-
Troubleshooting: Ensure your simulated tear fluid has a consistent and physiologically relevant ionic strength.
-
-
Presence of Other Excipients: Other components in your formulation, such as mucoadhesive polymers (e.g., HPMC) or preservatives, can interact with the gelling agent and alter the gelation kinetics.
-
Troubleshooting: Evaluate the compatibility of all excipients and their impact on the gelation properties of the primary gelling agent in isolation before combining them in the final formulation.
-
Quantitative Data Reference Table for In-Situ Gelling Formulation:
| Parameter | Typical Range | Potential Impact on Gelation |
| Carbopol Concentration (% w/v) | 0.2 - 1.0 | Higher concentrations lead to faster gelation and increased viscosity. |
| HPMC Concentration (% w/v) | 0.5 - 2.0 | Acts as a viscosity enhancer and can modulate the gel structure. |
| Formulation pH | 4.5 - 5.5 | Critical for maintaining the 'sol' state before administration. |
| Simulated Tear Fluid pH | 7.4 | The target pH for inducing the sol-gel transition. |
| Gelation Time (seconds) | < 60 | A rapid gelation time is desirable for ocular formulations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound exerts its effect in the eye?
A1: this compound is a prodrug that is rapidly hydrolyzed by esterases in the aqueous humor to its active metabolite, epinine (N-methyldopamine). Epinine then acts as an agonist at α-adrenergic and D1-dopaminergic receptors in the eye. Stimulation of α-adrenergic receptors on the iris dilator muscle leads to mydriasis (pupil dilation). The activation of D1-dopaminergic receptors can increase the production of aqueous humor, which is relevant for its use in provocative tests for glaucoma.
Q2: Why is enhancing the ocular bioavailability of this compound important?
A2: Conventional ophthalmic solutions have very low bioavailability (often less than 5%) due to rapid tear turnover, nasolacrimal drainage, and the corneal barrier.[1] This necessitates frequent administration of high drug concentrations, which can lead to systemic side effects. By using formulation strategies like nanoparticles and in-situ gels, the pre-corneal residence time of this compound can be prolonged, leading to increased drug absorption, enhanced therapeutic effect, and potentially a reduced dosing frequency.[2][3]
Q3: What are the key characterization techniques for this compound-loaded nanoparticles?
A3: The essential characterization techniques include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to determine the average particle size and the uniformity of the particle size distribution.
-
Zeta Potential: Measured to assess the surface charge of the nanoparticles, which is a key indicator of their stability in suspension and their potential for mucoadhesion. Cationic nanoparticles often exhibit mucoadhesive properties.[4]
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): Determined by separating the nanoparticles from the unencapsulated drug and quantifying the amount of this compound within the nanoparticles, typically using a validated HPLC method.
-
In Vitro Drug Release: Assessed using a method like the dialysis bag technique to understand the release profile of this compound from the nanoparticles over time in simulated tear fluid.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the shape and surface characteristics of the nanoparticles.
Q4: How can I assess the mucoadhesive properties of my this compound formulation?
A4: The mucoadhesive strength can be evaluated using several methods:
-
In Vitro Mucoadhesion Test: This can be performed using a texture analyzer or a modified two-arm balance. The force required to detach the formulation from a mucosal tissue (e.g., excised rabbit cornea or a mucin disc) is measured.
-
Rheological Synergy: The viscosity of a mixture of the formulation and mucin dispersion is measured. A significant increase in viscosity compared to the individual components indicates a strong mucoadhesive interaction.[5]
Q5: What animal model is typically used for in vivo ocular bioavailability studies of this compound formulations?
A5: The rabbit is a commonly used animal model for ocular drug delivery studies due to the larger size of their eyes compared to rodents, which facilitates sample collection, and their anatomical and biochemical similarities to the human eye.[6][7] For bioavailability studies, aqueous humor samples are typically collected at various time points after instillation of the formulation and the concentration of this compound's active metabolite, epinine, is quantified.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
-
Preparation of Chitosan Solution: Dissolve 0.2% (w/v) of low molecular weight chitosan in a 1% (v/v) acetic acid solution with magnetic stirring overnight to ensure complete dissolution. Adjust the pH to 5.0 with 1M NaOH.
-
Incorporation of this compound: Add this compound hydrochloride to the chitosan solution to a final concentration of 0.1% (w/v) and stir for 30 minutes.
-
Nanoparticle Formation: Prepare a 0.1% (w/v) solution of sodium tripolyphosphate (TPP) in deionized water. Add the TPP solution dropwise to the chitosan-Ibopamine solution under moderate magnetic stirring (700 rpm) at room temperature.
-
Nanoparticle Maturation: Continue stirring for 1 hour to allow for the formation and stabilization of the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove unencapsulated drug and other reagents.
-
Storage: The purified nanoparticle suspension can be lyophilized for long-term storage or used directly for further characterization.
Protocol 2: Preparation of a pH-Sensitive In-Situ Gelling System for this compound
-
Preparation of Polymer Solution: Slowly disperse 0.5% (w/v) Carbopol 940 and 1.0% (w/v) Hydroxypropyl Methylcellulose (HPMC) in a sterile, buffered aqueous solution (pH 5.0) with constant, gentle stirring. Avoid the formation of clumps. Allow the solution to hydrate overnight at 4°C.
-
Incorporation of this compound: Dissolve this compound hydrochloride in a small amount of the polymer solution and then add it to the bulk of the formulation to achieve a final concentration of 0.5% (w/v). Stir until a homogenous solution is obtained.
-
pH Adjustment and Final Volume: Adjust the final pH of the formulation to 5.0 using 0.1M NaOH or HCl as needed. Make up the final volume with the buffered aqueous solution.
-
Sterilization: Sterilize the final formulation by filtration through a 0.22 µm syringe filter.
Visualizations
Caption: this compound's mechanism of action in the eye.
Caption: Experimental workflow for this compound formulation.
Caption: Troubleshooting low encapsulation efficiency.
References
- 1. Glaucoma Treatment and Hydrogel: Current Insights and State of the Art [mdpi.com]
- 2. Pharmaceutical In Situ Gel for Glaucoma: Recent Trends and Development with an Update on Research and Patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanocarriers in ocular drug delivery: an update review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanocarriers for ocular drug delivery: Recent advances and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitosan Nanoparticles as a Mucoadhesive Drug Delivery System for Ocular Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine-loaded chitosan nanoparticles: formulation and analytical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine-loaded chitosan nanoparticles: formulation and analytical characterization [ouci.dntb.gov.ua]
Addressing the burning sensation of Ibopamine eye drops in clinical studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Ibopamine eye drops in clinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during your experiments, with a specific focus on the burning sensation reported upon instillation.
Frequently Asked Questions (FAQs)
Q1: Is a burning or stinging sensation a known side effect of this compound eye drops?
A1: Yes, a burning or stinging sensation upon instillation is a commonly reported side effect of this compound eye drops in clinical studies. Multiple studies have noted this adverse event, with some reporting it as a "slight burning" experienced by all patients.[1] In one long-term study, ocular irritation was significant enough to cause discontinuation of the treatment in about half of the patients.[2]
Q2: What is the reported incidence and severity of the burning sensation associated with this compound eye drops?
Q3: What are the potential causes of the burning sensation upon instillation of this compound eye drops?
A3: The burning sensation associated with eye drops can be multifactorial. Potential contributing factors for this compound-induced irritation may include:
-
Active Pharmaceutical Ingredient (API) Interaction: this compound, a prodrug of epinine, is a dopamine agonist.[3] The interaction of epinine with receptors on corneal nerves could potentially lead to a sensation of irritation.
-
Formulation Properties (pH and Osmolarity): The pH and osmolarity of the eye drop formulation can influence ocular comfort.[4][5] Formulations that are not within the physiologic range of the tear film can cause stinging or burning. Specific details on the pH and osmolarity of all commercial this compound formulations are not publicly available and may vary.
-
Excipients: Certain excipients, such as preservatives (e.g., benzalkonium chloride), buffers, and tonicity-adjusting agents, can contribute to ocular surface irritation.[4] The exact composition of excipients can vary between different formulations of this compound eye drops.
Troubleshooting Guide: Addressing the Burning Sensation in Your Clinical Study
If participants in your clinical study report a burning sensation with this compound eye drops, consider the following troubleshooting steps:
Issue 1: Participant reports a burning sensation immediately after instillation.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Normal, expected side effect | Inform participants that a mild, transient burning sensation is a known side effect. Document the incidence, severity, and duration of the sensation for each participant using a standardized scale. |
| Improper instillation technique | Ensure proper training on eye drop instillation to avoid excessive volume or direct contact of the dropper tip with the ocular surface. |
| Individual sensitivity | Monitor participants with pre-existing ocular surface conditions (e.g., dry eye) more closely, as they may be more susceptible to irritation. |
Issue 2: High incidence or severity of burning sensation reported in the study cohort.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Formulation characteristics | If possible, obtain the specific pH, osmolarity, and list of excipients for the batch of this compound eye drops being used. Compare these to the known comfortable ranges for ophthalmic solutions. |
| Study population characteristics | Analyze if the high incidence is correlated with specific patient demographics or pre-existing conditions. |
| Need for formulation optimization | For drug development professionals, this feedback is critical. Consider reformulating with different buffers, tonicity agents, or preservative-free options to improve tolerability in future studies.[6][7] |
Quantitative Data Summary
The following table summarizes the available, though limited, quantitative data on adverse events related to this compound eye drops from the reviewed literature.
| Study/Reference | This compound Concentration | Number of Patients | Adverse Event Reported | Quantitative Data |
| Magacho et al. (2006)[1] | 1% and 2% | Not specified | Slight burning | "All patients described a slight burning after this compound's instillation." |
| Ugahary et al. (2012)[2] | 2% | 17 | Follicular conjunctivitis or irritation | 8 out of 17 patients (47%) stopped treatment due to these complaints. |
| Azevedo et al. (2003)[8] | 2% | 30 | General Safety | "The safety profile of this compound was very good." No specific mention of burning sensation quantification. |
| Corbett et al. (1995)[9] | 1% | 105 | Local side effects | "The incidence of local side effects was similar in the three groups" (compared to Phenylephrine and Cyclopentolate). No specific quantification of burning. |
Experimental Protocols
Protocol 1: Assessment of Ocular Discomfort (Burning/Stinging)
This protocol is adapted from methodologies used in clinical trials for ocular surface disease and can be implemented to quantify the burning sensation.[7][9]
Objective: To quantitatively assess the severity of burning/stinging sensation immediately after instillation of this compound eye drops.
Methodology:
-
Patient-Reported Outcome (PRO) Instrument: Utilize a Visual Analogue Scale (VAS). The VAS is a horizontal line, 100 mm in length, anchored by "No burning/stinging" on the left (score of 0) and "Worst imaginable burning/stinging" on the right (score of 100).[10][11]
-
Procedure:
-
Before instillation, instruct the participant on how to use the VAS.
-
Immediately after instillation of the this compound eye drop, provide the participant with the VAS and ask them to mark the line at the point that represents the intensity of the burning/stinging sensation they are experiencing.
-
Record the score by measuring the distance in millimeters from the left end of the line to the participant's mark.
-
Repeat the assessment at predefined time points (e.g., 1, 2, 5, and 10 minutes post-instillation) to evaluate the duration of the sensation.
-
-
Alternative/Supplementary Instrument: The Ocular Surface Disease Index (OSDI) questionnaire can be administered at baseline and subsequent visits to assess the overall ocular comfort of the participants. The OSDI includes questions about burning and stinging sensations.
Protocol 2: In Vitro Ocular Irritation Assessment
For preclinical assessment of different this compound formulations, in vitro methods can be employed to predict ocular irritation potential.
Objective: To evaluate and compare the irritation potential of different this compound eye drop formulations.
Methodology:
-
Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD 437):
-
This assay uses isolated bovine corneas.
-
The test substance is applied to the epithelial surface of the cornea.
-
Irritation is assessed by measuring changes in corneal opacity (light-scattering) and permeability to fluorescein.[1]
-
-
Reconstructed Human Corneal Epithelium (RhCE) Test (OECD 492):
-
This method utilizes a 3D model of the human corneal epithelium.
-
The test substance is applied topically to the tissue model.
-
Cell viability is measured after exposure to predict irritation potential.
-
Signaling Pathways and Mechanisms
Proposed Signaling Pathway for this compound-Induced Ocular Sensation
This compound is a prodrug that is rapidly hydrolyzed to epinine, a dopamine analogue.[3][7] Epinine acts as a dopamine D1 and alpha-adrenergic receptor agonist. The burning sensation may be mediated by the activation of nociceptive (pain-sensing) neurons in the cornea. One key receptor involved in ocular surface pain is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While direct evidence for this compound's action on TRPV1 is limited, studies have shown that dopamine can modulate TRPV1 activity.[1] It is plausible that epinine, being a dopamine analogue, could directly or indirectly modulate TRPV1 channels on corneal nerve endings, leading to the sensation of burning.
Caption: Proposed pathway of this compound-induced burning sensation.
Experimental Workflow for Investigating Burning Sensation
A logical workflow for a clinical study investigating the burning sensation of this compound eye drops would involve screening, baseline assessments, treatment, and follow-up evaluations.
Caption: Clinical trial workflow for assessing ocular comfort.
References
- 1. Validating and Troubleshooting Ocular In Vitro Toxicology Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluations of In Vitro Test Methods [ntp.niehs.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Effects of this compound eye drops on intraocular pressure and aqueous humor flow in healthy volunteers and patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a new preoperative mydriatic for cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Hydrochloride [benchchem.com]
- 8. The effects of 2% this compound eye drops on the intraocular pressure and pupil motility of patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mehdijournal.com [mehdijournal.com]
- 10. criver.com [criver.com]
- 11. iivs.org [iivs.org]
Validation & Comparative
A Comparative Analysis of Ibopamine and Phenyleylephrine for Mydriasis in Ophthalmic Research
In the pursuit of effective and safe mydriasis for diagnostic and surgical procedures, researchers and clinicians continually evaluate the performance of various pharmacological agents. This guide provides a detailed, data-driven comparison of two notable mydriatic agents: ibopamine and phenylephrine. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, mechanisms of action, and experimental protocols.
Executive Summary
This compound, a dopamine analog, and phenylephrine, a selective alpha-1 adrenergic agonist, are both effective in inducing mydriasis, or the dilation of the pupil. However, clinical evidence suggests that 2% this compound may induce a more pronounced and rapid mydriatic effect compared to 10% phenylephrine.[1][2][3][4] This guide will delve into the quantitative data from a head-to-head comparative study, outline the experimental methodologies used to derive these findings, and visually represent the distinct signaling pathways through which these drugs exert their effects.
Quantitative Data Comparison
A key comparative study provides robust quantitative data on the mydriatic effects of 2% this compound and 10% phenylephrine. The following table summarizes the mean pupil diameter at various time points after instillation of the respective drugs.
| Time Point (Minutes) | Baseline Pupil Diameter (mm) | 30 Minutes | 40 Minutes (Peak Effect) | 60 Minutes | 90 Minutes | 120 Minutes | 240 Minutes | 480 Minutes (Return to Baseline) |
| 2% this compound | 5.05 ± 0.59 | 8.08 ± 0.57 | 9.17 ± 0.50 | - | - | - | - | Baseline |
| 10% Phenylephrine | 4.70 ± 0.75 | 7.80 ± 1.20 | 7.90 ± 1.23 | - | - | Up to 120 minutes | - | Baseline |
Data extracted from a comparative study involving healthy subjects and patients with primary open-angle glaucoma. The maximum mydriatic effect for 2% this compound was observed at 40 minutes, with pupil diameters remaining largely unchanged for up to 90 minutes. For 10% phenylephrine, the peak effect was also at 40 minutes, with the dilation maintained for up to 120 minutes. Both drugs allowed for a return to baseline pupil diameter after 480 minutes.[1]
Experimental Protocols
The data presented above was obtained from a prospective, open-label comparative study. A detailed breakdown of the methodology is provided below to allow for replication and further investigation.
Study Design: A cohort of 15 healthy subjects and 15 patients with primary open-angle glaucoma, aged between 40 and 70 years, were recruited for the study.[3][4] An initial evaluation of the dose-response and time course of mydriasis was conducted on a separate group of 15 healthy subjects.[1][3]
Drug Administration:
-
This compound Group: One drop of 2% this compound was instilled into one randomly selected eye, followed by a second drop after a 5-minute interval. The contralateral eye received a saline solution as a control.[1]
-
Phenylephrine Group: The same procedure was repeated with 10% phenylephrine in a subset of the subjects (5 normal and 5 with glaucoma) 20 to 30 days after the initial this compound trial.[3][4]
Outcome Measures: The primary outcome measured was pupil diameter. This was assessed at baseline (before drug administration) and at 30, 40, 60, 90, 120, 240, and 480 minutes post-instillation.[1] Other parameters evaluated included visual acuity, intraocular pressure (IOP), and various anterior segment biometrics using A-scan ultrasonography and ultrasound biomicroscopy.[3][4]
Statistical Analysis: A one-way ANOVA test was utilized to compare the mydriatic effects of the drugs against the control eyes. Statistical significance was set at a p-value of less than 0.05.[1]
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and phenylephrine on mydriasis can be attributed to their distinct molecular mechanisms of action.
Phenylephrine: Phenylephrine is a synthetic sympathomimetic amine that acts as a potent and selective agonist for alpha-1 adrenergic receptors.[5] In the eye, these receptors are located on the iris dilator muscle.[5] Activation of these receptors by phenylephrine initiates a signaling cascade that leads to the contraction of the dilator muscle, resulting in pupil dilation.[5] This action is direct and does not significantly affect the ciliary muscle, thus having minimal impact on accommodation.[5]
This compound: this compound is a prodrug that is rapidly hydrolyzed by esterases in the aqueous humor to its active metabolite, epinine (N-methyldopamine).[6] Epinine exhibits a dual mechanism of action, acting as an agonist at both alpha-adrenergic and D1 dopaminergic receptors.[7] The mydriatic effect of this compound is primarily attributed to the stimulation of alpha-1 adrenergic receptors on the iris dilator muscle by epinine, similar to phenylephrine. The dopaminergic activity of epinine also contributes to its overall ocular effects, including an increase in aqueous humor production.[7]
Experimental Workflow Visualization
The following diagram illustrates the workflow of the comparative study, from subject recruitment to data analysis.
Conclusion
The available evidence from comparative clinical studies indicates that 2% this compound is a potent mydriatic agent, demonstrating a greater and more rapid pupil dilation than 10% phenylephrine.[1][3][4] The distinct mechanisms of action, with this compound's dual adrenergic and dopaminergic effects, may contribute to these differences. For researchers and drug development professionals, these findings are crucial for selecting the appropriate agent for specific clinical and research needs. The detailed experimental protocol provided serves as a valuable resource for designing future studies in the field of ophthalmic pharmacology. Further research could explore the comparative safety profiles and patient comfort associated with these two mydriatics.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of the effects of 2% this compound, 10% phenylephrine, and 1% tropicamide on the anterior segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Comparison of Mydriatic Effect Between Two Drugs of Different Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmjophth.bmj.com [bmjophth.bmj.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
A Comparative Analysis of Ibopamine and Dopamine in the Management of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Ibopamine and dopamine in the treatment of heart failure, drawing upon key clinical and preclinical data. While both agents aimed to improve cardiac function through dopaminergic and adrenergic receptor modulation, their clinical outcomes have diverged significantly, highlighting crucial lessons for drug development in this therapeutic area.
Executive Summary
This compound, an orally active prodrug of epinine (N-methyldopamine), was developed as a potential long-term treatment for chronic heart failure, offering the convenience of oral administration. Early studies demonstrated favorable hemodynamic effects, including increased cardiac output and reduced vascular resistance. However, the large-scale Prospective Randomized Study of this compound on Mortality and Efficacy (PRIME II) was prematurely terminated due to a statistically significant increase in mortality in the this compound group compared to placebo.[1] This finding has largely led to the discontinuation of its development and clinical use for heart failure.
Dopamine, an endogenous catecholamine, is administered intravenously for the acute management of severe heart failure and shock. Its effects are dose-dependent, ranging from renal vasodilation at low doses to increased cardiac contractility and vasoconstriction at higher doses. While widely used, the evidence supporting the routine use of low-dose dopamine for renal protection in heart failure is not robust, and its overall impact on mortality is not definitively established.[2][3][4]
This guide will delve into the comparative data on hemodynamics, neurohormonal effects, and safety, along with detailed experimental protocols and a visualization of the relevant signaling pathways.
Data Presentation: Hemodynamic and Clinical Outcomes
The following tables summarize the quantitative data from comparative and notable clinical trials of this compound and dopamine in patients with heart failure.
Table 1: Comparative Hemodynamic Effects of this compound and Dopamine
| Parameter | This compound (Oral) | Dopamine (Intravenous) | Key Findings & Citations |
| Cardiac Index | Increased | Increased | This compound (100 mg) showed similar increases to dopamine (4 mcg/kg/min).[5] Other studies also showed significant increases with this compound.[6] |
| Systemic Vascular Resistance | Decreased | Decreased | Both agents demonstrated a reduction in afterload.[5][7] |
| Pulmonary Capillary Wedge Pressure | Decreased (after initial increase) | Decreased | This compound showed a biphasic response with an initial undesirable increase.[8] Dopamine generally leads to a decrease.[9] |
| Heart Rate | No significant change | Increased at higher doses (>6 mcg/kg/min) | This compound generally did not affect heart rate.[6][8] Dopamine's effect is dose-dependent.[10] |
| Stroke Volume Index | Increased | Increased | Both drugs were shown to increase stroke volume.[6][10] |
| Mean Arterial Pressure | No significant change or slight decrease | No significant change at low-to-moderate doses | Both drugs generally maintain blood pressure at therapeutic doses for heart failure.[6][9] |
Table 2: Clinical Trial Demographics and Dosing
| Study | Drug(s) & Dosage | Patient Population | Key Outcome(s) & Citations |
| Sannia et al. (1986) | This compound (50 mg, 100 mg single oral doses) vs. Dopamine (2, 4, 6 mcg/kg/min IV) | 10 male patients with chronic congestive heart failure (NYHA class II-IV). | Compared acute hemodynamic effects.[5] |
| Ghirardi et al. (1985) | This compound (1.2-3.3 mg/kg single oral dose) | 10 patients with severe congestive heart failure (NYHA class III-IV). | Assessed acute hemodynamic effects.[6] |
| Leier et al. (1978) | Dopamine (2-8 mcg/kg/min IV) vs. Dobutamine | 13 patients with severe cardiac failure. | Compared systemic and regional hemodynamic effects.[10] |
| Goldberg et al. (1977) | Dopamine (IV) | 12 patients with severe congestive heart failure refractory to conventional therapy. | Evaluated hemodynamic effects and survival.[9] |
| PRIME II Investigators (1997) | This compound (100 mg three times daily) vs. Placebo | 1906 patients with advanced severe heart failure (NYHA class III-IV). | Assessed all-cause mortality.[1] |
| DAD-HF Trial | Low-dose Dopamine (5 mcg/kg/min) + low-dose furosemide vs. high-dose furosemide | 60 patients with acute decompensated heart failure. | Impact on renal function.[11] |
| ROSE AHF Trial | Low-dose Dopamine (2 mcg/kg/min) vs. Placebo | 360 patients with acute heart failure and renal dysfunction. | Effect on decongestion and renal function.[12] |
| Multicenter Trial (1991) | This compound (long-term) | 544 patients with chronic heart failure. | Assessed adverse reaction rate, drug interactions, and survival.[13] |
Experimental Protocols
Sannia et al. (1986): A Comparative Study of this compound and Dopamine
-
Objective: To compare the acute hemodynamic effects of oral this compound with intravenous dopamine in patients with chronic congestive heart failure.
-
Study Design: A crossover clinical trial involving 10 male patients with NYHA class II-IV heart failure.
-
Methodology:
-
Group 1 (n=5): Received increasing doses of dopamine (2, 4, and 6 mcg/kg/min) on day 1. On days 2 and 3, they received single oral doses of this compound (50 mg and 100 mg, respectively).
-
Group 2 (n=5): Received single oral doses of this compound (50 mg and 100 mg) on days 1 and 2, respectively. On day 3, they received increasing doses of dopamine.
-
Hemodynamic Monitoring: Parameters were assessed using a Swan-Ganz catheter at baseline and at specified intervals after drug administration.
-
-
Outcome Measures: Cardiac index, right atrial pressure, peripheral and pulmonary vascular resistance.
PRIME II Investigators (1997): this compound Mortality Trial
-
Objective: To assess the effect of this compound on survival in patients with advanced severe heart failure.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Methodology:
-
Patient Population: 1906 patients with NYHA class III-IV heart failure and severe left-ventricular disease, already receiving optimal standard therapy.
-
Intervention: Patients were randomly assigned to receive either oral this compound (100 mg three times daily) or a placebo.
-
Follow-up: The planned minimum duration of treatment was 6 months.
-
-
Primary Endpoint: All-cause mortality.
DAD-HF Trial: Dopamine in Acute Decompensated Heart Failure
-
Objective: To evaluate the impact of low-dose dopamine infusion on renal function in patients with acute decompensated heart failure (ADHF).
-
Study Design: A randomized, double-blind, active-comparator trial.
-
Methodology:
-
Patient Population: 60 patients with ADHF.
-
Intervention: After a 40 mg IV furosemide bolus, patients were randomized to either high-dose furosemide (20 mg/h continuous infusion for 8 hours) or a combination of low-dose furosemide (5 mg/h) and low-dose dopamine (5 mcg/kg/min) for 8 hours.
-
-
Primary Outcome: Total diuresis and worsening renal function.
Signaling Pathways and Mechanisms of Action
This compound is a prodrug that is hydrolyzed to its active metabolite, epinine. Epinine, similar to dopamine, exerts its effects by interacting with a range of dopaminergic and adrenergic receptors.
Dopamine's effects are also mediated through dopaminergic and adrenergic receptors, with the specific physiological response being highly dependent on the administered dose.
Discussion and Conclusion
The clinical development of this compound serves as a cautionary tale in heart failure therapeutics. While early, small-scale studies focusing on hemodynamic parameters showed promise, the large-scale PRIME II trial revealed a significant increase in mortality.[1] This underscores the critical importance of adequately powered, long-term survival studies for any new heart failure therapy, as short-term hemodynamic improvements do not always translate to improved survival and can sometimes be detrimental. The reasons for the increased mortality with this compound are not fully understood but may be related to pro-arrhythmic effects or other unforeseen adverse cardiac events.
Dopamine remains a tool for the acute management of heart failure, particularly in the context of cardiogenic shock or severe decompensation. Its utility is primarily in the inpatient setting due to its intravenous administration and the need for close hemodynamic monitoring. However, the routine use of low-dose dopamine for renal protection lacks strong evidence from large randomized controlled trials.[2][3] Some meta-analyses have shown that low-dose dopamine may improve renal function parameters and urine output, but it does not significantly impact mortality or rehospitalization rates.[14]
References
- 1. Randomised study of effect of this compound on survival in patients with advanced severe heart failure. Second Prospective Randomised Study of this compound on Mortality and Efficacy (PRIME II) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Dopamine in critically ill patients with cardiac dysfunction: A systematic review with meta‐analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the acute hemodynamic effects of this compound and dopamine in chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute haemodynamic effects of this compound in patients with severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in chronic congestive heart failure: hemodynamic and neurohumoral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The hemodynamic effects of this compound, a dopamine congener, in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemodynamic effects of dopamine in patients with resistant congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative systemic and regional hemodynamic effects of dopamine and dobutamine in patients with cardiomyopathic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine in Acute Decompensated Heart Failure (DAD-HF) Trial [ctv.veeva.com]
- 12. Low Dose Dopamine or Low Dose Nesiritide in Acute Heart Failure with Renal Dysfunction: The ROSE Acute Heart Failure Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term therapy of chronic congestive heart failure with this compound: a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validating Ibopamine's effect on intraocular pressure using tonometry
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Ibopamine's effects on intraocular pressure (IOP) with alternative therapeutic agents. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in evaluating its potential applications.
Introduction to this compound and Intraocular Pressure
This compound is a sympathomimetic drug that acts as a prodrug of epinine (N-methyldopamine).[1] Following topical administration in the eye, it is hydrolyzed by esterases in the aqueous humor into its active form, epinine.[2] Epinine stimulates both D1-dopaminergic and alpha-adrenergic receptors.[1] The stimulation of D1 receptors leads to an increase in aqueous humor production.[3][4]
In healthy individuals with normal aqueous humor outflow, this increase in production does not lead to a significant change in IOP.[5][6] However, in patients with glaucoma or other conditions characterized by impaired aqueous outflow, the increased production induced by this compound can cause a transient elevation in IOP.[5][7] This unique characteristic has led to its investigation as a provocative test for diagnosing glaucoma.[8]
Comparative Efficacy in Modulating Intraocular Pressure
The following table summarizes the effect of 2% this compound on IOP in different patient populations and compares it with standard IOP-lowering medications.
| Drug/Agent | Patient Population | Dosage | Mean Change in IOP | Primary Mechanism of Action |
| This compound (2%) | Healthy Volunteers | 2 drops | No significant change[5][6] | Increases aqueous humor production[3] |
| Open-Angle Glaucoma | 2 drops | Increase of ~4.0 mmHg[5] | Increases aqueous humor production[3] | |
| Glaucoma Suspects | 2 drops | Increase of ~1.8 mmHg[8] | Increases aqueous humor production[8] | |
| Stable Glaucoma | 2 drops | Increase of ~4.5 mmHg[8] | Increases aqueous humor production[8] | |
| Progressive Glaucoma | 2 drops | Increase of ~8.1 mmHg[8] | Increases aqueous humor production[8] | |
| Latanoprost (0.005%) | Open-Angle Glaucoma / Ocular Hypertension | Once daily | Reduction of 22% to 39%[9] | Increases uveoscleral outflow[10] |
| Timolol (0.5%) | Normal Tension Glaucoma | Twice daily | Significant reduction in IOP | Decreases aqueous humor production[11] |
| Brimonidine (0.1% - 0.2%) | Primary Open-Angle Glaucoma | Twice daily | Reduction of ~5.7 to 6.3 mmHg (22-25%) | Decreases aqueous humor production and increases uveoscleral outflow[12] |
Experimental Protocols
Measurement of Intraocular Pressure using Goldmann Applanation Tonometry (GAT)
The following protocol outlines the standardized procedure for measuring IOP, a critical component in studies evaluating the effects of agents like this compound.
Equipment:
-
Slit lamp with a calibrated Goldmann applanation tonometer[13]
-
Disinfected tonometer prisms[13]
-
Topical anesthetic (e.g., proparacaine hydrochloride)[14]
-
Fluorescein sodium strips or solution[14]
-
Cobalt blue filter[13]
Procedure:
-
Patient Preparation:
-
Explain the procedure to the patient to ensure their understanding and cooperation.[13]
-
Position the patient comfortably at the slit lamp, with their chin on the chin rest and forehead against the headrest.[15]
-
Instill a drop of topical anesthetic and apply fluorescein to the tear film of each eye.[15]
-
-
Slit Lamp and Tonometer Setup:
-
Measurement:
-
Gently and manually open the patient's eyelids, avoiding any pressure on the globe.[13]
-
Instruct the patient to look straight ahead.
-
Using the slit lamp's joystick, move the tonometer forward until the prism makes gentle contact with the central cornea.[15]
-
Observe the fluorescein-stained tear film mires through the slit lamp oculars. You will see two semi-circles.[16]
-
Adjust the tonometer dial until the inner edges of the two semi-circles just touch.[15]
-
The reading on the dial, multiplied by 10, represents the intraocular pressure in millimeters of mercury (mmHg).[15]
-
Record the IOP measurement. For clinical trials, it is common to take three readings and average them.[14]
-
-
Post-Procedure:
-
Retract the tonometer from the patient's eye.
-
Clean and disinfect the tonometer prism according to established guidelines.[14]
-
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the eye.
This compound's mechanism of action in the eye.
Conclusion
This compound exhibits a unique pharmacodynamic profile, increasing aqueous humor production through the stimulation of D1-dopaminergic receptors. This leads to a differential effect on IOP in healthy versus glaucomatous eyes, making it a subject of interest for diagnostic applications. In contrast, conventional glaucoma therapies primarily focus on reducing IOP by either decreasing aqueous humor production or increasing its outflow. The data and protocols presented in this guide offer a foundational understanding for further research and development in this area.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Increase in aqueous humor production following D1 receptors activation by means of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound eye drops on intraocular pressure and aqueous humor flow in healthy volunteers and patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 2% this compound on pupil, refraction, anterior segment anatomy and intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of 2% this compound eye drops on the intraocular pressure and pupil motility of patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aao.org [aao.org]
- 9. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bjo.bmj.com [bjo.bmj.com]
- 11. The mechanism of timolol in lowering intraocular pressure. In the normal eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of three different formulations of brimonidine for control of intraocular pressure in primary open-angle glaucoma: A 6-week randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. morancore.utah.edu [morancore.utah.edu]
- 14. phenxtoolkit.org [phenxtoolkit.org]
- 15. Goldmann tonometry procedure - Going for Goldmann [goingforgoldmann.com]
- 16. files.core.ac.uk [files.core.ac.uk]
A Comparative Analysis of Ibopamine and Pilocarpine in the Modulation of Aqueous Humor Outflow
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of ibopamine and pilocarpine, two pharmacological agents that modulate aqueous humor outflow through distinct mechanisms. This analysis is supported by experimental data, detailed methodologies, and visual representations of their signaling pathways and experimental workflows to aid in research and drug development.
Introduction
The regulation of aqueous humor outflow is a critical aspect of intraocular pressure (IOP) management, a key factor in the pathophysiology of glaucoma. Aqueous humor, the clear fluid that fills the anterior and posterior chambers of the eye, is continuously produced by the ciliary body and drained primarily through two pathways: the trabecular meshwork (conventional outflow) and the uveoscleral pathway (unconventional outflow). Pharmacological modulation of these pathways is a cornerstone of glaucoma therapy.
This compound , a prodrug of epinine, is a sympathomimetic agent with agonist activity at both dopamine D1 and α-adrenergic receptors.[1] Its primary effect on aqueous humor dynamics is an increase in its production.[2][3] In contrast, pilocarpine , a parasympathomimetic alkaloid, acts as a muscarinic receptor agonist, primarily targeting M3 receptors.[4] Its principal mechanism of action is the enhancement of trabecular outflow.[5] This guide delves into the comparative effects of these two drugs on aqueous humor dynamics, supported by quantitative data and detailed experimental protocols.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and pilocarpine on various parameters of aqueous humor dynamics, compiled from multiple studies.
Table 1: Effects on Intraocular Pressure (IOP)
| Drug | Subject Group | Baseline IOP (mmHg) | Post-treatment IOP (mmHg) | Change in IOP (mmHg) | Citation(s) |
| This compound (2%) | Healthy Volunteers | - | No significant change | - | [6] |
| Open-Angle Glaucoma | 22.2 | 24.8 | +2.6 (mean increase of 4) | [6][7] | |
| Pilocarpine (2%) | Healthy Controls | 15.6 ± 2.3 | 14.6 ± 2.2 | -1.0 | [8] |
| Primary Open-Angle Glaucoma (POAG) | - | No significant change | - | [8] | |
| Open-Angle Glaucoma (OAG) without prior surgery | - | - | -0.81 ± 3.08 (decrease) | [9] |
Table 2: Effects on Aqueous Humor Flow (Production)
| Drug | Subject Group | Baseline Flow (µL/min) | Post-treatment Flow (µL/min) | Change in Flow (%) | Citation(s) |
| This compound (2%) | Normotensive Humans (mydriasis blocked) | 2.74 ± 0.46 | 3.09 ± 0.46 | +13% | [3] |
| Healthy Volunteers & Glaucoma Patients | - | Significant increase | - | [6] | |
| Pilocarpine | - | - | - | - | - |
No direct quantitative data on pilocarpine's effect on aqueous humor production was found in the provided search results. Some older literature suggests a potential dual effect, but its primary clinical action is on outflow.
Table 3: Effects on Trabecular Outflow Pathway Morphology (in Healthy Controls)
| Drug | Parameter | Baseline | Post-treatment | Change | Citation(s) |
| Pilocarpine (2%) | Schlemm's Canal Diameter (μm) | 134.84 ± 32.28 | 162.08 ± 48.67 | Increase | [8] |
| Schlemm's Canal Area (μm²) | 3851.37 ± 1455.07 | 4801.39 ± 1762.37 | Increase | [8] | |
| Trabecular Meshwork Thickness (μm) | 90.18 ± 16.43 | 83.02 ± 13.74 | Decrease | [8] |
Signaling Pathways
The distinct mechanisms of action of this compound and pilocarpine are rooted in their engagement with different receptor signaling pathways.
This compound Signaling Pathway
This compound, after being hydrolyzed to its active form, epinine, stimulates D1 dopaminergic receptors in the ciliary body.[1] This activation leads to an increase in aqueous humor production. The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10]
Pilocarpine Signaling Pathway
Pilocarpine acts as an agonist at muscarinic M3 receptors located on the ciliary muscle.[4] The M3 receptor is a Gq-protein coupled receptor.[11] Activation of this pathway leads to the contraction of the ciliary muscle, which in turn pulls on the scleral spur and opens the trabecular meshwork, thereby increasing conventional aqueous humor outflow.[5]
Experimental Protocols
The quantitative data presented in this guide are derived from studies employing established methodologies for assessing aqueous humor dynamics.
Measurement of Aqueous Humor Flow (Fluorophotometry)
Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow.
Protocol:
-
Fluorescein Administration: A sterile solution of fluorescein is topically applied to the cornea. The concentration and application method can vary, with some protocols using multiple drops or iontophoresis to load the cornea with the dye.[12]
-
Dye Distribution: A waiting period of several hours allows the fluorescein to distribute throughout the anterior chamber.[13]
-
Fluorescence Measurement: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the cornea and anterior chamber at set time intervals (e.g., every 30-60 minutes) over a period of several hours.[14]
-
Flow Calculation: The rate of decrease in fluorescein concentration over time is used to calculate the aqueous humor flow rate, typically expressed in microliters per minute (µL/min).[12][15] It is important to note that pupillary dilation can interfere with the accuracy of this measurement.[16]
Measurement of Outflow Facility (Tonography)
Tonography is a non-invasive method to estimate the facility of aqueous humor outflow through the trabecular meshwork.
Protocol:
-
Baseline IOP: The subject's baseline intraocular pressure is measured.
-
Tonography Application: A weighted tonometer (e.g., Schiøtz or pneumatonometer) is placed on the anesthetized cornea for a set duration (typically 2-4 minutes).[2][17] The weight of the tonometer artificially elevates the IOP.
-
Pressure Recording: The tonometer continuously records the intraocular pressure during the application period.
-
Outflow Calculation: The rate of pressure decay during tonography is used to calculate the outflow facility (C-value), expressed in microliters per minute per millimeter of mercury (µL/min/mmHg). This calculation often relies on standardized tables or software.[18]
Discussion and Conclusion
This compound and pilocarpine represent two distinct pharmacological approaches to modulating aqueous humor dynamics.
This compound's primary action is to increase aqueous humor production via D1 receptor stimulation. This property makes it a useful diagnostic tool (the "this compound provocative test") to unmask compromised outflow facility in glaucoma suspects.[19] In eyes with a healthy outflow system, the increased production is accommodated without a significant rise in IOP. However, in eyes with impaired outflow, the increased aqueous humor production leads to a transient elevation in IOP.
Pilocarpine , on the other hand, primarily enhances the conventional outflow of aqueous humor by causing ciliary muscle contraction and subsequent opening of the trabecular meshwork. This mechanism has been a mainstay in glaucoma treatment for over a century.[11] Studies have shown that pilocarpine's efficacy is dependent on the anatomical integrity of the connection between the ciliary muscle and the scleral spur.[20] It has been observed that in cases of severely compromised trabecular outflow, pilocarpine may paradoxically increase IOP, possibly by reducing uveoscleral outflow.[21]
References
- 1. benthamscience.com [benthamscience.com]
- 2. Comparison of Aqueous Outflow Facility Measurement by Pneumatonography and Digital Schiøtz Tonography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Effects of pilocarpine on the morphology of the human outflow apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound eye drops on intraocular pressure and aqueous humor flow in healthy volunteers and patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of muscarinic receptors protects against retinal neurons damage and optic nerve degeneration in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes to Outflow Structures After Pilocarpine in Primary Open Angle Glaucoma Compared With Healthy Individuals Using Optical Coherence Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing the trabecular outflow by the response to topical pilocarpine in patients with and without glaucoma filtering surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorophotometric determination of aqueous humor flow rate in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Aqueous Flow Measured by Fluorophotometry in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accuracy of aqueous humor flow determination by fluorophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Objective Grading of Tonography Tracings for the Measurement of Outflow Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. The comparison of topical this compound 2% with tonography to identify the outflow resistance in eyes with ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Paradoxical intraocular pressure response to pilocarpine. A proposed mechanism and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ibopamine and Latanoprost in Glaucoma Management
In the landscape of glaucoma management, the roles of pharmacological agents are diverse, ranging from diagnostic provocateurs to long-term therapeutic mainstays. This guide provides a detailed comparison of two such agents: ibopamine and latanoprost. While both interact with the aqueous humor dynamics central to glaucoma, their clinical applications are distinctly different. Latanoprost is a first-line therapy for reducing intraocular pressure (IOP) to slow disease progression, whereas this compound is utilized as a diagnostic tool to unmask impaired aqueous outflow facility. This comparison will delve into their mechanisms of action, effects on intraocular pressure, and the experimental protocols that define their use, providing researchers, scientists, and drug development professionals with a clear understanding of their respective places in ophthalmology.
Contrasting Clinical Applications and Mechanisms of Action
Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the chronic management of open-angle glaucoma and ocular hypertension.[1][2] Its primary therapeutic action is to lower IOP by enhancing the uveoscleral outflow of aqueous humor.[3][4][5] This mechanism provides a sustained reduction in IOP, a critical factor in mitigating the progressive optic nerve damage characteristic of glaucoma.[6][7]
Conversely, this compound, a prodrug of epinine (N-methyldopamine), functions as a sympathomimetic agent with both dopaminergic and α-adrenergic activity.[8][9] Its clinical utility in glaucoma is not for treatment but for diagnosis. Topical administration of this compound induces a temporary increase in aqueous humor production.[10][11] In a healthy eye with normal outflow, this increase is accommodated without a significant rise in IOP. However, in eyes with compromised trabecular meshwork function, as is common in glaucoma, the increased aqueous production leads to a transient, measurable spike in IOP.[11][12][13] This response forms the basis of the this compound provocative test, which helps in the early diagnosis of glaucoma and in identifying individuals at a higher risk of developing the disease.[14][15][16][17]
Quantitative Effects on Intraocular Pressure
The divergent purposes of latanoprost and this compound are clearly reflected in their effects on intraocular pressure, as summarized in the tables below.
Table 1: Quantitative Effects of Latanoprost on Intraocular Pressure (IOP)
| Study Population | Baseline IOP (mmHg) | IOP Reduction | Duration of Treatment | Reference |
| Open-Angle Glaucoma/Ocular Hypertension | 23-25 | 27-35% (6.3-8.6 mmHg) | Up to 12 months | [2] |
| Open-Angle Glaucoma | 26.2 (mean) | 28% (7.9 mmHg) | 3 months | [18] |
| Normal Tension Glaucoma | 16.9 (mean) | 17% | 11 months (average) | [6] |
| Japanese Glaucoma Patients | 17.8 (mean) | 10.6-15.5% | Up to 5 years | [7] |
| Open-Angle Glaucoma/Ocular Hypertension | 24.8 | 35% | 6 months | [19] |
Table 2: Quantitative Effects of this compound on Intraocular Pressure (IOP) in a Provocative Test Setting
| Study Population | Baseline IOP (mmHg) | IOP Change | Test Condition | Reference |
| Open-Angle Glaucoma | Not specified | Mean increase of 4 mmHg | 2% this compound | [10][11] |
| Healthy Volunteers | Not specified | No significant change | 2% this compound | [10][11][12] |
| Glaucoma Suspects | Not specified | 1.8 mmHg increase | 2% this compound | [14] |
| Stable Glaucoma | Not specified | 4.5 mmHg increase | 2% this compound | [14] |
| Progressive Glaucoma | Not specified | 8.1 mmHg increase | 2% this compound | [14] |
| Glaucoma Patients | Not specified | Significant hypertensive effect | 2% this compound | [12][13] |
Signaling Pathways and Mechanisms of Action
The distinct effects of latanoprost and this compound on aqueous humor dynamics originate from their unique interactions with ocular signaling pathways.
Experimental Protocols
The clinical evaluation of latanoprost and this compound follows distinct experimental designs tailored to their specific applications.
Latanoprost Efficacy Trials
Clinical trials assessing the efficacy of latanoprost in glaucoma progression are typically long-term, randomized, and controlled studies.
-
Study Design: Multicenter, randomized, double-masked studies are common, often comparing latanoprost to another active comparator like timolol or as an adjunct therapy.[4][19]
-
Participant Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension, often with a baseline IOP above a specified threshold (e.g., 23-25 mmHg), are enrolled.[2]
-
Treatment Regimen: Latanoprost 0.005% is typically administered as one drop in the affected eye(s) once daily, usually in the evening.[3][19]
-
Outcome Measures: The primary outcome is the mean reduction in IOP from baseline over several months to years.[2][7][18] Secondary outcomes can include the proportion of patients achieving a target IOP, changes in visual field, and optic nerve head parameters.
The this compound Provocative Test
The protocol for the this compound provocative test is designed to assess the functional capacity of the aqueous outflow system.
-
Study Design: This is typically a prospective case-control or cohort study comparing individuals with glaucoma or suspected glaucoma to healthy controls.[17]
-
Participant Population: The test is performed on healthy volunteers, glaucoma suspects, and patients with diagnosed glaucoma at various stages.[11][14][15]
-
Test Protocol: After measuring baseline IOP, two drops of 2% this compound are instilled 5 minutes apart in one or both eyes. IOP is then measured at set intervals, typically 30, 45, and 60 minutes after the final instillation.[14][20][21]
-
Outcome Measures: The primary outcome is the change in IOP from baseline. A positive test is defined by an IOP increase greater than a predetermined threshold (e.g., >3 mmHg or >4 mmHg) at any time point post-instillation.[17][20][21] The sensitivity and specificity of the test for diagnosing glaucoma are then calculated.[16][20]
Logical Relationship in Glaucoma Management
This compound and latanoprost are not competitors but rather occupy complementary positions in the clinical pathway of glaucoma management. This compound can be viewed as an early-stage diagnostic tool, while latanoprost is a long-term therapeutic intervention.
Conclusion
References
- 1. Latanoprost: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. medcentral.com [medcentral.com]
- 3. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 4. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Long term effect of latanoprost on intraocular pressure in normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term effects of latanoprost monotherapy on intraocular pressure in Japanese glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Effects of this compound eye drops on intraocular pressure and aqueous humor flow in healthy volunteers and patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of 2% this compound on pupil, refraction, anterior segment anatomy and intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of 2% this compound eye drops on the intraocular pressure and pupil motility of patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aao.org [aao.org]
- 15. This compound in glaucoma diagnostics: a new pharmacological provocative test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Early Glaucoma Screening Using the this compound Provocative Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound challenge test can be used to differentiate glaucoma suspects from glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intraocular Pressure Lowering Effect of Latanoprost as First-line Treatment for Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects on intraocular pressure and side effects of 0.005% latanoprost applied once daily, evening or morning. A comparison with timolol. Scandinavian Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound provocative test and glaucoma: consideration of factors that may influence the examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound: D1-dopaminergic agonist in the diagnosis of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ibopamine and Dobutamine in Cardiac Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between inotropic agents is critical for advancing cardiovascular therapies. This guide provides a comparative overview of Ibopamine and Dobutamine, two key agents in cardiac research, with a focus on their mechanisms of action, hemodynamic effects, and experimental protocols.
At a Glance: Key Distinctions
| Feature | This compound | Dobutamine |
| Primary Mechanism | Prodrug of epinine (N-methyldopamine); Dopamine D1 & D2 receptor agonist, with some adrenergic activity.[1][2][3][4][5] | Direct-acting β1-adrenergic receptor agonist with some β2 and α1 adrenergic effects.[6] |
| Administration | Oral[1][3][4] | Intravenous[7] |
| Key Effects | Vasodilation, mild positive inotropy, neurohormonal modulation.[1][2][3] | Potent positive inotropy, increased cardiac output.[6][7] |
| Heart Rate | Generally no significant change.[1] | Can increase heart rate, though less pronounced than dopamine.[6] |
| Blood Pressure | Can lead to a drop in arterial pressure due to vasodilation.[1] | Minimal net change in blood pressure; α1-mediated vasoconstriction balances β2-mediated vasodilation.[6] |
Mechanism of Action and Signaling Pathways
This compound and Dobutamine exert their effects on the cardiovascular system through distinct signaling pathways.
This compound Signaling Pathway
This compound is a prodrug that is hydrolyzed to its active metabolite, epinine. Epinine primarily stimulates dopamine D1 and D2 receptors, leading to vasodilation. It also has some activity on adrenergic receptors.[1][3][4][5]
Caption: this compound is converted to epinine, which acts on dopamine and adrenergic receptors.
Dobutamine Signaling Pathway
Dobutamine directly stimulates β1-adrenergic receptors in the heart, leading to a potent increase in myocardial contractility.[6] It also has weaker effects on β2 and α1 receptors.[6]
References
- 1. Comparative systemic and regional hemodynamic effects of dopamine and dobutamine in patients with cardiomyopathic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of dobutamine and dopamine in treatment of severe heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical efficacy of this compound in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct comparison of arbutamine and dobutamine stress testing with myocardial perfusion imaging and echocardiography in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of this compound. A summary of experiments on anaesthesized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the acute hemodynamic effects of this compound and dopamine in chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative hemodynamic effects of dopamine and dobutamine in patients with acute cardiogenic circulatory collapse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: The Ibopamine Provocative Test Versus Diurnal IOP Curves for Glaucoma Assessment
For researchers and professionals in drug development, the accurate assessment of intraocular pressure (IOP) dynamics is paramount in the diagnosis and management of glaucoma. While the diurnal intraocular pressure (IOP) curve is a long-established method for capturing IOP fluctuations, the ibopamine provocative test presents a more rapid, in-office alternative. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data, to aid in the selection of appropriate clinical and research tools.
The this compound provocative test has been shown to have a significant correlation with the highest IOP measured in a diurnal tension curve, suggesting its utility in identifying patients with IOP peaks that might otherwise be missed during a single office visit.[1][2][3] However, it does not show a correlation with the range of IOP fluctuation throughout the day.[1][2][3]
Performance Metrics: A Head-to-Head Comparison
The diagnostic performance of the this compound test has been evaluated in several studies, yielding varying results for sensitivity and specificity. In one study, the sensitivity and specificity of the this compound test were reported as 87% and 95%, respectively, for detecting glaucoma.[4] Another study assessing its use for early glaucoma detection found a sensitivity of 78.7% and a specificity of 71.6%.[5] In a comparative study of various provocative tests, the diurnal curve of intraocular pressure demonstrated a sensitivity of 75.6% and a specificity of 100%, while the this compound test showed a sensitivity of 35.6% and a specificity of 80%.[6]
| Parameter | This compound Provocative Test | Diurnal IOP Curve | Notes |
| Sensitivity | 35.6% - 87% | 75.6% | Sensitivity of the this compound test can be reduced by the concurrent use of prostaglandin analogues.[4] |
| Specificity | 71.6% - 95% | 100% | The diurnal IOP curve demonstrated high specificity in the cited study.[6] |
| Positive Predictive Value | 3.5% - 100% | 100% | The positive predictive value of the this compound test has shown significant variability across studies. |
| Negative Predictive Value | 98.4% - 99.5% | 99.5% | Both tests demonstrate a high negative predictive value. |
| Correlation with Peak IOP | Significant positive correlation (r=0.429, p=0.01 at 45 minutes)[1][2][3] | N/A (Directly measures peak IOP) | The this compound test can help identify patients who experience IOP spikes.[1][2][3] |
| Correlation with IOP Range | No significant correlation[1][2][3] | N/A (Directly measures IOP range) | The this compound test does not provide information on the extent of IOP fluctuation.[1][2][3] |
Experimental Protocols
This compound Provocative Test
This test is designed to be a rapid, in-office procedure to assess the aqueous humor outflow facility.[7][8]
-
Baseline Measurement: The patient's baseline intraocular pressure (IOP) is measured using a calibrated tonometer, such as a Goldmann applanation tonometer.
-
This compound Instillation: Two drops of 2% this compound ophthalmic solution are instilled into the eye(s) to be tested, with a 5-minute interval between each drop.[1][2][4]
-
Post-Instillation IOP Measurements: IOP is measured at specific time points after the second instillation. Common measurement times are 30, 45, 60, and 180 minutes post-instillation.[1][2][4][8]
-
Interpretation: A positive test is typically defined as an IOP increase of greater than 3 mmHg or 4 mmHg from baseline at any of the measurement time points.[4][8]
Diurnal Intraocular Pressure (IOP) Curve
The diurnal IOP curve aims to capture the natural fluctuations of IOP over the course of a day.
-
Measurement Schedule: Multiple IOP measurements are taken throughout the day. A common protocol involves five independent measurements at 2.5-hour intervals, for example, from 8:00 AM to 6:00 PM.[1][2][3] In some research settings, 24-hour monitoring may be performed.[9][10]
-
Measurement Conditions: All measurements should be performed by the same examiner using a calibrated Goldmann applanation tonometer to ensure consistency.[2] Patient posture (sitting or supine) should be consistent for all measurements.[9][10]
-
Data Analysis: The key parameters derived from the diurnal curve are the peak (highest) IOP, the trough (lowest) IOP, and the IOP fluctuation (the difference between the peak and trough).[9]
Mechanism of Action and Workflow
This compound's Signaling Pathway
This compound is a prodrug of epinine (N-methyldopamine) and acts as a dopamine analogue.[2][11] Upon topical administration, it is hydrolyzed by esterases in the aqueous humor into its active form, epinine. Epinine stimulates both α-adrenergic and D1-dopaminergic receptors in the eye.[2][11] The D1-dopaminergic activity is responsible for increasing the production of aqueous humor.[11][12] In individuals with a compromised outflow system, such as those with glaucoma, this increased production leads to a transient elevation in IOP, forming the basis of the provocative test.[8][13]
Caption: this compound's mechanism of action in the eye.
Experimental Workflow: Cross-Validation
The following workflow outlines a study design for the cross-validation of the this compound provocative test with diurnal IOP curves.
Caption: Workflow for cross-validating the this compound test and diurnal IOP curves.
References
- 1. scielo.br [scielo.br]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound provocative test and glaucoma: consideration of factors that may influence the examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early Glaucoma Screening Using the this compound Provocative Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. This compound challenge test can be used to differentiate glaucoma suspects from glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diurnal Tension Curves for Assessing the Development or Progression of Glaucoma: An Evidence-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. benthamscience.com [benthamscience.com]
- 12. scispace.com [scispace.com]
- 13. This compound challenge test can be used to differentiate glaucoma suspects from glaucoma patients | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Ibopamine and Digoxin in Chronic Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ibopamine and digoxin in the context of chronic heart failure (CHF), drawing upon available preclinical and clinical data. The information is intended to support researchers and professionals in drug development in their understanding of the therapeutic potential and mechanistic differences between these two inotropic agents.
Introduction
Chronic heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. Pharmacological intervention aims to improve cardiac function, alleviate symptoms, and reduce mortality. This guide focuses on two such interventions: this compound, an orally active dopamine agonist, and digoxin, a cardiac glycoside. While both exhibit positive inotropic effects, their mechanisms of action, hemodynamic consequences, and neurohormonal effects differ significantly.
Mechanism of Action
The distinct pharmacological profiles of this compound and digoxin underpin their differing effects in chronic heart failure.
This compound
This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, epinine. Epinine exerts its effects through the activation of multiple receptors:
-
Dopamine D1 Receptors: Activation of D1 receptors in the renal and mesenteric vasculature leads to vasodilation, increasing renal blood flow and promoting natriuresis.[1][2]
-
Dopamine D2 Receptors: Stimulation of presynaptic D2 receptors inhibits norepinephrine release from sympathetic nerve terminals, contributing to a reduction in systemic vascular resistance and afterload.[2][3] This also modulates the neurohormonal response in heart failure, leading to decreased plasma renin activity and aldosterone levels.[2][4]
-
β-Adrenergic Receptors: Epinine also possesses agonist activity at β1 and β2-adrenergic receptors, resulting in a mild positive inotropic effect on the heart and further contributing to vasodilation.[5][6]
Digoxin
Digoxin, a cardiac glycoside derived from the foxglove plant, has a well-established mechanism of action centered on the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac myocytes.[7]
-
Inhibition of Na+/K+-ATPase: By inhibiting this pump, digoxin leads to an increase in intracellular sodium concentration.
-
Increased Intracellular Calcium: The elevated intracellular sodium alters the function of the sodium-calcium exchanger, resulting in a net increase in intracellular calcium concentration.
-
Enhanced Contractility: The increased availability of intracellular calcium enhances the interaction of actin and myosin filaments, leading to a positive inotropic effect and increased myocardial contractility.[7]
-
Neurohormonal Effects: Digoxin also exerts parasympathomimetic effects, which can lead to a decrease in heart rate.[7]
Comparative Efficacy: Data from Clinical Studies
Direct head-to-head preclinical studies in chronic heart failure models are limited. However, several clinical trials have compared the efficacy of this compound and digoxin in patients with CHF.
| Parameter | This compound | Digoxin | Study Details and Notes |
| Exercise Tolerance | No significant increase in exercise time after 6 months.[8] | Significantly increased exercise time after 6 months.[8] | Dutch this compound Multicenter Trial (DIMT): 161 patients with mild to moderate CHF.[8] |
| Neurohormonal Effects | Decreased plasma norepinephrine.[8] Decreased plasma renin activity.[8] | Decreased plasma norepinephrine.[8] Decreased plasma renin activity.[8] | DIMT: Both drugs showed favorable neurohormonal modulation compared to placebo.[8] |
| Clinical Symptoms | Improvement in signs and symptoms score comparable to digoxin.[5] | Improvement in signs and symptoms score.[5] | 4-week study in 60 patients with mild CHF. This compound monotherapy was as effective as digoxin in improving symptoms.[5] |
| Progression of Heart Failure | Six patients withdrew due to progression of heart failure.[8] | No patients withdrew due to progression of heart failure.[8] | DIMT: Suggests digoxin may be more effective in preventing clinical deterioration in this patient population.[8] |
Experimental Protocols in Chronic Heart Failure Models
While direct comparative preclinical data is scarce, the following sections outline established methodologies for inducing chronic heart failure in animal models and typical treatment protocols for evaluating this compound and digoxin individually.
Rat Model of Chronic Heart Failure: Coronary Artery Ligation
This model is widely used to mimic post-myocardial infarction heart failure.
Detailed Methodology:
-
Animal Model: Male Lewis inbred rats are often used due to their uniform response and lower mortality compared to other strains.[9]
-
Surgical Procedure:
-
Development of Heart Failure: Following surgery, animals are allowed to recover for a period of 4 to 6 weeks, during which left ventricular dysfunction and remodeling occur, leading to a state of chronic heart failure.[12]
-
This compound Treatment Protocol:
-
After the development of CHF, rats are randomly assigned to receive this compound or a vehicle control.
-
A typical oral dose of this compound in rats is in the range of 10-30 mg/kg/day, administered via gavage for a specified duration (e.g., 3 weeks).[12]
-
-
Endpoint Analysis:
-
Hemodynamic Assessment: Measurement of left ventricular pressures, cardiac output, and other hemodynamic parameters.
-
Neurohormonal Analysis: Plasma levels of norepinephrine, renin, and aldosterone are measured.[12]
-
Histopathology: Cardiac tissue is examined for infarct size, fibrosis, and hypertrophy.
-
Canine Model of Chronic Heart Failure: Mitral Regurgitation
This large animal model provides a clinically relevant representation of chronic volume overload heart failure.
Detailed Methodology:
-
Animal Model: Purpose-bred dogs are typically used.
-
Surgical Procedure:
-
Under general anesthesia and fluoroscopic or echocardiographic guidance, a catheter is advanced to the mitral valve.
-
Chordae tendineae are ruptured to induce mitral regurgitation. The severity of regurgitation is monitored intra-procedurally.[13]
-
-
Development of Heart Failure: Over several months, the chronic volume overload leads to left ventricular and atrial remodeling and the development of clinical signs of heart failure.[13]
-
Digoxin Treatment Protocol:
-
Endpoint Analysis:
-
Echocardiography: Serial echocardiograms are performed to assess cardiac dimensions, function, and the severity of mitral regurgitation.
-
Clinical Assessment: Monitoring of clinical signs such as respiratory rate, cough, and exercise tolerance.
-
Neurohormonal Analysis: Measurement of plasma neurohormones.
-
Summary and Conclusion
This compound and digoxin both offer therapeutic avenues for the management of chronic heart failure, albeit through distinct mechanisms of action.
-
This compound acts as a dopamine agonist, leading to vasodilation, increased renal blood flow, and mild positive inotropy, along with favorable neurohormonal modulation.[1][2][3][4][5][6] Clinical data suggests it can improve symptoms, but its effect on exercise tolerance and prevention of heart failure progression may be less robust than digoxin in certain patient populations.[5][8]
-
Digoxin is a cardiac glycoside that directly increases myocardial contractility by inhibiting the Na+/K+-ATPase pump.[7] Clinical studies have demonstrated its efficacy in improving exercise tolerance and reducing hospitalizations for heart failure, although it does not reduce mortality.[8]
For researchers and drug development professionals, the choice between targeting the dopaminergic system with an agent like this compound or the myocyte calcium handling with a cardiac glycoside like digoxin depends on the specific therapeutic goals. The preclinical models and protocols described provide a framework for further investigation into the comparative efficacy and long-term effects of these and other novel inotropic agents in the setting of chronic heart failure. Future preclinical studies directly comparing these two agents in the same CHF model would be invaluable in further elucidating their relative merits.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in chronic congestive heart failure: hemodynamic and neurohumoral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular pharmacology of adrenergic and dopaminergic receptors: therapeutic significance in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic and neurohumoral effects of this compound in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of this compound. A summary of experiments on anaesthesized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound in the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Digoxin? [synapse.patsnap.com]
- 8. oatext.com [oatext.com]
- 9. Chronic heart failure induced by coronary artery ligation in Lewis inbred rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]
- 11. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurohumoral and hemodynamic effects of this compound in a rat model of chronic myocardial infarction and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. wagwalking.com [wagwalking.com]
- 15. journals.co.za [journals.co.za]
A Comparative Analysis of 1% and 2% Ibopamine Provocative Tests for Glaucoma Diagnosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 1% and 2% ibopamine provocative tests used in the diagnosis of glaucoma. This analysis is supported by experimental data on the sensitivity and specificity of each concentration, alongside detailed experimental protocols.
The this compound provocative test is a valuable tool in ophthalmology for identifying individuals with compromised aqueous humor outflow, a key factor in the pathogenesis of glaucoma. This compound, a prodrug of epinine, acts as a dopamine D1-agonist and an alpha-adrenergic agonist. This dual action leads to a temporary increase in aqueous humor production.[1][2] In eyes with a healthy outflow system, this increase is accommodated without a significant rise in intraocular pressure (IOP). However, in glaucomatous eyes with impaired outflow, the increased production leads to a transient elevation in IOP, forming the basis of the provocative test.[3][4]
The test is typically performed using either a 1% or 2% ophthalmic solution of this compound. The choice of concentration can impact the test's diagnostic accuracy, specifically its sensitivity and specificity. This guide will delve into the comparative performance of these two concentrations.
Quantitative Data Summary
A key study directly comparing the 1% and 2% this compound provocative tests provides the most relevant data for this analysis. The following table summarizes the sensitivity and specificity of both concentrations at different IOP increase cutoff points, measured 45 minutes after instillation.
| This compound Concentration | IOP Increase Cutoff | Sensitivity | Specificity | Area Under ROC Curve |
| 1% | >3 mmHg | 76.9% | 73.3% | 0.816 |
| 1% | >4 mmHg | 61.5% | 86.7% | 0.816 |
| 2% | >3 mmHg | 84.6% | 73.3% | 0.864 |
| 2% | >4 mmHg | 69.2% | 86.7% | 0.864 |
Data extracted from Magacho et al. (2006).[5][6]
The data indicates that while both concentrations can differentiate between glaucomatous and healthy eyes, the 2% solution demonstrates a better sensitivity/specificity ratio, particularly with a cutoff of >3 mmHg at 45 minutes.[5] Notably, there was no statistically significant difference in the IOP measurements between the 1% and 2% concentrations.[5] However, the 2% concentration is generally recommended for the provocative test for glaucoma.[5]
Other studies focusing on the 2% this compound test have reported varying sensitivity and specificity values, which can be influenced by the study population and the chosen cutoff for a positive test. For instance, one study reported a sensitivity of 87% and a specificity of 95% with a positive test defined as an IOP increase of greater than 4 mmHg at any point within 180 minutes.[7][8][9] Another study found a sensitivity of 78.7% and a specificity of 71.6% for early glaucoma detection.[10]
Experimental Protocols
The following is a detailed methodology for the this compound provocative test as described in the comparative study:
Patient Population: The study included patients with primary open-angle glaucoma and a control group of normal individuals.
Test Procedure:
-
Baseline Measurement: The intraocular pressure (IOP) of each participant was measured before the instillation of this compound.
-
Randomized Instillation:
-
Glaucoma patients underwent the provocative test with both 1% and 2% this compound solutions in the same eye, in a random sequence. A washout period of at least three weeks, but not more than three months, was observed between the tests.[5]
-
Normal individuals were randomly assigned to receive either the 1% or 2% this compound solution.[5]
-
-
Drug Administration: Two drops of the assigned this compound concentration were instilled five minutes apart in the selected eye.
-
Post-Instillation IOP Measurements: IOP was measured at 30 and 45 minutes after the first instillation.[5]
-
Definition of a Positive Test: The test was considered positive if there was an IOP rise greater than a predetermined cutoff (e.g., >3 mmHg or >4 mmHg) at either the 30 or 45-minute measurement.[5]
Tolerability: A slight burning sensation after the instillation of this compound was reported by all patients in the comparative study.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the provocative test.
Caption: Mechanism of action of this compound in the eye.
Caption: Experimental workflow of the this compound provocative test.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effects of this compound eye drops on intraocular pressure and aqueous humor flow in healthy volunteers and patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of 2% this compound eye drops on the intraocular pressure and pupil motility of patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between the 1% and 2% this compound provocative test in primary open-angle glaucoma patients: sensitivity, specificity and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound provocative test and glaucoma: consideration of factors that may influence the examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early Glaucoma Screening Using the this compound Provocative Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ibopamine: A Guide for Laboratory Professionals
The proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals handling Ibopamine, a sympathomimetic agent used in ophthalmology and investigated for congestive heart failure, understanding the correct disposal procedures is paramount.[1] This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[2][3] A primary principle is the proper segregation of waste streams to prevent environmental contamination and ensure safety. Improper disposal, such as flushing down the drain or discarding in regular trash, can introduce active pharmaceutical ingredients into ecosystems, potentially harming wildlife and human health.[2][4]
Step-by-Step Disposal Protocol for this compound
Step 1: Waste Characterization
The initial and most crucial step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is generally categorized as either hazardous or non-hazardous.
-
Hazardous Pharmaceutical Waste: This is regulated under the Resource Conservation and Recovery Act (RCRA). A pharmaceutical is considered hazardous if it is specifically listed by the EPA or exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.
-
Non-Hazardous Pharmaceutical Waste: While not federally regulated as hazardous, this waste still requires proper disposal to prevent environmental contamination.[5]
Table 1: General Classification of Pharmaceutical Waste
| Waste Category | Description | Examples |
| RCRA Hazardous Waste | Pharmaceuticals specifically listed by the EPA or exhibiting characteristics of hazardous waste (ignitable, corrosive, reactive, toxic). | Certain chemotherapy agents, warfarin, some solvents used in formulations. |
| Non-Hazardous Waste | Pharmaceuticals not meeting the criteria for RCRA hazardous waste. | Most over-the-counter medications, many prescription drugs. |
| Controlled Substances | Drugs regulated by the DEA due to potential for abuse. Disposal requires adherence to specific DEA regulations. | Opioids, stimulants, sedatives. |
Step 2: Segregation and Containerization
Once the waste is characterized, it must be segregated into appropriate, clearly labeled containers.
-
Hazardous Waste: Typically collected in black containers labeled "Hazardous Waste Pharmaceuticals."[2]
-
Non-Hazardous Waste: Often collected in blue or white containers.
Containers should be leak-proof and securely sealed when not in use.
Step 3: On-Site Management and Storage
Store waste containers in a designated, secure area away from general laboratory traffic. Ensure that all personnel handling the waste are trained on the proper procedures and potential hazards.[2]
Step 4: Off-Site Disposal
The final step is the proper disposal of the accumulated waste.
-
Licensed Waste Hauler: Engage a certified pharmaceutical waste vendor for transportation and disposal. These companies are equipped to handle both hazardous and non-hazardous pharmaceutical waste in compliance with all regulations.
-
Incineration: This is the most common and recommended disposal method for pharmaceutical waste, as it effectively destroys the active pharmaceutical ingredients.[2][5]
-
Take-Back Programs: For smaller quantities or unused medications from clinical settings, pharmaceutical take-back programs may be an option.[3][6][7]
Under no circumstances should this compound or any other pharmaceutical waste be disposed of in a landfill without prior treatment, such as incineration.[5]
Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols specifically for the disposal or degradation of this compound. The recommended procedure is to follow the general guidelines for pharmaceutical waste management outlined above.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Conclusion
While specific disposal instructions for this compound are not widely published, adherence to general principles of pharmaceutical waste management provides a robust framework for its safe and compliant disposal. The key steps of waste characterization, proper segregation, secure storage, and the use of a licensed disposal vendor are essential for protecting laboratory personnel and the environment. Always consult with your institution's EHS department to ensure compliance with all applicable federal, state, and local regulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. mdpi.com [mdpi.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. Medicine: Proper Disposal [nationwidechildrens.org]
- 7. dea.gov [dea.gov]
Personal protective equipment for handling Ibopamine
Essential Safety and Handling Guide for Ibopamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling of this compound in a laboratory setting. Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure research environment.
Quantitative Data Summary
While specific Occupational Exposure Limits (OELs) for this compound have not been formally established by regulatory agencies, a qualitative risk assessment based on available toxicological data indicates that the substance is of low systemic and local toxicity.[1] However, due to the lack of definitive quantitative data, a conservative approach to handling is recommended. Researchers should handle this compound as a potentially hazardous compound, minimizing exposure through engineering controls, personal protective equipment, and safe handling practices.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | N/A |
| Acute Toxicity (Oral) | Low Toxicity[1] | Published Research |
| Local Toxicity (Ocular) | Low Toxicity[1] | Published Research |
| Carcinogenicity | Not identified as a carcinogen. | IARC, NTP, OSHA |
Experimental Protocols: Safe Handling and Operations
1. Engineering Controls:
-
Work with this compound powder in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure adequate ventilation in the laboratory.
-
Use a dedicated and clearly labeled area for handling and weighing this compound.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile gloves. Given that related compounds can cause skin sensitization, consider double-gloving.
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.
3. Procedural Steps for Handling:
-
Before handling, review the available safety information and have a clear plan for the experiment.
-
Avoid creating dust when handling the solid form of this compound.
-
Clean all spills promptly and thoroughly according to the emergency procedures outlined below.
-
Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating or drinking.
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
2. Disposal Procedure:
-
Dispose of this compound waste through an approved chemical waste disposal service.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
It is recommended that this compound waste be sent for incineration by a licensed facility.
Emergency Procedures
1. In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek medical attention if irritation or a rash develops.
2. In Case of Eye Contact:
-
Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
3. In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
4. In Case of Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
5. In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department immediately.
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for handling this compound and responding to emergencies.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Emergency response procedures for this compound exposure and spills.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
